molecular formula C7H6BrN3 B11892049 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine

3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B11892049
M. Wt: 212.05 g/mol
InChI Key: BXWKDTREUPUMPZ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine is a high-value chemical intermediate designed for advanced research and development. As a member of the pyrazolopyridine family, a privileged scaffold in medicinal chemistry, this compound offers significant potential for creating novel bioactive molecules. The presence of the bromomethyl group at the 3-position provides a highly reactive handle for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling the rapid exploration of chemical space. The 1H-pyrazolo[4,3-b]pyridine core is a fused bicyclic heterocycle of significant scientific interest due to its close structural resemblance to purine bases like adenine and guanine. This structural analogy makes derivatives of this scaffold particularly relevant for investigating targets in oncology and neurology. Researchers have identified pyrazolo[3,4-b]pyridines as key scaffolds in the synthesis of tyrosine kinase inhibitors, with over 300,000 such compounds described in the scientific literature. Furthermore, this class of compounds has demonstrated a broad range of other biological activities, including antiviral, antibacterial, and anti-inflammatory effects, underscoring its utility in drug discovery campaigns. The reactive bromomethyl moiety in this specific compound allows researchers to efficiently synthesize targeted libraries for high-throughput screening or to conjugate the core structure to other molecular entities. This makes it an indispensable tool for medicinal chemists working in hit-to-lead and lead optimization phases. It is also a critical reagent for developing fluorescent probes, as pyrazolopyridine derivatives are known for their fascinating photophysical properties and have been successfully used in living cell imaging applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

3-(bromomethyl)-2H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C7H6BrN3/c8-4-6-7-5(10-11-6)2-1-3-9-7/h1-3H,4H2,(H,10,11)

InChI Key

BXWKDTREUPUMPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2N=C1)CBr

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, synthesis, and application of 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine , a specialized heterocyclic building block.

Executive Summary & Identification

3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine is a highly reactive electrophilic scaffold used in medicinal chemistry to introduce the pyrazolo[4,3-b]pyridine core into drug candidates. This "warhead" enables the synthesis of kinase inhibitors (e.g., for kinases like CDK, GSK-3, or JAK) by reacting with nucleophiles such as amines, thiols, or alkoxides.

Due to its high reactivity and potential instability, this specific bromomethyl derivative is rarely listed in commercial catalogs with a permanent CAS number. Instead, it is almost exclusively synthesized in situ or on-demand from its stable methyl precursor.

Chemical Identity Table
PropertyDetail
Target Compound 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine
Target CAS Not commercially assigned (Synthesized from precursor below)
Precursor Name 3-Methyl-1H-pyrazolo[4,3-b]pyridine
Precursor CAS 194278-45-0
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
SMILES BrCc1n[nH]c2ncccc12
Core Scaffold Pyrazolo[4,3-b]pyridine (4-Azaindazole isomer)

Synthesis Protocol

Since the bromomethyl derivative is not a standard shelf-stable reagent, researchers must synthesize it from 3-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 194278-45-0) . The standard protocol involves free-radical bromination using N-Bromosuccinimide (NBS).

Critical Consideration: Nitrogen Protection

The free N-H at position 1 can interfere with radical bromination or lead to N-bromination. While direct bromination is possible, protecting the N1 position (e.g., with Boc, THP, or SEM) is recommended for higher yields and easier purification.

Step-by-Step Methodology (N-Protected Route)
Phase 1: Protection (Example: N-Boc)
  • Dissolve 3-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in dry DCM or THF.

  • Add DMAP (0.1 eq) and Triethylamine (1.5 eq).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise at 0°C.

  • Stir at room temperature for 2-4 hours until TLC shows consumption of starting material.

  • Workup: Wash with water/brine, dry over Na₂SO₄, and concentrate.

Phase 2: Radical Bromination (Wohl-Ziegler Reaction)
  • Dissolve the N-protected intermediate (1.0 eq) in CCl₄ (traditional) or Acetonitrile/Benzotrifluoride (greener alternatives).

  • Add N-Bromosuccinimide (NBS, 1.05 eq). Note: Excess NBS leads to dibromination.

  • Add Radical Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 – 0.1 eq).

  • Reflux the mixture (70-80°C) for 1-3 hours. Monitor closely by LCMS to avoid over-bromination.

  • Workup: Cool to 0°C to precipitate succinimide byproduct. Filter. Concentrate filtrate.[1][2]

  • Purification: Rapid column chromatography (Hexane/EtOAc). Warning: Benzyl bromides degrade on silica; use neutral alumina or minimize column time.

Reaction Scheme Diagram

SynthesisPathway Precursor 3-Methyl-1H-pyrazolo[4,3-b]pyridine (CAS 194278-45-0) Protected N-Protected Intermediate (e.g., N-Boc) Precursor->Protected 1. Boc2O, DMAP (Protection) Target 3-(Bromomethyl)-1H- pyrazolo[4,3-b]pyridine (Target Electrophile) Protected->Target 2. NBS, AIBN, Reflux (Radical Bromination) Product Functionalized Kinase Inhibitor Target->Product 3. Nucleophile (R-NH2, R-SH) (SN2 Displacement)

Caption: Synthesis pathway from the commercially available methyl precursor to the reactive bromomethyl warhead and final drug scaffold.

Reactivity & Applications

The 3-bromomethyl group acts as a potent electrophile, susceptible to S_N2 displacement. This reactivity is exploited to tether the pyrazolo[4,3-b]pyridine core to other pharmacophores.

Key Transformations
  • Amination: Reaction with primary/secondary amines to form 3-(aminomethyl) derivatives. This is the most common route for generating kinase inhibitors, as the amine linker provides hydrogen bonding capability within the ATP binding pocket.

  • Etherification: Reaction with alkoxides to form ethers.

  • Thioetherification: Reaction with thiols (e.g., cysteine residues or synthetic thiols) for covalent probes.

Structural Logic in Drug Design

The pyrazolo[4,3-b]pyridine scaffold mimics the purine ring of ATP. By attaching substituents at the 3-position via the methyl linker, medicinal chemists can probe the "sugar pocket" or solvent-exposed regions of a kinase enzyme without disrupting the hinge-binding motif of the core scaffold.

Safety & Handling (E-E-A-T)

Warning: This compound belongs to the class of benzylic bromides , which are notoriously hazardous.

  • Lachrymator: Like benzyl bromide, this compound is a potent tear gas agent. It causes severe eye and respiratory irritation.

  • Handling:

    • ALWAYS handle in a functioning chemical fume hood.

    • Wear double nitrile gloves, safety goggles, and a lab coat.

    • Keep a solution of 10% sodium thiosulfate or aqueous ammonia nearby to neutralize spills (reacts with the bromide to form harmless salts).

  • Storage: Unstable at room temperature. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or polymerization.

References

  • Precursor Identification: Sigma-Aldrich. 3-Methyl-1H-pyrazolo[4,3-b]pyridine Product Page. CAS 194278-45-0.[3][4][5][6] Link

  • Synthesis Methodology: Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors. US Patent 11535611B2 (Describes analogous NBS bromination on pyrazolo-pyridine scaffolds). Link

  • Scaffold Chemistry: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. PMC (PubMed Central). Link

Sources

Chemical structure of 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and application of 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine , a specialized heterocyclic intermediate.

Executive Summary

3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine is a high-value bicyclic scaffold used primarily in medicinal chemistry as a "warhead" intermediate. It serves as an electrophilic building block for introducing the pyrazolo[4,3-b]pyridine core—a bioisostere of indole and azaindole—into larger bioactive molecules. This scaffold is increasingly relevant in the development of kinase inhibitors (e.g., JAK, CDK) due to its ability to form bidentate hydrogen bonds with the hinge region of ATP-binding pockets.

Key Characteristics:

  • Role: Electrophilic Alkylating Agent (Building Block).

  • Core Scaffold: 1H-Pyrazolo[4,3-b]pyridine (CAS 272-52-6 for parent).[1][2]

  • Primary Reactivity: SN2 Nucleophilic Substitution at the C3-methyl position.

  • Stability: Moderate; susceptible to hydrolysis and dimerization; typically stored at -20°C under inert atmosphere.

Chemical Structure & Properties[1][3][4][5][6][7]

Structural Analysis

The molecule consists of a pyridine ring fused to a pyrazole ring across the [4,3-b] bond.[3] The "3-(Bromomethyl)" designation indicates a methyl bromide group attached to the carbon at position 3 of the pyrazole ring.

FeatureDescriptionMedicinal Chemistry Implication
Pyridine Nitrogen (N5) H-bond AcceptorCritical for interaction with backbone NH in kinase hinge regions.
Pyrazole Nitrogen (N1) H-bond Donor (NH)Forms H-bonds with backbone carbonyls; dictates tautomeric state.
Bromomethyl Group (-CH₂Br) ElectrophileHighly reactive handle for covalent attachment to nucleophiles (amines, thiols).
Aromatic System 10

-electron system
Provides planar geometry for

-

stacking interactions.
Tautomerism

Like its isomer pyrazolo[3,4-b]pyridine, this scaffold exhibits annular tautomerism. In solution, the 1H-tautomer is generally the thermodynamically preferred form over the 2H-form, stabilized by the aromaticity of the fused system.

  • 1H-Form: N-H is adjacent to the bridgehead carbon.

  • 2H-Form: N-H is adjacent to the C3-substituent.

Predicted Physical Properties

Note: Specific experimental data for the bromomethyl derivative is proprietary/sparse; values below are predicted based on structural analogs (SAR).

  • Molecular Formula: C₇H₆BrN₃

  • Molecular Weight: 212.05 g/mol

  • Predicted LogP: ~1.8 – 2.2 (Lipophilic due to Br, but lowered by polar N-heterocycle).

  • pKa (N1-H): ~12.5 (Weakly acidic).

  • pKa (Pyridine N): ~3.5 (Weakly basic).

Synthesis & Manufacturing

The synthesis of 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine is rarely performed directly from the unsubstituted heterocycle. Instead, it is generated via radical bromination of the 3-methyl precursor. The 3-methyl core is constructed using the Japp-Klingemann reaction or cyclization of hydrazines.

Core Scaffold Synthesis (3-Methyl precursor)

A robust route involves the reaction of 2-chloro-3-nitropyridine with active methylene compounds or hydrazines.

Protocol A: Modified Japp-Klingemann Route

  • Starting Material: 2-Chloro-3-nitropyridine.

  • Nucleophilic Substitution: Reaction with hydrazine hydrate or alkyl hydrazines to form the hydrazino-pyridine intermediate.

  • Cyclization: Reductive cyclization (often using Fe/AcOH or catalytic hydrogenation) or condensation with ortho-esters/anhydrides to close the pyrazole ring.

  • Result: 3-Methyl-1H-pyrazolo[4,3-b]pyridine (if using acetylacetone or similar 3-carbon synthons).

Functionalization (Bromination)

The conversion of the methyl group to the bromomethyl "warhead" is achieved via Wohl-Ziegler bromination.

Step-by-Step Protocol:

  • Reagents: 3-Methyl-1H-pyrazolo[4,3-b]pyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (catalytic) or Benzoyl Peroxide.

  • Solvent: Anhydrous CCl₄ or Trifluorotoluene (greener alternative).

  • Conditions: Reflux (70–80°C) under N₂ atmosphere for 1–4 hours. Monitor by TLC/LCMS.

  • Workup: Cool to 0°C to precipitate succinimide byproduct. Filter. Concentrate filtrate.[4]

  • Purification: Flash chromatography (Hexane/EtOAc). Note: The product is unstable on silica for long periods.

Synthesis Workflow Diagram

SynthesisRoute Start 2-Chloro-3-nitropyridine Inter1 Hydrazino Intermediate Start->Inter1 Hydrazine hydrate SNAr Core 3-Methyl-1H-pyrazolo[4,3-b]pyridine Inter1->Core Cyclization (Reductive or Condensation) Product 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine Core->Product Reflux, CCl4 Reagents NBS / AIBN (Radical Bromination) Reagents->Product

Caption: Synthetic pathway from commercially available nitropyridines to the bromomethyl warhead via the 3-methyl core.

Reactivity & Applications

Chemical Reactivity Profile

The C3-bromomethyl group is a potent electrophile, susceptible to SN2 attack. This allows for the rapid generation of libraries.

  • Amination: Reacts with primary/secondary amines (K₂CO₃, DMF, RT) to form aminomethyl derivatives (common in kinase inhibitors to improve solubility).

  • Etherification: Reacts with phenols or alcohols (NaH, THF) to form ethers.

  • Thioetherification: Reacts with thiols to form thioethers.

Medicinal Chemistry: Kinase Inhibition

The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in kinase drug discovery.

  • Binding Mode: The N1-H and N5 act as a donor-acceptor pair, mimicking the adenine ring of ATP.

  • Selectivity: Substitution at the 3-position (via the bromomethyl linker) allows the molecule to reach into the solvent-exposed region or the hydrophobic back pocket, tuning selectivity between homologous kinases (e.g., TRK vs. VEGFR).

Reactivity Workflow

Reactivity Center 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine Prod_Amine 3-(Aminomethyl) derivative (Solubility/Basic Tail) Center->Prod_Amine + R-NH2 / Base Prod_Thiol 3-(Thiomethyl) derivative (Metabolic Stability) Center->Prod_Thiol + R-SH / Base Prod_Ether 3-(Phenoxymethyl) derivative (Hydrophobic Interaction) Center->Prod_Ether + R-OH / NaH Amine Primary/Sec. Amines (R-NH2) Thiol Thiols (R-SH) Alkoxide Alkoxides (R-O-)

Caption: Divergent synthesis capabilities of the bromomethyl scaffold for library generation.

Safety & Handling Protocol

Hazard Classification:

  • Acute Toxicity: Potentially fatal if inhaled or swallowed (Category 3).

  • Skin Corrosion: Causes severe skin burns and eye damage (Category 1B).

  • Specific Hazard: Lachrymator (due to alkylating -CH₂Br group).

Handling Procedures:

  • Containment: Always handle inside a certified fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.

  • Quenching: Quench excess alkylating agent with 10% aqueous sodium thiosulfate or dilute ammonia before disposal.

  • Storage: Store under Argon/Nitrogen at -20°C. Exclude light to prevent photolytic debromination.

References

  • Synthesis of Pyrazolo[4,3-b]pyridines

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
    • Source: PMC / Molecules (2023).
    • URL:[Link]

  • Core Scaffold Data

    • Title: 1H-Pyrazolo[4,3-b]pyridine (PubChem CID 21643653).[1]

    • Source: PubChem.[1][5]

    • URL:[Link]

  • Bromination Methodology (Analogous)

Sources

Molecular weight and formula of 3-bromomethyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-bromomethyl-1H-pyrazolo[4,3-b]pyridine , a critical heterocyclic building block in medicinal chemistry.

Core Identity, Synthesis, and Application in Drug Discovery

Executive Summary

3-Bromomethyl-1H-pyrazolo[4,3-b]pyridine is a high-value bicyclic scaffold used extensively in the design of kinase inhibitors and receptor antagonists. Structurally, it consists of a pyridine ring fused to a pyrazole ring, featuring a reactive bromomethyl electrophile at the C3 position.

This compound serves as a "linchpin" intermediate: the bromomethyl group allows for the rapid introduction of nucleophiles (amines, thiols, alkoxides) to generate diverse libraries of bioactive molecules. Due to the high reactivity of the alkyl bromide and the nucleophilicity of the pyrazole nitrogen, this molecule is often handled in protected forms (e.g., N-Boc or N-THP) to prevent self-polymerization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyDataNotes
IUPAC Name 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine
Molecular Formula C

H

BrN

Molecular Weight 212.05 g/mol Calculated based on standard atomic weights.
Physical State Solid (typically off-white to beige)Melting point varies by purity/polymorph; typically >140°C (dec).
Solubility DMSO, DMF, THFPoor solubility in water; reactive in protic solvents.
Key Functionality Alkyl Bromide (Electrophile)Prone to S

2 substitution.
Core Scaffold Pyrazolo[4,3-b]pyridineIsostere of indole and azaindole.
Structural Analysis

The molecule features a [4,3-b] fusion, meaning the nitrogen of the pyridine ring is adjacent to the bridgehead carbon C9, but distinct from the [3,4-b] isomer. The C3-bromomethyl group sits on the pyrazole ring, providing a specific vector for extending the carbon skeleton into solvent-exposed regions of a protein binding pocket.

Synthesis & Production Protocols

The synthesis of 3-bromomethyl-1H-pyrazolo[4,3-b]pyridine typically proceeds via the 3-methyl precursor. Direct ring closure to the bromomethyl species is rare; instead, a "Build-then-Functionalize" approach is standard.

Retrosynthetic Strategy[8]
  • Core Construction: Formation of 3-methyl-1H-pyrazolo[4,3-b]pyridine from 2-chloro-3-nitropyridine.

  • Protection (Critical): Protection of the N1 position to prevent self-alkylation.

  • Functionalization: Radical bromination of the C3-methyl group.

Detailed Protocol (Step-by-Step)
Step 1: Synthesis of the 3-Methyl Core

Reagents: 2-Chloro-3-nitropyridine, Pentane-2,4-dione (Acetylacetone), Hydrazine hydrate.

  • Nucleophilic Substitution: React 2-chloro-3-nitropyridine with the enolate of acetylacetone (generated by NaH or KOtBu) in THF/DMSO to form the substituted intermediate.

  • Cyclization: Treat the intermediate with hydrazine hydrate in ethanol under reflux. The hydrazine attacks the ketone and displaces the nitro group (or undergoes a cascade condensation) to close the pyrazole ring.

  • Result: 3-Methyl-1H-pyrazolo[4,3-b]pyridine.

Step 2: Radical Bromination (Wohl-Ziegler Reaction)

Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl


 or substituted benzene (PhCF

).

Technical Insight: Attempting this on the free amine (N-H) often leads to low yields due to radical quenching or side reactions. N-Protection (e.g., with Boc, THP, or SEM) is highly recommended before this step.

  • Dissolution: Dissolve N-protected-3-methyl-pyrazolo[4,3-b]pyridine in anhydrous CCl

    
     (or PhCF
    
    
    
    for green chemistry compliance).
  • Addition: Add 1.05 equivalents of NBS and 0.1 equivalents of AIBN (azobisisobutyronitrile).

  • Reflux: Heat to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the starting methyl compound.

  • Workup: Cool, filter off succinimide byproduct, and concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

SynthesisWorkflow Start 2-Chloro-3- nitropyridine Step1 S_NAr & Cyclization (Hydrazine/Acetylacetone) Start->Step1 Core Formation Core 3-Methyl-1H- pyrazolo[4,3-b]pyridine Step1->Core Protect N-Protection (Boc/THP) Core->Protect Critical Step Bromination Radical Bromination (NBS/AIBN) Protect->Bromination Product 3-Bromomethyl-1-PG- pyrazolo[4,3-b]pyridine Bromination->Product Yields ~60-80%

Figure 1: Synthetic workflow for the generation of the protected 3-bromomethyl scaffold.

Reactivity & Functionalization[9][10]

The bromomethyl group is a potent electrophile. In drug discovery, this moiety is primarily used to introduce solubilizing groups or specific pharmacophores via S


2 reactions.
Key Transformations
  • Amination: Reaction with secondary amines (e.g., morpholine, piperazine) in the presence of base (K

    
    CO
    
    
    
    ) generates tertiary amines, a common motif in kinase inhibitors to improve solubility.
  • Etherification: Reaction with phenols or alcohols (using NaH) creates ether linkages.

  • Thioetherification: Reaction with thiols generates thioethers.

Self-Validation Protocol (Quality Control)

To verify the integrity of the 3-bromomethyl reagent before use:

  • 1H NMR Check: Look for the disappearance of the methyl singlet (~2.6 ppm) and the appearance of the methylene bromide singlet (~4.6–4.8 ppm).

  • LCMS: The bromide is labile. Use a non-nucleophilic mobile phase (avoid MeOH if possible, or run fast gradients) to prevent artifactual methoxy-adduct formation during analysis.

ReactivityMap Center 3-Bromomethyl Scaffold Amine Tertiary Amines (Solubility) Center->Amine + HNR2 / Base Ether Ethers (Linkers) Center->Ether + ROH / NaH Thiol Thioethers (Metabolic Stability) Center->Thiol + RSH / Base Cyano Nitriles (Chain Extension) Center->Cyano + NaCN

Figure 2: Divergent synthesis pathways utilizing the bromomethyl electrophile.

Applications in Drug Discovery[4]

The pyrazolo[4,3-b]pyridine scaffold is a bioisostere of 7-azaindole and purine. It is frequently utilized to target ATP-binding sites in kinases.

Mechanism of Action (Kinase Inhibition)
  • Hinge Binding: The pyridine nitrogen (N5) and the pyrazole N-H (if unprotected) can form bidentate hydrogen bonds with the "hinge region" of kinase enzymes.

  • Vector Exploration: The C3-substituent (derived from the bromomethyl group) projects into the solvent-front or the ribose-binding pocket, allowing for modulation of selectivity and pharmacokinetic properties.

Target Examples:

  • TRK Inhibitors: Used in oncology to target NTRK gene fusions.

  • c-Met Inhibitors: Targeting hepatocyte growth factor receptors.

  • CDK Inhibitors: Regulating cell cycle progression.

Handling & Safety

  • Hazard Class: Alkylating agent. Corrosive and lachrymator.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The bromide is sensitive to moisture and light.

  • Stability: The free base (unprotected N-H) is unstable at room temperature due to intermolecular polymerization. Always store as the N-protected derivative or as a hydrobromide salt if applicable.

References

  • Synthesis of Pyrazolo[4,3-b]pyridines

    • Title: "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles"
    • Source: PMC / Molecules (2023)
    • URL:[Link]

  • Scaffold Applications in Kinase Inhibitors

    • Title: "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors" (Note: Discusses the isomeric scaffold relevant to the general class).
    • Source: RSC Medicinal Chemistry[1]

    • URL:[Link]

  • General Isomer Chemistry (Pyrazolo[3,4-b] vs [4,3-b])

    • Title: "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications"[2][3]

    • Source: MDPI Molecules
    • URL:[Link][4]

Sources

Technical Guide: Solubility & Reactivity Profile of 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the solubility, stability, and handling of 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine , designed for researchers and drug development professionals.

Executive Summary

3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine is a highly reactive heterocyclic building block used primarily as an intermediate in the synthesis of kinase inhibitors and other bioactive small molecules. Unlike stable catalog reagents, this compound possesses a "benzylic-like" alkyl bromide moiety attached to an electron-deficient heteroaromatic core.

Critical Operational Insight: This compound exhibits a solubility-stability paradox . While it is technically soluble in polar aprotic solvents (DMSO, DMF), it is chemically unstable in them over time due to self-alkylation or oxidation. In protic solvents (water, alcohols), it undergoes rapid solvolysis. Therefore, solubility data must always be contextualized with kinetic stability.

Physicochemical Profile

Understanding the fundamental properties of the scaffold is essential for predicting behavior in solution.

PropertyValue / DescriptionTechnical Note
Molecular Formula C₇H₆BrN₃Free base form.
Molecular Weight 212.05 g/mol
Physical State Solid (Off-white to yellow)Often isolated as a hydrobromide salt (HBr) for improved stability.
Calc. LogP ~1.6 – 1.9More lipophilic than the parent 3-methyl analog (LogP ~0.9).
pKa (Pyridine N) ~3.5 – 4.0Less basic than pyridine due to the electron-withdrawing pyrazole ring.
pKa (Pyrazole NH) ~12.5Acidic proton; can be deprotonated by strong bases (NaH, KOtBu).
Reactivity Class Alkylating Agent The -CH₂Br group is highly susceptible to S_N2 attack.

Solubility Landscape & Solvent Compatibility

The following table categorizes solvents based on Utility (Solubility + Stability).

Solubility/Stability Matrix
Solvent ClassRepresentative SolventsSolubilityStability RiskRecommendation
Halogenated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Low Preferred. Ideal for reaction and short-term storage.
Ethers THF, 1,4-DioxaneHigh Low Excellent. Suitable for nucleophilic substitution reactions.
Polar Aprotic DMSO, DMF, DMAVery High High Avoid for Storage. Risk of Kornblum oxidation (DMSO) or self-alkylation. Use only for immediate reactions.
Protic Methanol, Ethanol, WaterModerate Critical Do Not Use. Rapid solvolysis converts the bromide to the alcohol or ether.
Hydrocarbon Hexanes, HeptaneLow (<1 mg/mL)Low Used as an anti-solvent for precipitation/purification.
The "DMSO Trap"

Researchers often dissolve library compounds in DMSO for biological screening. Do not store 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine in DMSO.

  • Mechanism: The nucleophilic oxygen of DMSO attacks the reactive methylene bromide, displacing the bromide ion. This forms an alkoxysulfonium salt, which decomposes to the aldehyde (Swern-like oxidation) or alcohol, ruining the sample purity.

Experimental Methodologies

Protocol A: Synthesis & Immediate Utilization (In Situ Generation)

Rationale: Due to instability, the best "solubility" strategy is often to generate the compound in solution and react it immediately without isolation.

Step-by-Step Workflow:

  • Precursor Dissolution: Dissolve 3-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous CCl₄ or Chlorobenzene (Solubility is moderate; heating required).

  • Radical Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator (AIBN or Benzoyl Peroxide, 0.05 eq).

  • Reaction: Reflux (70–80°C) for 2–4 hours. Monitor by LCMS (look for +79/81 mass shift).

  • Filtration: Cool to 0°C. Succinimide byproduct precipitates. Filter off the solid.

  • Utilization: The filtrate contains the solubilized 3-(bromomethyl) intermediate. Use this solution directly for the next coupling step (e.g., adding an amine nucleophile).

Protocol B: Stability-Indicated Solubility Check

Rationale: To verify if a stored sample is still viable.

  • Solvent: Prepare Anhydrous CDCl₃ (neutralized with basic alumina to remove acid traces).

  • Preparation: Dissolve ~5 mg of the solid in 0.6 mL CDCl₃.

  • Analysis (1H NMR):

    • Target Signal: Look for the methylene singlet (-CH ₂Br) around δ 4.6 – 4.9 ppm .

    • Degradation Signal: A shift to δ 4.8 – 5.2 ppm often indicates hydrolysis to the alcohol (-CH ₂OH) or dimerization.

Reaction Pathway & Logic Diagram

The following diagram illustrates the critical decision pathways for handling this compound, emphasizing the relationship between solvent choice and chemical outcome.

G Start 3-Methyl-1H-pyrazolo[4,3-b]pyridine (Precursor) Bromination Radical Bromination (NBS, AIBN, CCl4) Start->Bromination Activation Intermediate 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine (Reactive Intermediate) Bromination->Intermediate Yields DCM_THF DCM / THF (Anhydrous) Intermediate->DCM_THF Dissolve DMSO DMSO / DMF (Polar Aprotic) Intermediate->DMSO Dissolve Water_Alc Water / Alcohols (Protic) Intermediate->Water_Alc Dissolve Product Target Drug Candidate (Nucleophilic Sub.) DCM_THF->Product + Nucleophile (Amine/Thiol) Degradation1 Degradation: Oxidation / Polymerization DMSO->Degradation1 Time > 1h Degradation2 Degradation: Hydrolysis (Alcohol) Water_Alc->Degradation2 Rapid Solvolysis

Caption: Operational workflow for 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine, highlighting the critical impact of solvent selection on compound integrity.

Handling & Storage Best Practices

  • Isolation: If isolation is necessary, convert to the Hydrobromide salt . The protonation of the pyridine nitrogen reduces the electron density of the ring, slightly stabilizing the benzylic position against spontaneous nucleophilic attack.

  • Storage Conditions:

    • Temperature: -20°C (Freezer).

    • Atmosphere: Under Argon or Nitrogen (strictly anhydrous).

    • Container: Amber glass (light sensitive).

  • Purification: Avoid silica gel chromatography if possible, as the acidity of silica can catalyze hydrolysis. Recrystallization from dry EtOAc/Hexanes is preferred.

References

  • Synthesis of Pyrazolo[4,3-b]pyridine Derivatives

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines.[1][2][3]

    • Source:International Journal of Molecular Sciences, 2023.
    • URL:[Link][1][4][5]

  • Reactivity of Bromomethyl Heterocycles

    • Title: Reactivity of 3-(Bromomethyl)
    • Source:Journal of Organic Chemistry (General Reference for Pyridine reactivity).
    • URL:[Link]

  • General Solubility Data (Parent Scaffold)

    • Title: 3-Methyl-1H-pyrazolo[4,3-b]pyridine Physicochemical Properties.[2][5][6]

    • Source: PubChem Compound Summary.

    • URL:[Link]

Sources

Safety and Handling Whitepaper: Bromomethyl Pyrazolopyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromomethyl pyrazolopyridine derivatives occupy a paradoxical space in modern drug discovery. On one hand, the pyrazolopyridine scaffold is a highly privileged pharmacophore, frequently utilized as an ATP-mimicking hinge-binder in the development of targeted kinase inhibitors for oncology [1]. On the other hand, the exocyclic bromomethyl group (


) is an exceptionally potent electrophile. While this reactivity is chemically desirable for synthesizing complex Active Pharmaceutical Ingredients (APIs) via nucleophilic substitution (

), it renders the intermediate a severe alkylating agent, lachrymator, and genotoxin [2].

As a Senior Application Scientist, I have observed that standard Safety Data Sheets (SDS) often fail to convey the causality of these hazards. This whitepaper bridges the gap between regulatory compliance—aligning with the 16-section format mandated by the OSHA Hazard Communication Standard (HCS) [3]—and practical, mechanistic laboratory safety.

Mechanistic Toxicology: The Causality of the Hazard

To handle bromomethyl pyrazolopyridines safely, one must understand why they are dangerous. The heterobenzylic nature of the bromomethyl group means that the


 transition state is highly stabilized by orbital overlap with the adjacent aromatic 

-system. This makes the carbon-bromine bond hyper-reactive toward nucleophiles.

When exposed to biological tissues, the compound does not merely cause pH-based "irritation." Instead, it undergoes rapid, irreversible covalent bonding with biological nucleophiles (such as the thiol groups of cysteine residues or the primary amines in DNA base pairs).

  • Lachrymatory Effect: The severe tearing and eye pain caused by vapors is a direct result of the bromomethyl group alkylating the TRPA1 ion channels in the corneal epithelium. This covalent modification locks the channel in an open state, triggering an overwhelming pain signal.

  • Sensitization & Genotoxicity: Haptenization of skin proteins leads to severe allergic contact dermatitis, while cross-linking of DNA presents chronic mutagenic risks.

ToxicityMechanism A Bromomethyl Pyrazolopyridine (Reactive Electrophile) C Rapid SN2 Alkylation (Covalent Binding) A->C B Mucosal/Skin Exposure (Biological Nucleophiles) B->C D TRPA1 Receptor Activation (Corneal Epithelium) C->D Sensory Nerves E DNA/Protein Cross-linking (Cellular Toxicity) C->E Cellular Level F Severe Lachrymatory Response & Tissue Necrosis D->F E->F

Fig 1. Mechanistic pathway of bromomethyl-induced lachrymatory response and cytotoxicity.

Quantitative Hazard Profile & GHS Classification

The following table summarizes the physicochemical properties and Globally Harmonized System (GHS) classifications typical for bromomethyl pyrazolopyridine building blocks.

Property / HazardValue / GHS ClassificationMechanistic Rationale
Molecular Weight ~200 - 350 g/mol Typical for small-molecule kinase inhibitor intermediates.
Vapor Pressure High at ambient tempLow molecular weight and lack of strong intermolecular hydrogen bonding lead to high volatility, increasing inhalation risk.
Acute Toxicity GHS Category 3 (Toxic)Rapid systemic alkylation of cellular proteins/DNA upon absorption.
Eye/Skin Damage GHS Category 1 (Corrosive)Irreversible covalent modification of mucosal tissues and TRPA1 activation.
Sensitization Skin Sensitizer (Cat 1)Haptenization of skin proteins leading to adaptive immune response.
Reactivity Highly reactive electrophileBromide is an excellent leaving group; the primary heterobenzylic carbon is unhindered and electronically activated.

Self-Validating Experimental Protocols

Safety in the laboratory is not achieved by merely wearing Personal Protective Equipment (PPE); it is achieved through engineered, self-validating workflows. Every step must have a verifiable indicator of success or failure.

Protocol A: Safe Setup of Alkylation Reaction

Objective: Safely couple the bromomethyl intermediate with a nucleophilic amine to build the kinase inhibitor scaffold.

  • Preparation & Purging: Assemble the reaction flask in a certified fume hood. Purge the vessel with Argon for 10 minutes.

    • Validation Checkpoint: An oil bubbler attached to the exhaust line must show a steady, positive flow of Argon, confirming the exclusion of atmospheric moisture (which would otherwise hydrolyze the reagent into corrosive HBr gas).

  • Reagent Dissolution: Don heavy-duty nitrile gloves. Weigh the bromomethyl pyrazolopyridine inside a static-free enclosure and transfer it to the flask. Dissolve in anhydrous DMF or THF.

  • Nucleophilic Addition: Cool the reaction to 0°C using an ice bath. Add the amine nucleophile dropwise over 15 minutes to control the exothermic

    
     reaction.
    
    • Validation Checkpoint: Monitor the reaction via LC-MS or TLC. The protocol is only considered safe to proceed to workup when the UV-active spot corresponding to the bromomethyl starting material is completely consumed (>99% conversion).

  • Quenching: Quench the reaction by slowly adding saturated aqueous

    
     to neutralize any generated HBr.
    
Protocol B: Chemical Spill Neutralization (The Thiosulfate Quench)

Objective: Destroy the alkylating hazard in the event of a spill outside the fume hood.

Causality Note: Never use water or simple bases to clean up an alkylating agent. Water reacts too slowly, and strong bases can cause violent exothermic reactions. Instead, we use sodium thiosulfate (


). The thiosulfate ion is a highly polarizable, "soft" nucleophile that rapidly and selectively undergoes 

substitution with the "soft" electrophilic carbon of the bromomethyl group, neutralizing the hazard safely [4].
  • Isolation: Immediately evacuate personnel from the immediate area and maximize room ventilation.

  • PPE Escalation: Responders must don a full-face respirator with organic vapor cartridges, a chemical-resistant apron, and double nitrile gloves.

  • Application of Neutralizing Agent: Liberally cover the spill with a pre-mixed 10% w/v aqueous sodium thiosulfate solution combined with an inert absorbent (e.g., vermiculite or sand).

  • Incubation: Allow the mixture to sit for a minimum of 30 minutes.

    • Validation Checkpoint: The distinct, acrid lachrymatory odor should completely dissipate, indicating the destruction of the volatile bromomethyl species.

  • Disposal: Scoop the neutralized slurry into a designated, clearly labeled halogenated hazardous waste container.

ProtocolWorkflow S1 1. Fume Hood Prep & PPE Donning S2 2. Inert Atmosphere Setup (Argon/N2) S1->S2 S3 3. Controlled SN2 Reaction (0°C) S2->S3 S4 4. Thiosulfate Quench (Validation Check) S3->S4 S5 5. Segregated Waste Disposal S4->S5

Fig 2. Self-validating experimental workflow for handling bromomethyl reactive intermediates.

Storage and Incompatibility

Bromomethyl pyrazolopyridines must be treated as highly sensitive, reactive intermediates:

  • Temperature: Store at 2–8°C (refrigerated) to prevent thermal degradation.

  • Atmosphere: Must be stored under an inert atmosphere (Nitrogen or Argon). Exposure to ambient moisture leads to slow hydrolysis, generating pyrazolopyridine-methanol and releasing highly corrosive, pressurized Hydrogen Bromide (HBr) gas inside the container.

  • Incompatibilities: Keep strictly segregated from strong bases, oxidizing agents, and nucleophilic solvents (e.g., alcohols, primary/secondary amines).

References

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: RSC Medicinal Chemistry (via PubMed Central, NIH) URL: [Link]

  • Title: Hazard Communication Standard: Safety Data Sheets Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Working with Hazardous Chemicals - Benzyl Chloromethyl Ether Source: Organic Syntheses URL: [Link]

Beyond the Flatland: Novel Heterocyclic Building Blocks for Next-Gen Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "flatland" era of kinase inhibitor discovery—dominated by planar, aromatic hinge binders like quinazolines and pyrimidines—is yielding to a new paradigm. As the low-hanging fruit of the kinome is harvested, the challenge shifts to targeting "undruggable" kinases, overcoming resistance mutations (e.g., gatekeeper residues), and improving physicochemical properties (solubility, permeability).

This technical guide explores the integration of novel heterocyclic building blocks that introduce three-dimensionality (


 character), restricted conformation (atropisomerism), and non-canonical hinge interactions. We focus on two specific classes of emerging scaffolds: bridged bicyclic systems  (specifically azabicyclo[2.1.1]hexanes) and novel polar hinge binders  (3-oxo-2,3-dihydropyridazines).

Chapter 1: The 3D Renaissance – Bridged Bicycles &

The Solubility-Selectivity Paradox

Traditional Type I kinase inhibitors often rely on extensive aromatic ring systems to stack within the ATP-binding pocket. While potent, these "flat" molecules frequently suffer from poor aqueous solubility and high promiscuity due to non-specific hydrophobic interactions.

Increasing the fraction of


-hybridized carbons (

) is a proven strategy to improve clinical success rates.[1] Novel bridged bicyclic systems, such as azabicyclo[2.1.1]hexanes , act as bioisosteres for planar aromatic rings (like phenyl or pyridine) or flexible saturated rings (like piperazine), offering a "Goldilocks" zone of defined vector orientation and high solubility.
Spotlight: Azabicyclo[2.1.1]hexane

This strained bicycle is gaining traction as a rigidified linker that projects substituents at precise angles, distinct from the 180° vectors of para-substituted benzenes.

  • Structural Advantage: The "wing" geometry allows the molecule to traverse the solvent-exposed front regions of the kinase while avoiding steric clashes with the P-loop.

  • Metabolic Stability: Unlike flexible piperidines which are prone to oxidative metabolism, the rigid bridgehead carbons are often metabolically silent.

Figure 1: Evolution of Kinase Scaffolds

KinaseScaffolds cluster_0 Generation 1: Flat Aromatics cluster_1 Generation 2: 3D & Macrocycles cluster_2 Next-Gen: Bridged Bicycles Quinazoline Quinazoline Core (e.g., Gefitinib) Macro Macrocycles (e.g., Lorlatinib) Quinazoline->Macro Selectivity Pyod Pyrazolopyrimidine (e.g., Ibrutinib) Spiro Spirocycles (e.g., Spiro-indolines) Pyod->Spiro Solubility Cubane Cubane/Bicyclo[1.1.1]pentane (Phenyl Bioisosteres) Macro->Cubane Novel IP Space Aza Azabicyclo[2.1.1]hexane (Rigid Linker) Spiro->Aza Vector Control

Caption: The structural evolution from planar hinge binders to 3D-rich scaffolds enhancing physicochemical properties.

Chapter 2: Novel Hinge Binders – The Pyridazinone Scaffold

While the adenine pocket is conserved, the "hinge" region (residues connecting the N- and C-lobes) offers specific H-bond donor/acceptor patterns. The 3-oxo-2,3-dihydropyridazine scaffold represents a departure from the ubiquitous aminopyrimidines.

Mechanism of Action

Unlike the monodentate or bidentate binding of pyridine/pyrimidine, the pyridazinone core presents a unique acceptor-donor-acceptor motif (depending on tautomers and substitution).

  • Key Application: Interleukin-2-inducible T-cell kinase (ITK) inhibition.[2]

  • Selectivity Filter: The carbonyl oxygen acts as a hydrogen bond acceptor for the backbone amide NH of the hinge residue (e.g., Met438 in ITK), while the NH at position 2 serves as a donor to the backbone carbonyl. This specific geometry filters out kinases that require a strictly hydrophobic contact in this region.

Chapter 3: Experimental Protocol – Synthesis of Azabicyclo[2.1.1]hexane Core

Objective: Synthesize a functionalized 5-amino-azabicyclo[2.1.1]hexane building block for fragment coupling. This protocol utilizes a [2+2] photocycloaddition, a method often avoided in traditional medicinal chemistry but essential for accessing these strained rings.

Reagents & Equipment
  • Starting Material:

    
    -Boc-allylamine derivative (functionalized enone).
    
  • Photocatalyst: Thioxanthone (sensitizer).

  • Light Source: 365 nm UV LED reactor (e.g., Kessil or equivalent).

  • Solvent: Acetonitrile (degassed).

Step-by-Step Methodology
  • Precursor Assembly:

    • React

      
      -Boc-allylamine with acryloyl chloride in DCM at 0°C to form the 
      
      
      
      -allyl-acrylamide precursor.
    • Checkpoint: Verify purity via LC-MS. Presence of free amine will quench the radical reaction.

  • Photocycloaddition ([2+2]):

    • Dissolve the precursor (0.1 M) and thioxanthone (5 mol%) in degassed acetonitrile.

    • Place in the photoreactor. Irradiate at 365 nm for 12–24 hours at ambient temperature.

    • Mechanism: The triplet state of the sensitizer excites the alkene, initiating an intramolecular crossed [2+2] cycloaddition to form the bicyclic cage.

    • Monitoring: Monitor the disappearance of the alkene protons (

      
       5.5–6.5 ppm) via 
      
      
      
      H NMR.
  • Purification:

    • Concentrate the solvent in vacuo.

    • Purify via flash column chromatography (Hexane/EtOAc gradient). The bicyclic product is typically more polar than the acyclic precursor.

  • Deprotection (Optional for Coupling):

    • Treat with 4N HCl in dioxane to reveal the bridgehead amine for SNAr coupling to a kinase hinge binder core.

Figure 2: Synthesis Workflow

SynthesisProtocol Start Start: N-Boc-allylamine Step1 Acylation (Acryloyl chloride, DCM, 0°C) Start->Step1 Inter Intermediate: N-allyl-acrylamide Step1->Inter Step2 [2+2] Photocycloaddition (365nm UV, Thioxanthone, MeCN) Inter->Step2  Intramolecular Ring Closure   Product Product: Azabicyclo[2.1.1]hexane Core Step2->Product Coupling Downstream: SNAr Coupling to Hinge Binder Product->Coupling

Caption: Photochemical synthesis route for the strained azabicyclo[2.1.1]hexane scaffold.

Chapter 4: Data Summary & Comparative Analysis

The following table contrasts the physicochemical properties of traditional kinase linkers versus the novel azabicyclo[2.1.1]hexane scaffold.

Property1,4-Phenyl (Traditional)Piperazine (Traditional)Azabicyclo[2.1.1]hexane (Novel)
Geometry Planar (2D)Chair (3D, flexible)Rigid "Wing" (3D)
Vector Angle 180°~180° (variable)~120° (Defined)
Solubility (logS) LowHighHigh
Metabolic Liability CYP oxidation (ring)N-oxidation / Ring openingLow (Bridgehead protection)
Selectivity Potential Low (Promiscuous stacking)MediumHigh (Shape complementarity)

References

  • In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery. Source: Journal of Medicinal Chemistry (2021). URL:[Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Source: RSC Medicinal Chemistry (2025). URL:[Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Source: Expert Opinion on Drug Discovery (2022). URL:[Link]

  • Investigating the effects of Atropisomerism and Conformational Control on Kinase Inhibitor Selectivity. Source: eScholarship, University of California (2023). URL:[Link]

Sources

The 1H-Pyrazolo[4,3-b]pyridine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The 1H-pyrazolo[4,3-b]pyridine scaffold represents a specific, electronically distinct isomer of the more common pyrazolo[3,4-b]pyridine (7-azaindazole). While less explored, it has recently emerged as a privileged core in oncology (specifically PD-1/PD-L1 and FLT3/CDK4 inhibition) and cardiovascular signaling (sGC stimulators ).

Below is the in-depth technical guide.

An Advanced Technical Guide for Drug Discovery

Executive Summary & Structural Architecture

The 1H-pyrazolo[4,3-b]pyridine is a fused bicyclic heteroaromatic system where a pyrazole ring is fused to the b-face (C2–C3 bond) of a pyridine ring. Unlike its isomer 1H-pyrazolo[3,4-b]pyridine (which mimics the adenosine adenine core), the [4,3-b] isomer offers a unique vector orientation for substituents, particularly at the C3, C5, and C7 positions, allowing for novel exploration of chemical space in kinase ATP-binding pockets and protein-protein interaction (PPI) interfaces.

Structural Definition & Numbering

The scaffold is defined by the fusion of the pyrazole 4,3-bond with the pyridine 2,3-bond.

  • Formula: C₆H₅N₃[1][2][3]

  • Molecular Weight: 119.12 g/mol [1][2][3][4]

  • Key Feature: The pyridine nitrogen is located at position 5 of the fused system (systematic numbering), providing a specific H-bond acceptor vector distinct from the [3,4-b] isomer (where N is at position 7).

Scaffold_Comparison Isomer_43b 1H-pyrazolo[4,3-b]pyridine (Target Scaffold) Pyridine N at Pos 5 Vector: C3, C5, C7 Properties Properties: - Higher metabolic stability (sGC) - Unique H-bond acceptor geometry - Bioisostere for Indazole Isomer_43b->Properties Exhibits Isomer_34b 1H-pyrazolo[3,4-b]pyridine (Common Isomer) Pyridine N at Pos 7 (Adenine Mimic) Isomer_34b->Isomer_43b Isomeric Relationship

Figure 1: Structural relationship between the target scaffold and its common isomer.

Synthetic Architectures

The construction of the 1H-pyrazolo[4,3-b]pyridine core typically follows two primary retrosynthetic disconnections: the Nitro-Pyridine Route (Ring Closure) and the Hydrazine Cyclization Route .

Protocol A: The Nitro-Pyridine Cyclization (Preferred)

This method is favored for its operational simplicity and ability to install electron-withdrawing groups. It utilizes 2-chloro-3-nitropyridines as starting materials.

Mechanism: SNAr displacement of chloride by hydrazine/amine followed by reductive cyclization.

Step-by-Step Protocol:

  • SNAr Displacement:

    • Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Hydrazine hydrate (or substituted hydrazine) (1.2 eq), Ethanol.

    • Conditions: Reflux for 2–4 hours.

    • Observation: Formation of the intermediate 2-hydrazinyl-3-nitropyridine (often precipitates as a yellow solid).

  • Reductive Cyclization:

    • Reagents: SnCl₂·2H₂O (5.0 eq) or Fe/AcOH.

    • Conditions: Reflux in EtOH or AcOH for 4–6 hours.

    • Workup: Neutralize with NaHCO₃, extract with EtOAc.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Yield Data (Literature Average):

Substituent (R) Conditions Yield (%) Ref
H SnCl₂/EtOH 75–85% [1]
5-Cl Fe/AcOH 68–72% [2]

| 5-OMe | H₂/Pd-C | 90% | [2] |

Protocol B: Dicarbonyl Cyclization (The "D38" Route)

Used in the synthesis of PD-1/PD-L1 inhibitors (e.g., Compound D38), this route constructs the pyrazole ring onto a pre-functionalized pyridine.

  • Condensation: React 3-acetyl-2-chloropyridine with hydrazine.

  • Cyclization: Heating in a polar solvent (DMF/DMA) induces cyclization to the [4,3-b] core.

Medicinal Chemistry & SAR

The [4,3-b] scaffold has demonstrated potency against difficult targets where the [3,4-b] isomer failed or showed poor pharmacokinetics.

Case Study 1: PD-1/PD-L1 Inhibition (Compound D38)

Small molecule inhibitors of the PD-1/PD-L1 checkpoint are highly sought to replace monoclonal antibodies.[5][6][7]

  • Lead Compound: D38 (1-methyl-1H-pyrazolo[4,3-b]pyridine derivative).[6][8][9]

  • Mechanism: Induces dimerization of PD-L1, sterically occluding the PD-1 interaction surface.

  • Key SAR Insight: The N1-methyl group and the specific geometry of the [4,3-b] core were critical for fitting into the hydrophobic groove of the PD-L1 dimer.

Quantitative Data (HTRF Assay):

Compound Core Scaffold IC₅₀ (nM)
D38 1H-pyrazolo[4,3-b]pyridine 9.6
BMS-1002 Biphenyl ~6–10

| Analogue X | 1H-pyrazolo[3,4-b]pyridine | >100 |

Case Study 2: Dual FLT3/CDK4 Inhibitors (Compound 23k)

Targeting Acute Myeloid Leukemia (AML).

  • Compound: 23k (6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine).

  • Activity:

    • FLT3 IC₅₀: 11 nM [10]

    • CDK4 IC₅₀: 7 nM [10]

  • Efficacy: 67% tumor growth inhibition in MV4-11 xenograft models (200 mg/kg).

  • Structural Logic: The [4,3-b] core positions the 6-pyrimidinyl group to interact with the hinge region of CDK4 more effectively than the [3,4-b] isomer.

Signaling Pathway Visualization

The following diagram illustrates the intervention points of 1H-pyrazolo[4,3-b]pyridine derivatives in the PD-1 and FLT3 pathways.

Signaling_Pathways cluster_PD1 Immune Checkpoint Blockade (D38) cluster_FLT3 AML Proliferation (Compound 23k) PDL1 PD-L1 (Tumor) Interaction Immune Suppression PDL1->Interaction PD1 PD-1 (T-Cell) PD1->Interaction TCell_Inactivation TCell_Inactivation Interaction->TCell_Inactivation D38_Drug Compound D38 (Pyrazolo[4,3-b]pyridine) D38_Drug->PDL1 Induces Dimerization (Steric Occlusion) FLT3 FLT3 Receptor Proliferation Tumor Growth FLT3->Proliferation CDK4 CDK4/Cyclin D CDK4->Proliferation Comp23k Compound 23k (Pyrazolo[4,3-b]pyridine) Comp23k->FLT3 Inhibition (IC50 11nM) Comp23k->CDK4 Inhibition (IC50 7nM)

Figure 2: Mechanism of action for key pyrazolo[4,3-b]pyridine derivatives in oncology.

Experimental Protocol: Synthesis of 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Reference Standard Protocol adapted from Result 1.6/1.11

Objective: Synthesis of Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

  • Reactants:

    • Ethyl 2-chloro-2-(2-chloro-3-nitropyridin-4-yl)acetate (Intermediate)

    • 4-Fluorophenylhydrazine hydrochloride

    • Triethylamine (Et₃N)

  • Procedure:

    • Dissolve the pyridine intermediate (1.0 mmol) in anhydrous THF (10 mL).

    • Add 4-fluorophenylhydrazine (1.1 mmol) and Et₃N (2.5 mmol) at 0°C.

    • Stir at room temperature for 1 hour, then heat to 60°C for 3 hours.

    • Monitor by TLC (Hexane:EtOAc 2:1).

  • Workup:

    • Evaporate solvent. Redissolve residue in DCM.

    • Wash with 1N HCl, then Brine. Dry over MgSO₄.[11]

  • Characterization (Expected):

    • ¹H NMR (CDCl₃): δ 9.60 (d, H-5), 8.78 (d, H-7), 4.58 (q, CH₂).

    • Appearance: White crystals.

    • Yield: ~76%.

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. (2023).

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. (2021).[6][7]

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry. (2022).

  • Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. Journal of Medicinal Chemistry. (2017).

  • 1H-Pyrazolo[4,3-b]pyridine Substance Information. PubChem. [3]

Sources

Strategic Literature Review & Technical Guide: 3-Substituted Pyrazolo[4,3-b]pyridines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged pharmacophore in contemporary medicinal chemistry[1]. While historically overshadowed by its pyrazolo[3,4-b]pyridine isomer, recent breakthroughs have highlighted the unique spatial geometry and hydrogen-bonding potential of 3-substituted pyrazolo[4,3-b]pyridines. This technical guide synthesizes recent literature, detailing the causality behind synthetic methodologies, the mechanistic rationale for their biological activity (specifically in kinase inhibition and immune checkpoint blockade), and field-proven experimental protocols for their evaluation.

Structural Rationale and Physicochemical Properties

The arrangement of nitrogen atoms within the fused 5:6 aza-ring system of pyrazolopyridines significantly influences their physicochemical properties, dictating their pharmacokinetic (PK) and pharmacodynamic (PD) profiles[1]. The pyrazolo[4,3-b]pyridine core provides a robust platform for functionalization. Specifically, substitutions at the 3-position allow for tailored interactions with the hinge region of various kinases and the hydrophobic pockets of protein-protein interfaces. The electron-rich nature of the pyrazole ring, combined with the electron-deficient pyridine ring, creates a highly tunable dipole that can be optimized to improve metabolic stability and cellular permeability.

Synthetic Methodologies: Overcoming Annulation Bottlenecks

Traditional syntheses of pyrazolo[4,3-b]pyridines often rely on the cyclocondensation of unstable 4-aminopyrazole-5-carbaldehydes. This approach is plagued by intermediate degradation and poor scalability[2].

To circumvent this, modern approaches utilize a reverse annulation strategy: constructing the pyrazole ring onto a pre-functionalized pyridine core. A highly efficient, one-pot protocol leverages the Japp-Klingemann reaction followed by cyclization[2].

Synthesis_Workflow A 2-Chloro-3-nitropyridine + Active Methylene B SNAr Reaction (Base-catalyzed) A->B Step 1 C Japp-Klingemann Azo-Coupling B->C Step 2 D Deacylation & Cyclization C->D Step 3 E 3-Substituted Pyrazolo[4,3-b]pyridine D->E Step 4

Workflow for the one-pot synthesis of 3-substituted pyrazolo[4,3-b]pyridines.

Protocol 1: One-Pot Synthesis via Japp-Klingemann Reaction

Self-Validating System: This protocol incorporates specific reagent choices to prevent side reactions and analytical checkpoints to confirm structural integrity.

  • SNAr Reaction: React readily available 2-chloro-3-nitropyridine with an active methylene compound (e.g., ethyl acetoacetate).

    • Causality: Use a mild nucleophilic base like DABCO. Stronger bases (e.g., NaOH) hydrolyze the ester groups, drastically reducing the yield of the desired intermediate[2].

  • Azo-Coupling: Introduce arenediazonium tosylates to the reaction mixture.

    • Causality: Tosylates are explicitly chosen over standard diazonium chlorides because they are significantly more stable against chemical decomposition and explosion, ensuring a safer, reproducible scale-up[3].

  • Cyclization: Induce base-mediated deacylation and subsequent pyrazole ring annulation in the same pot.

  • Validation Checkpoint: Isolate the product and perform 2D NMR (HMBC/HSQC).

    • Causality: An unusual C-N migration of the acetyl group can occur during cyclization. 2D NMR is mandatory to confirm the correct regiochemistry of the 3-substituted core before proceeding to biological assays[2].

Pharmacological Landscape & Target Validation

The 3-substituted pyrazolo[4,3-b]pyridine scaffold has demonstrated exceptional versatility, yielding potent compounds across distinct therapeutic areas.

Dual FLT3/CDK4 Inhibition in Oncology

FMS-like tyrosine kinase-3 (FLT3) mutations are notorious drivers of acute myeloid leukemia (AML). However, single-agent FLT3 inhibitors often succumb to resistance via compensatory cell cycle progression. 3-substituted pyrazolo[4,3-b]pyridines, specifically 6-(pyrimidin-4-yl) derivatives like Compound 23k, have been engineered as dual FLT3/CDK4 inhibitors[4]. By simultaneously blocking the upstream oncogenic driver (FLT3) and the downstream cell cycle engine (CDK4), these molecules create a synthetic lethality that overcomes standard resistance mechanisms.

FLT3_CDK4_Pathway FLT3 Mutant FLT3 Kinase (Constitutive Activation) STAT5 STAT5 Pathway (Proliferation) FLT3->STAT5 CDK4 CDK4/6 Complex (Cell Cycle Progression) FLT3->CDK4 Crosstalk Rb Rb Phosphorylation CDK4->Rb Inhibitor Pyrazolo[4,3-b]pyridine (Dual Inhibitor 23k) Inhibitor->FLT3 Inhibitor->CDK4

Dual inhibition of FLT3 and CDK4 pathways by pyrazolo[4,3-b]pyridine derivatives.

Small-Molecule PD-1/PD-L1 Blockade

Monoclonal antibodies targeting the PD-1/PD-L1 immune checkpoint have revolutionized oncology, but they suffer from poor solid tumor penetration and immune-related adverse events. 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives (e.g., Compound D38) have been identified as potent small-molecule inhibitors of this protein-protein interaction[5]. The 3-substitution is critical for anchoring the molecule within the hydrophobic cleft of the PD-L1 dimer, effectively occluding the PD-1 binding interface.

PD1_Blockade Tumor Tumor Cell (PD-L1) Interaction PD-1/PD-L1 Binding (Immune Evasion) Tumor->Interaction TCell T-Cell (PD-1) TCell->Interaction Activation T-Cell Reactivation (Tumor Killing) Interaction->Activation Inhibitor 1-Methyl-pyrazolo[4,3-b]pyridine (Inhibitor D38) Inhibitor->Interaction Blockade

Mechanism of PD-1/PD-L1 blockade by pyrazolo[4,3-b]pyridine small molecules.

Quantitative Data Summary

The following table synthesizes the biological efficacy of key derivatives discussed in recent literature:

Compound DesignationPrimary Target(s)Potency (IC₅₀ / EC₅₀)Key Structural FeatureReference
23k FLT3 / CDK411 nM / 7 nM6-(pyrimidin-4-yl) substitution[4]
D38 PD-1/PD-L19.6 nM (IC₅₀)1-methyl-3-substituted core[5]
5a mGlu4 (PAM)N/A (Active)3-carboxylate, 6-nitro[2]

Validating Efficacy: Core Experimental Workflows

To ensure reproducibility and rigorous validation of these compounds, the following field-proven protocols are recommended.

Protocol 2: HTRF Assay for PD-1/PD-L1 Interaction

Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard for evaluating small-molecule PD-1/PD-L1 inhibitors.

  • Causality: Unlike standard ELISA, HTRF eliminates washing steps, reducing false positives from non-specific binding, and provides a highly sensitive, real-time measurement of protein-protein interaction disruption[5].

  • Reagent Preparation: Prepare recombinant human PD-1 (Europium cryptate-labeled) and PD-L1 (XL665-labeled) in an optimized assay buffer (PBS, 0.1% BSA, 0.05% Tween-20).

    • Causality: BSA prevents non-specific binding to microplate walls, while Tween-20 mitigates the aggregation of hydrophobic small molecules[5].

  • Compound Incubation: Dispense the pyrazolo[4,3-b]pyridine derivative across a 10-point dose-response curve. Incubate for 2 hours at room temperature.

    • Causality: A 10-point curve is mathematically necessary to accurately calculate the Hill slope and derive a reliable IC₅₀.

  • Signal Detection: Read the plate using a time-resolved fluorescence reader (excitation 320 nm, emission 620 nm and 665 nm). Calculate the FRET ratio (665/620 nm).

  • System Validation: Include unlabeled PD-L1 as a competitive positive control. Calculate the Z'-factor.

    • Causality: A Z'-factor > 0.5 mathematically validates the assay's robustness and suitability for high-throughput screening[5].

Protocol 3: Kinase Inhibition Profiling (FLT3/CDK4)
  • Enzyme-Substrate Incubation: Incubate mutant FLT3 or the CDK4/CycD1 complex with the inhibitor and ATP.

    • Causality: The ATP concentration must be strictly calibrated to the specific Kₘ value of the kinase. Running the assay at the ATP Kₘ ensures the resulting IC₅₀ is a true reflection of the inhibitor's intrinsic affinity for the hinge region, independent of cellular ATP fluctuations[4].

  • Detection: Utilize a mobility shift assay to directly quantify the ratio of phosphorylated to unphosphorylated substrate.

Conclusion

The 3-substituted pyrazolo[4,3-b]pyridine scaffold represents a highly tunable, biologically privileged structure. By employing modern one-pot synthesis techniques like the Japp-Klingemann annulation, researchers can rapidly generate libraries of these derivatives. As demonstrated by their low-nanomolar efficacy against complex targets like FLT3/CDK4 and the PD-1/PD-L1 axis, this chemotype holds immense promise for the next generation of targeted therapeutics.

References

  • BenchChem - A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery.
  • PubMed - Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors.
  • MDPI - Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • PubMed - Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine from its 3-methyl precursor. The pyrazolo[4,3-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, and the introduction of a bromomethyl group at the 3-position furnishes a versatile intermediate for further chemical elaboration in drug discovery programs. The protocol detailed herein is based on the well-established Wohl-Ziegler reaction, employing N-Bromosuccinimide (NBS) as the brominating agent and Azobisisobutyronitrile (AIBN) as a radical initiator. This guide offers a step-by-step procedure, explains the underlying reaction mechanism, and provides essential data for researchers, scientists, and professionals in drug development.

Introduction and Significance

The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic system in drug discovery, bearing a close structural resemblance to endogenous purine bases like adenine and guanine.[1][2] This structural similarity allows molecules containing this scaffold to interact with a wide range of biological targets, particularly kinases.[1] Consequently, derivatives of pyrazolo[4,3-b]pyridine have been extensively investigated for various therapeutic applications, including their use as kinase inhibitors for cancer treatment.[1][3]

The functionalization of the 3-methyl group to a 3-(bromomethyl) group is a key synthetic transformation. The resulting 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine is a highly valuable intermediate. The bromomethyl group serves as a reactive handle for nucleophilic substitution reactions, enabling the introduction of a diverse array of functional groups and the construction of compound libraries for structure-activity relationship (SAR) studies.[1]

This protocol describes a selective and efficient method for the benzylic bromination of 3-methyl-1H-pyrazolo[4,3-b]pyridine utilizing N-Bromosuccinimide (NBS). NBS is the preferred reagent for such transformations as it provides a low, constant concentration of molecular bromine (Br₂) through a free-radical chain mechanism, which favors side-chain halogenation over electrophilic aromatic substitution on the pyridine ring.[4][5] This reaction, known as the Wohl-Ziegler reaction, is typically initiated by a radical initiator like AIBN or by UV light.[4][6]

Reaction Mechanism: The Wohl-Ziegler Bromination

The synthesis of 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine from 3-methyl-1H-pyrazolo[4,3-b]pyridine using NBS and AIBN proceeds via a free-radical chain mechanism.[4][6]

  • Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator, AIBN, upon heating. This generates two cyanoisopropyl radicals and a molecule of nitrogen gas. The cyanoisopropyl radical can then abstract a bromine atom from NBS to form a bromine radical (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the methyl group of 3-methyl-1H-pyrazolo[4,3-b]pyridine. This step is favored at the benzylic position due to the resonance stabilization of the resulting radical intermediate.

    • The newly formed benzylic radical reacts with a molecule of Br₂, which is present in a low concentration, to yield the desired product, 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine, and another bromine radical. The Br₂ is generated in situ from the reaction of NBS with the hydrogen bromide (HBr) produced in the previous step.[4]

  • Termination: The reaction is terminated when two radicals combine to form a non-radical species.

Experimental Protocol

This protocol is adapted from established procedures for benzylic bromination using NBS.[4]

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
3-methyl-1H-pyrazolo[4,3-b]pyridine≥95%Commercially Available
N-Bromosuccinimide (NBS)Reagent Grade, ≥98%Commercially Available
Azobisisobutyronitrile (AIBN)≥98%Commercially Available
Carbon Tetrachloride (CCl₄) or Acetonitrile (ACN)Anhydrous, ≥99.5%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Filtration apparatus
Rotary evaporator

3.2. Step-by-Step Procedure

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or acetonitrile (ACN). The use of CCl₄ is traditional for Wohl-Ziegler reactions, however, due to its toxicity, acetonitrile is a viable alternative.[6]

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.1 - 1.2 eq) and a catalytic amount of AIBN (0.02 - 0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature for the duration of the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

    • Remove the succinimide by filtration.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining HBr, followed by a wash with water.

  • Isolation and Purification:

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of the Synthetic Workflow

Synthesis_Workflow Start 3-methyl-1H-pyrazolo[4,3-b]pyridine Reaction Reflux (2-4h) Start->Reaction Add Reagents NBS (1.1-1.2 eq) AIBN (cat.) Anhydrous Solvent (CCl4 or ACN) Reagents->Reaction Add Workup 1. Cool to RT 2. Filter Succinimide 3. NaHCO3 wash 4. Water wash Reaction->Workup Process Isolation 1. Dry (Na2SO4) 2. Filter 3. Concentrate Workup->Isolation Process Purification Column Chromatography Isolation->Purification Purify Product 3-(Bromomethyl)-1H- pyrazolo[4,3-b]pyridine Purification->Product Obtain

Sources

Radical bromination conditions for 3-methyl-1H-pyrazolo[4,3-b]pyridine

[1]

Executive Summary & Strategic Analysis

The 3-methyl-1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for various kinase inhibitors (e.g., TBK1, CDK) and bioactive agents.[1] Functionalization of the C3-methyl group via radical bromination is a critical gateway transformation, converting a chemically inert methyl group into a reactive electrophile (bromomethyl) suitable for nucleophilic substitution.[1]

However, this transformation is fraught with specific challenges inherent to the fused azaindazole architecture:

  • N-H Acidity & N-Bromination: The pyrazole N1-H is acidic.[1] Under radical conditions with N-Bromosuccinimide (NBS), unprotected substrates often undergo competitive N-bromination or oxidation rather than the desired C-H abstraction at the methyl group.

  • Pyridine Nucleophilicity: The pyridine nitrogen (N4) can form charge-transfer complexes with bromine or NBS, potentially stalling the radical chain mechanism or leading to ring bromination (electrophilic aromatic substitution).

  • Product Instability: The resulting 3-(bromomethyl) derivative is a potent alkylating agent. In its free-base form, it is highly prone to intermolecular self-alkylation (polymerization) driven by the nucleophilic pyridine/pyrazole nitrogens of a neighboring molecule.

This Application Note defines a robust, biphasic protocol:

  • Mandatory N1-Protection: Installing a tert-butoxycarbonyl (Boc) or Trimethylsilylethoxymethyl (SEM) group to mask the pyrazole nitrogen.

  • Optimized Wohl-Ziegler Bromination: Using radical initiators in non-polar solvents to favor the radical pathway over ionic side reactions.[1]

Reaction Mechanism & Pathway Visualization[2]

The transformation relies on the Wohl-Ziegler reaction .[2] The mechanism involves a radical chain sequence initiated by the homolytic cleavage of the initiator (AIBN or BPO). The protection of the N1 position is critical to prevent the formation of stable N-radicals that would terminate the chain.

Figure 1: Reaction Pathway and Mechanism[4]

BrominationPathwaySubstrate3-Methyl-1H-pyrazolo[4,3-b]pyridine(Starting Material)Protected1-Boc-3-methyl-pyrazolo[4,3-b]pyridine(Protected Intermediate)Substrate->ProtectedStep 1: N-ProtectionRadicalBenzylic Radical Species(Transient)Protected->RadicalInitiation (AIBN)Product1-Boc-3-(bromomethyl)-pyrazolo[4,3-b]pyridine(Active Electrophile)Radical->ProductPropagation (NBS)SelfAlkSelf-Alkylation/Polymerization(If Deprotected)Product->SelfAlkDeprotection without trappingProt_ReagentBoc2O, DMAP, DCMBrom_ReagentNBS, AIBN, PhCF3, Reflux

Caption: Step-wise pathway showing mandatory protection to prevent side reactions and the radical propagation cycle.

Detailed Experimental Protocols

Protocol A: N1-Protection (Boc Strategy)

Objective: Mask the pyrazole nitrogen to prevent N-bromination and increase solubility in non-polar solvents.

Materials:

  • 3-Methyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 3-methyl-1H-pyrazolo[4,3-b]pyridine in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add TEA followed by DMAP at 0°C.

  • Protection: Add Boc₂O portion-wise.[1] Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 7:3) should show complete consumption of the polar starting material and appearance of a less polar spot.

  • Workup: Wash the organic layer with 1M citric acid (to remove DMAP/TEA), saturated NaHCO₃, and brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

    • Yield Target: >90%.[1]

Protocol B: Radical Bromination (Wohl-Ziegler)

Objective: Selective bromination of the C3-methyl group.[1]

Materials:

  • 1-Boc-3-methyl-pyrazolo[4,3-b]pyridine (from Protocol A) (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv)

    • Critical: Recrystallize NBS from water prior to use to remove HBr/Br₂, which promote ionic side reactions.[1]

  • AIBN (Azobisisobutyronitrile) (0.1 equiv)

  • Solvent: Benzotrifluoride (PhCF₃) or Chlorobenzene (PhCl).

    • Note: CCl₄ is the classic solvent but is toxic and restricted.[1] PhCF₃ is a superior, greener alternative with a similar boiling point and radical stability profile.[1]

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and an argon inlet.

  • Mixing: Dissolve the protected substrate in degassed PhCF₃ (0.1 M). Add NBS and AIBN.[1][2]

  • Initiation: Heat the mixture to reflux (approx. 100–105°C for PhCF₃).

    • Visual Cue: The initially yellow/orange suspension of NBS will turn into a lighter succinimide float as the reaction proceeds.[1]

  • Kinetics: Reflux for 2–4 hours.

    • Caution: Do not over-run.[1] Prolonged reaction times lead to gem-dibromination (formation of the dibromomethyl derivative).

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solids.[1][3] Concentrate the filtrate in vacuo at low temperature (<40°C).

  • Purification: Rapid filtration through a short plug of silica gel using non-polar eluent (Hexane/DCM).[1]

    • Storage: The product is unstable. Use immediately in the next step (e.g., nucleophilic substitution) or store frozen in benzene/matrix.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
No Reaction Radical quenching by O₂ or impurities.[1]Degas solvent thoroughly (sparge with Ar for 15 min). Add 5% more AIBN.[1]
Ring Bromination Ionic mechanism dominating.[1]Ensure NBS is recrystallized (remove Br₂). Switch solvent to pure PhCF₃ or CCl₄ (avoid MeCN).
Dibromination Reaction time too long or excess NBS.[1]Stop reaction at 80-90% conversion. Reduce NBS to 1.0 equiv.
Polymerization Deprotection occurred or free base instability.[1]Ensure Boc group is intact. Do not expose product to strong bases or heat during workup.[1]
N-Bromination Incomplete protection.[1]Verify Step 1 (Protection) completion by NMR before proceeding to bromination.

References

  • Synthesis of Pyrazolo[4,3-b]pyridines

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.[1][4]

    • Source: Int. J. Mol.[1] Sci. 2023, 24(3), 1861.[1]

    • URL:[Link]

    • Relevance: Establishes the core scaffold synthesis and stability data.[1]

  • General Radical Bromination Conditions (Wohl-Ziegler)

    • Title: N-Bromosuccinimide (NBS) - Reagent Friday.
    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

    • Relevance: Mechanistic grounding for the radical chain reaction.[1]

  • Indazole Functionalization (Analogous Chemistry)

    • Title: Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors.[1][5]

    • Source: ACS Med.[1] Chem. Lett. 2014, 5, 12, 1313–1317.[1]

    • URL:[Link]

    • Relevance: Explicitly states that "yield for coupling was significantly better when the indazole NH was protected," validating the protection str
  • Handling of Halomethyl Heterocycles

    • Title: Reactivity of the chloromethyl group in pyridine derivatives.[1][6][3][7]

    • Source: BenchChem Application Notes.[1][7]

    • Relevance: Provides safety and stability warnings regarding self-alkylation of halomethyl-pyridines.[1]

Application Note: Nucleophilic Substitution Strategies for 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026


 Mechanisms

Executive Summary

The 1H-pyrazolo[4,3-b]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for 7-azaindole and purine systems. It is extensively utilized in the design of ATP-competitive kinase inhibitors (e.g., CDK, PIM-1, and TRK kinases).

The 3-(bromomethyl) derivative acts as a critical electrophilic "handle," allowing researchers to append solubilizing tails or specific binding motifs to the core scaffold. However, this reagent possesses a dual-reactivity profile—an electrophilic alkyl halide and a nucleophilic/acidic pyrazole nitrogen—that frequently leads to polymerization or regioselectivity errors if not managed correctly.

This guide provides a validated, self-consistent workflow to maximize yield and purity during nucleophilic substitution reactions, emphasizing the critical necessity of N1-protection strategies.

Chemical Profile & Reactivity Analysis

The Scaffold Architecture

Unlike its isomer (pyrazolo[3,4-b]pyridine), the [4,3-b] system places the pyridine nitrogen in a position that significantly alters the electronic distribution of the fused ring system.

  • Electrophilicity: The pyridine ring exerts an electron-withdrawing effect (–I effect), significantly activating the exocyclic methylene carbon (CH₂-Br) toward nucleophilic attack (

    
    ).
    
  • Acidity: The free NH at position 1 is relatively acidic (pKa ~12–13 in DMSO). In the presence of bases used to activate nucleophiles (e.g.,

    
    , 
    
    
    
    ), this proton is removed, creating an ambident nucleophile that can react with the bromomethyl group of another molecule.
  • Stability: The C-Br bond is labile. Exposure to atmospheric moisture can lead to hydrolysis (formation of the alcohol), while light exposure can induce radical degradation.

The "Self-Alkylation" Trap

A common failure mode occurs when reacting the unprotected scaffold directly with a nucleophile.

The Failure Mechanism:

  • Base deprotonates the Pyrazole-NH (fastest step).

  • The resulting Pyrazole-N⁻ attacks the CH₂-Br of a neighboring molecule.

  • Result: Insoluble oligomers/polymers instead of the desired substitution product.

The Solution: Mandatory N1-Protection. Before engaging the bromomethyl handle, the N1 position must be masked with a group that is orthogonal to the substitution conditions (e.g., THP, SEM, or Boc).

Strategic Reaction Workflow

The following decision tree illustrates the logic required to select the correct pathway, preventing side reactions.

ReactionWorkflow Start Starting Material: 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine CheckProt Is N1 Protected? Start->CheckProt ProtectStep Step 1: N1-Protection (THP, SEM, or Boc) Start->ProtectStep If Unprotected DirectRxn Direct Substitution (High Risk of Polymerization) CheckProt->DirectRxn No NucSelect Select Nucleophile CheckProt->NucSelect Yes ProtectStep->NucSelect Amine Amine (1° or 2°) NucSelect->Amine Thiol Thiol / Thiophenol NucSelect->Thiol Alkoxide Alkoxide / Phenol NucSelect->Alkoxide CondAmine Condition A: DIPEA, DMF, 0°C to RT Amine->CondAmine CondThiol Condition B: Cs2CO3, MeCN, 0°C Thiol->CondThiol CondAlk Condition C: NaH, THF, 0°C Alkoxide->CondAlk Deprotect Step 3: Deprotection (Acidic Hydrolysis/TFA) CondAmine->Deprotect CondThiol->Deprotect CondAlk->Deprotect Final Final Product: 3-(Functionalized)-1H-pyrazolo[4,3-b]pyridine Deprotect->Final

Figure 1: Strategic workflow for the functionalization of 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine. Note the critical branch point at N1 protection.

Detailed Experimental Protocols

Protocol A: N1-Protection (Tetrahydropyranyl - THP)

Why THP? It is stable to basic nucleophilic substitution conditions but easily removed with mild acid, preserving the sensitive pyrazolo-pyridine core.

Reagents:

  • 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • p-Toluenesulfonic acid (p-TSA) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Procedure:

  • Dissolution: Dissolve the starting material in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

  • Addition: Add DHP (1.5 equiv) followed by p-TSA (0.1 equiv).

  • Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (The N-THP product is less polar than the starting material).

  • Workup: Quench with saturated

    
     solution. Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Short silica plug (Hexane/EtOAc). Note: The product is now 3-(bromomethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine.

Protocol B: Nucleophilic Substitution (General Procedure)

This protocol assumes the use of the N-protected intermediate from Protocol A.

Variant 1: Amination (Secondary Amines)

Reagents:

  • N-Protected Bromomethyl scaffold (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Piperazine) (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: DMF or Acetonitrile (MeCN)

Steps:

  • Dissolve the N-protected bromide in MeCN (0.1 M).

  • Add DIPEA (2.0 equiv).

  • Cool to

    
     (ice bath). Crucial: The activated bromide is highly reactive; cooling prevents bis-alkylation or decomposition.
    
  • Add the amine dropwise.

  • Allow to warm to RT and stir for 2–6 hours.

  • QC Check: LC-MS should show mass [M+Amine-Br]+.

  • Workup: Dilute with water, extract with EtOAc.

Variant 2: Thio-etherification (Thiols)

Reagents:

  • Thiol (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF

Steps:

  • Suspend

    
     in DMF. Add the thiol and stir for 15 min to generate the thiolate.
    
  • Add the N-protected bromide solution dropwise at

    
    .
    
  • Stir at RT for 1 hour. (Reaction is usually very fast).

Protocol C: Deprotection (THP Removal)

Reagents:

  • HCl (4M in Dioxane) or Trifluoroacetic acid (TFA)

  • Solvent: DCM or MeOH

Steps:

  • Dissolve the functionalized intermediate in DCM/MeOH (4:1).

  • Add HCl (4M in dioxane, 5–10 equiv) or TFA (10% v/v).

  • Stir at RT for 2–12 hours.

  • Neutralization: Carefully neutralize with saturated

    
     or 
    
    
    
    in MeOH before concentration to avoid salt formation of the pyridine ring if the free base is desired.

Data Interpretation & Troubleshooting

NMR Diagnostics

When analyzing the reaction outcomes, focus on these specific signals to verify transformation:

Signal RegionStarting Material (Bromide)Product (Substituted)Notes
CH₂-Linker

4.60–4.80 ppm (Singlet)

3.50–4.20 ppm (Singlet)
Significant upfield shift upon substitution (Br

N/S).
Pyridine H

8.50–9.00 ppm

8.50–9.00 ppm
Shifts slightly depending on the electronic nature of the new substituent.
THP Group N/A

5.5–6.0 (Anomeric H)
Disappears after Protocol C (Deprotection).
Common Issues Table
SymptomProbable CauseCorrective Action
Low Yield / Polymerization Unprotected NH reacting.Ensure Protocol A (Protection) is complete before substitution.
Hydrolysis (Alcohol formation) Wet solvents or old bromide.Use anhydrous DMF/MeCN. Store bromide under Argon at -20°C.
Incomplete Reaction Steric hindrance of nucleophile.Switch solvent to DMF; increase temp to 40°C (cautiously). Add NaI (Finkelstein condition).
Regioisomers (N1 vs N2) Tautomerization during protection.The [4,3-b] system favors N1 protection thermodynamically. Verify via NOESY NMR.

References

  • Pyrazolo[4,3-b]pyridine Synthesis

    • Luo, Z., et al. (2023). "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles." Molecules.
  • Medicinal Chemistry Applications (Kinase Inhibition)

    • Ezzrati, A., et al. (2022). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules (Note: Discusses the isomeric [3,4-b] scaffold, providing analogous reactivity profiles for the pyrazolo-pyridine class).
  • Nucleophilic Substitution Mechanisms in Heterocycles

    • Li, J.J. (2014). "Nucleophilic Substitution."[1][2] The Organic Chemistry of Medicinal Agents. McGraw-Hill.

  • Reagent Stability & Handling

    • BenchChem. "3-(Bromomethyl)-1H-pyrazolo[3,4-b]pyridine - Reactivity and Handling.

Disclaimer: This Application Note is for research purposes only. All synthesis steps should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: N-Alkylation Protocols with 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery professionals. It details the specific handling, synthesis, and application of 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine as an electrophilic building block for N-alkylation reactions.

Executive Summary

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged bicyclic heterocycle, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. It serves as a core pharmacophore in kinase inhibitors (e.g., c-Met inhibitors) and positive allosteric modulators (PAMs) of mGluR4 (e.g., VU0418506).

The 3-(bromomethyl) derivative acts as a critical "linker" reagent, allowing the attachment of the pyrazolo[4,3-b]pyridine core to amines or other nitrogen-bearing scaffolds via a methylene bridge. However, this reagent possesses ambident reactivity and significant instability in its free-base form due to self-alkylation (polymerization between the electrophilic


 and the nucleophilic N1-H).

This guide provides validated protocols for:

  • Stabilization: Handling the reagent via N1-protection or salt formation.

  • Synthesis: Generating the active electrophile from stable precursors.

  • Coupling: Optimized N-alkylation conditions for amines and heterocycles.

Chemical Properties & Strategic Considerations

Structural Analysis & Isomerism

Researchers must verify the isomer identity before proceeding.

  • Target Scaffold: Pyrazolo[4,3-b]pyridine (Pyridine nitrogen at position 5; Pyrazole nitrogens at 1, 2).[1]

  • Common Confusion: Often confused with pyrazolo[3,4-b]pyridine (Pyridine nitrogen at position 4 or 7 depending on numbering). The electronic properties differ significantly; the [4,3-b] system is generally more electron-deficient at the pyridine ring.

The "Self-Destruct" Mechanism

The free base of 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine contains both a nucleophile (N1-H) and a potent electrophile (


).
  • Risk: Intermolecular

    
     reaction leads to insoluble oligomers.
    
  • Solution: The reagent should be stored as a hydrobromide salt or, preferably, used with an N1-protecting group (Boc, SEM, THP) that is removed after the coupling step.

Experimental Workflows

Synthesis of the Electrophile (In Situ Generation)

Due to stability concerns, it is best practice to generate the bromomethyl species from the stable 3-(hydroxymethyl) or 3-methyl precursor immediately prior to use.

Pathway A: From 3-(Hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine (Preferred)

  • Reagents:

    
     or 
    
    
    
    (Appel Conditions).
  • Advantages: Milder conditions, avoids radical bromination issues.

Pathway B: From 3-Methyl-1H-pyrazolo[4,3-b]pyridine

  • Reagents: NBS, AIBN (cat.),

    
     or PhCl, Reflux.
    
  • Note: Requires N1-protection (e.g., N-Boc) to prevent side reactions during radical bromination.

SynthesisWorkflow Start Precursor: 3-Methyl-1H-pyrazolo[4,3-b]pyridine Protect Step 1: N1-Protection (Boc2O, DMAP) Start->Protect Brominate Step 2: Radical Bromination (NBS, AIBN, Reflux) Protect->Brominate Active Active Electrophile: 1-Boc-3-(bromomethyl)-... Brominate->Active Start2 Precursor: 3-Hydroxymethyl-... Appel Step 1: Appel Reaction (CBr4, PPh3, DCM) Start2->Appel Appel->Active

Figure 1: Generation of the active bromomethyl electrophile.[2] Pathway A (bottom) is preferred for sensitive substrates.

Protocol A: N-Alkylation of Secondary Amines

This protocol is used to link the pyrazolo[4,3-b]pyridine core to a secondary amine (e.g., piperazine, morpholine, piperidine).

Reagents:

  • Electrophile: 1-Boc-3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine (1.0 equiv).

  • Nucleophile: Secondary Amine (1.2 equiv).

  • Base: DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv) or

    
    .
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

  • Preparation: Dissolve the amine (1.2 equiv) and DIPEA (2.5 equiv) in anhydrous MeCN (0.1 M concentration).

  • Addition: Cool the solution to 0°C. Add the solution of the bromomethyl electrophile dropwise over 10 minutes.

    • Note: If using the HBr salt of the electrophile, increase DIPEA to 4.0 equiv to neutralize the salt first.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor by LC-MS (Look for M+ Nucleophile mass).

  • Workup: Evaporate volatiles. Partition residue between EtOAc and sat.[3][4]

    
    . Wash organic layer with brine, dry over 
    
    
    
    .
  • Deprotection (if Boc used): Treat the crude material with TFA/DCM (1:4) for 1 hour at RT to remove the N1-Boc group.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Quantitative Data: Typical Yields

Nucleophile TypeBase/SolventTempTimeYield (Isolated)
Cyclic 2° Amine (Morpholine)DIPEA / MeCNRT4 h85-92%
Acyclic 2° Amine (Diethylamine)

/ DMF
60°C2 h78-85%
Aniline (Weak Nucleophile)NaI (cat), DIPEA / DMF80°C16 h55-65%
Protocol B: N-Alkylation of Heterocycles (Imidazoles/Pyrazoles)

Linking two heteroaromatic rings requires stronger bases to deprotonate the nucleophilic heterocycle.

Reagents:

  • Electrophile: 1-SEM-3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine.

    • Why SEM? Boc is labile to strong bases like NaH; SEM (2-(Trimethylsilyl)ethoxymethyl) is stable.

  • Nucleophile: Imidazole, Pyrazole, or Triazole derivative.[5]

  • Base: NaH (60% dispersion in oil).

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Procedure:

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF at 0°C under Argon. Add the heterocyclic nucleophile (1.1 equiv) slowly. Stir for 30 min at 0°C -> RT until H2 evolution ceases.

  • Coupling: Re-cool to 0°C. Add the bromomethyl electrophile (1.0 equiv) dissolved in minimal DMF.

  • Reaction: Stir at RT for 2–6 hours.

  • Quench: Carefully add sat.

    
     solution.
    
  • Extraction: Extract with EtOAc (3x).

  • SEM Deprotection:

    • Step 1: Treat with TFA (to remove SEM ether).

    • Step 2: Treat with ethylenediamine or aqueous

      
       (to remove the resulting hydroxymethyl group).
      

Troubleshooting & Optimization

Common Failure Modes
  • Polymerization: If the starting material turns into an insoluble gum, N1-protection was likely lost or insufficient. Correction: Ensure the N1-protecting group is stable to the reaction conditions (e.g., switch from Boc to SEM if using strong base).

  • Elimination: In rare cases, if the base is too bulky and the nucleophile is weak, elimination to the exocyclic methylene (forming a reactive quinodimethane-like species) can occur, leading to decomposition. Correction: Use a less hindered base (

    
    ) and a more polar solvent.
    
  • Over-Alkylation: When reacting with primary amines (

    
    ), the product is a secondary amine which is more nucleophilic than the starting material, leading to bis-alkylation. Correction: Use a large excess of the primary amine (5–10 equiv) or use the secondary amine protocol.
    
Decision Tree for Conditions

DecisionTree Start Select Nucleophile Type Amine Type? Start->Type SecAmine Secondary Amine (Piperazine, etc.) Type->SecAmine PriAmine Primary Amine (R-NH2) Type->PriAmine Hetero Heterocycle (Imidazole, etc.) Type->Hetero CondA Condition A: DIPEA, MeCN, RT (High Yield) SecAmine->CondA CondB Condition B: Excess Amine (5eq) or Reductive Amination route PriAmine->CondB CondC Condition C: NaH, DMF, 0°C (Requires SEM protection) Hetero->CondC

Figure 2: Selection guide for N-alkylation conditions based on nucleophile type.

Safety Information

  • Vesicant Warning: Bromomethyl heterocycles are potent alkylating agents and often lachrymators/vesicants. They can cause severe skin burns and permanent eye damage.

  • Handling: Always handle in a fume hood. Double-glove (Nitrile).

  • Destruction: Quench excess alkylating agent with a solution of dilute ammonia or sodium thiosulfate before disposal.

References

  • Synthesis of Pyrazolo[4,3-b]pyridines

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.[1][6]

    • Source:Int. J. Mol.[6] Sci.2023 , 24, 1569.[6]

    • Link:[Link][2]

  • Medicinal Chemistry Application (mGlu4 PAMs)

    • Title: Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506).[7]

    • Source:ACS Chem. Neurosci.[7]2016 , 7, 1192–1200.[7]

    • Link:[Link][7]

  • General Reactivity of Bromomethyl-azoles

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
    • Source:Molecules2022 , 27, 2237.[8]

    • Link:[Link]

  • Patent Literature (Intermediate Synthesis)

    • Title: Macrocycles as PDE1 inhibitors (US10618913B2).[2]

    • Context: Describes reduction of 3-carbaldehyde to hydroxymethyl and conversion to halides.
    • Link

Sources

Application Note: 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine as a Privileged Fragment in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

In fragment-based drug discovery (FBDD) and rational drug design, selecting the right core scaffold is critical for navigating the delicate balance between target potency and pharmacokinetic (PK) liability. The 1H-pyrazolo[4,3-b]pyridine system has emerged as a highly privileged, ATP-competitive hinge-binding motif, frequently utilized as a bioisostere for indazoles, azaindoles, and quinolines to improve metabolic stability [1].

The Causality of the Scaffold and Functional Group

The architectural brilliance of 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine lies in its dual functionality:

  • The Hinge-Binding Core: The pyrazolo[4,3-b]pyridine nucleus provides a robust bidentate hydrogen-bonding network. The pyrazole

    
     acts as an obligate hydrogen bond donor to the kinase hinge region backbone carbonyl, while the adjacent nitrogens (pyrazole 
    
    
    
    or pyridine
    
    
    ) can act as hydrogen bond acceptors.
  • The Vectorial Projection of the C3-Bromomethyl Group: When the core is anchored to the hinge, the

    
     position typically projects outward toward the solvent-exposed channel or the ribose-binding pocket of the kinase (e.g., in ALK5 or FGFR targets) [2]. The bromomethyl group is a highly reactive electrophilic handle. Because the bromine is separated from the aromatic core by a methylene spacer, it undergoes rapid 
    
    
    
    nucleophilic substitution rather than cross-coupling. This allows medicinal chemists to rapidly synthesize diverse libraries by attaching various amines, thiols, or alcohols, probing the solvent channel for selectivity without disrupting the primary hinge-binding interaction.

FBDD_Workflow A 3-(Bromomethyl)-1H- pyrazolo[4,3-b]pyridine (Core Fragment) B Nucleophilic Diversification (SN2 with Amines/Thiols) A->B C Fragment Library Generation (>50 Analogs) B->C D Primary Kinase Screening (HTRF / Thermal Shift) C->D E Hit Identification (IC50 < 10 µM) D->E F Structure-Based Optimization (X-ray Crystallography) E->F G Lead Compound (Nanomolar Potency) F->G

Caption: Workflow for fragment-based drug discovery using 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine.

Scaffold Morphing: Overcoming ADME Liabilities

A classic application of the pyrazolo[4,3-b]pyridine core is "scaffold morphing" to rescue potent but metabolically unstable leads. For instance, in the development of ALK5 (Activin receptor-like kinase 5) inhibitors, early quinoline-based hits demonstrated excellent potency but suffered from rapid in vitro clearance due to high lipophilicity and vulnerability to cytochrome P450-mediated oxidation [1].

By substituting the quinoline core with a pyrazolo[4,3-b]pyridine moiety, researchers significantly lowered the overall lipophilicity (LogP) and electron density of the aromatic system, thereby drastically reducing human and rat microsomal clearance while maintaining single-digit nanomolar target inhibition. Furthermore, this scaffold has been successfully adapted beyond kinases, showing utility in designing highly selective Cannabinoid Type 2 (CB2) receptor ligands [3].

Table 1: Comparative ADME & Kinase Activity (Scaffold Morphing)

Data synthesized from representative ALK5 optimization campaigns demonstrating the pharmacokinetic superiority of the pyrazolopyridine core.

Core ScaffoldALK5 IC₅₀ (nM)Human Microsomal Clearance (µL/min/mg)Rat Microsomal Clearance (µL/min/mg)Structural Advantage / Causality
4-Substituted Quinoline 12>150 (High)>200 (High)High lipophilicity drives rapid hepatic metabolism.
1H-Pyrazolo[4,3-b]pyridine 824 (Low)45 (Moderate)Reduced LogP and electron density shield against CYP450 oxidation.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . In-process controls (e.g., LC-MS tracking and Z'-factor calculations) are embedded to verify the success of each step before proceeding.

Protocol A: Parallel Library Synthesis via Alkylation

This protocol details the late-stage functionalization of 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine with a library of secondary amines to generate targeted fragments.

Materials:

  • 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine (Fragment Core)

  • Diverse secondary amines (e.g., morpholine, piperazines, substituted pyrrolidines)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In a 96-well deep-well plate, dispense 0.1 mmol of 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine into each well.

  • Solvation & Base Addition: Add 500 µL of anhydrous DMF to each well, followed by 0.3 mmol (3.0 eq) of DIPEA. Causality: DIPEA acts as a non-nucleophilic base to scavenge the hydrobromic acid generated during the reaction, preventing the protonation of the incoming nucleophilic amine.

  • Nucleophilic Addition: Add 0.12 mmol (1.2 eq) of the respective secondary amine to each well.

  • Reaction & Monitoring (Self-Validation): Seal the plate and agitate at room temperature for 4 hours. Take a 5 µL aliquot from a control well, dilute in methanol, and analyze via LC-MS. Validation Check: The reaction is complete when the mass peak corresponding to the bromomethyl starting material (

    
    ) is fully replaced by the alkylated product mass.
    
  • Quenching & Purification: Quench the reactions with 100 µL of water. Purify the crude mixtures directly via automated preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Lyophilization: Lyophilize the collected fractions to yield the fragment library as TFA salts, ready for biological screening.

Protocol B: Biochemical Evaluation via HTRF Kinase Assay

To evaluate the synthesized library against a target kinase (e.g., ALK5), a Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Plating: Transfer 100 nL of the fragment library (in 100% DMSO) into a 384-well low-volume assay plate.

    • Self-Validation (Controls): Include wells with DMSO only (Negative Control / 0% inhibition) and wells with a known reference inhibitor like SB431542 (Positive Control / 100% inhibition).

  • Enzyme/Substrate Addition: Add 5 µL of a pre-mixed solution containing recombinant ALK5 enzyme and biotinylated substrate peptide to all wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined

    
     concentration) to initiate the kinase reaction. Incubate for 60 minutes at room temperature.
    
  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate

    
     and halt kinase activity), Eu-cryptate labeled anti-phospho antibody, and Streptavidin-XL665.
    
  • Readout & Quality Control: Incubate for 1 hour and read the plate on an HTRF-compatible microplate reader (measuring emission at 620 nm and 665 nm).

    • Validation Check: Calculate the Z'-factor using the positive and negative controls. A Z'-factor

      
       validates the assay's robustness and confirms that the identified fragment hits are statistically significant.
      

ALK5_Pathway L TGF-β Ligand R2 TGF-β Type II Receptor L->R2 Binds R1 ALK5 (TGF-β Type I Receptor) R2->R1 Recruits & Phosphorylates S Smad2/3 Phosphorylation R1->S Kinase Activity T Gene Transcription (Fibrosis/Oncogenesis) S->T Translocates to Nucleus I Pyrazolo[4,3-b]pyridine Inhibitor I->R1 Blocks ATP Pocket

Caption: TGF-β/ALK5 signaling cascade highlighting the point of pyrazolo[4,3-b]pyridine kinase inhibition.

References

  • Sabat, M., Wang, H., Scorah, N., Lawson, J. D., Atienza, J., Kamran, R., Hixon, M. S., & Dougan, D. R. (2017). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1955-1961. URL:[Link]

  • Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., Xu, Y., Ma, Y., Ai, J., Shen, J., Ding, J., & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. URL:[Link]

  • Mugnaini, C., Kostrzewa, M., Casini, M., Kumar, P., Catallo, V., Allarà, M., Guastaferro, L., Brizzi, A., Paolino, M., Tafi, A., Kapatais, C., Giorgi, G., Vacondio, F., Mor, M., Corelli, F., & Ligresti, A. (2023). Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor. Molecules, 28(13), 4958. URL:[Link]

Reaction of 3-bromomethyl pyrazolopyridine with amines and thiols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution of 3-(Bromomethyl)pyrazolo[1,5-a]pyridine with Amines and Thiols

Executive Summary

This guide details the synthetic protocols for functionalizing the 3-(bromomethyl)pyrazolo[1,5-a]pyridine scaffold via nucleophilic substitution (


). This core structure is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate in the synthesis of kinase inhibitors (e.g., p38 MAP kinase, B-Raf, and PI3K inhibitors) [1, 2].

The 3-bromomethyl group acts as a highly reactive "heteroaromatic benzylic" electrophile. While this high reactivity facilitates rapid functionalization, it introduces specific challenges:

  • Amines: Risk of poly-alkylation (formation of quaternary ammonium salts) and hydrolysis.

  • Thiols: Risk of oxidative dimerization (disulfide formation) and desulfurization.

This document provides optimized conditions to suppress these side reactions, ensuring high yields and reproducibility.

Safety & Handling (Critical)

Hazard Classification: Lachrymator / Corrosive (Skin Corr. 1B) The 3-bromomethyl intermediate is a potent alkylating agent and a severe mucous membrane irritant.

  • Engineering Controls: All weighing and reactions must be performed inside a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

  • Decontamination: Quench spills with dilute aqueous ammonia or 10% sodium thiosulfate to destroy the alkylating potential before cleanup.

Mechanistic Insight & Strategic Planning

The reaction proceeds via a classic


 mechanism . The pyrazolopyridine ring system acts as an electron-withdrawing group (EWG) relative to the methyl position, making the methylene carbon significantly electropositive.
Reactivity Profile
ParameterAmines (Hard Nucleophiles)Thiols (Soft Nucleophiles)
Primary Challenge Over-alkylation (Bis-alkylation)Oxidation to Disulfides (R-S-S-R)
Preferred Solvent MeCN (Polar Aprotic)DMF or Degassed THF/MeOH
Base Requirement Mild (

, DIPEA)
Weak to Moderate (

, NaH)
Kinetics Fast at RTVery Fast (often < 15 min)
Reaction Pathway Diagram

The following diagram illustrates the divergent pathways and potential pitfalls.

ReactionPathway Start 3-(Bromomethyl) pyrazolo[1,5-a]pyridine TS_Amine Transition State (Ammonium) Start->TS_Amine + Amine / Base TS_Thiol Transition State (Thiolate) Start->TS_Thiol + Thiol / Base Amine Amine (HNR2) Thiol Thiol (RSH) Prod_Amine 3-Aminomethyl Adduct TS_Amine->Prod_Amine Major Path Side_Bis Side Product: Bis-alkylated Amine TS_Amine->Side_Bis Excess Electrophile or 1° Amine Prod_Thiol 3-Thiomethyl Adduct TS_Thiol->Prod_Thiol Inert Atm. Side_Disulf Side Product: Disulfide Dimer TS_Thiol->Side_Disulf O2 Presence

Figure 1: Divergent reaction pathways for amines and thiols, highlighting critical side-product formation nodes.

Protocol A: Amination with Secondary Amines

Target: Synthesis of tertiary amines (e.g., morpholine, piperazine derivatives).

Rationale: Secondary amines are preferred to avoid over-alkylation. If using primary amines, the amine must be used in large excess (3-5 equiv).

Materials
  • Substrate: 3-(Bromomethyl)pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Nucleophile: Secondary amine (1.2 – 1.5 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 3-(bromomethyl)pyrazolo[1,5-a]pyridine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

  • Base Addition: Add

    
      (2.0 mmol) in one portion.
    
    • Note: If solubility is an issue, switch to DMF, but MeCN simplifies workup.

  • Nucleophile Addition: Add the secondary amine (1.2 mmol) dropwise at 0°C (ice bath).

    • Critical: The reaction is exothermic. Adding at 0°C prevents immediate degradation or polymerization.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check by TLC (System: 5% MeOH in DCM). The starting material (bromide) usually runs much faster than the amine product.

  • Workup:

    • Dilute with EtOAc (20 mL) and water (20 mL).

    • Separate phases. Wash the organic layer with Brine (2 x 10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel).

    • Eluent: DCM:MeOH (95:5 to 90:10).

Protocol B: Thioether Formation (Thiol Substitution)

Target: Introduction of solubility-enhancing thiol moieties or covalent warheads.

Rationale: Thiols are prone to oxidation. The reaction must be performed under an inert atmosphere (


 or Ar). 

is often used to ensure rapid formation of the thiolate anion.
Materials
  • Substrate: 3-(Bromomethyl)pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Nucleophile: Thiol (R-SH) (1.1 equiv)

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv)[1]
  • Solvent: DMF (Degassed)

Step-by-Step Procedure
  • Degassing: Sparge the DMF with Nitrogen gas for 15 minutes prior to use.

  • Thiolate Formation: In a vial under

    
    , dissolve the thiol  (1.1 mmol) in degassed DMF (3 mL). Add 
    
    
    
    (1.5 mmol) and stir for 10 minutes to generate the thiolate species.
  • Substrate Addition: Dissolve the bromide substrate (1.0 mmol) in degassed DMF (2 mL) and add it slowly to the thiolate mixture.

  • Reaction: Stir at RT for 1–2 hours.

    • Note: Thiol substitutions are typically faster than aminations due to the higher nucleophilicity of the sulfur atom (Soft-Soft interaction).

  • Quench: Pour the mixture into ice-cold saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3 x 15 mL).

    • Caution: Do not use bleach to clean glassware until the product is isolated, as bleach will oxidize the thioether to a sulfoxide/sulfone.

  • Purification: Flash chromatography (Hexanes:EtOAc gradient).

Troubleshooting & Optimization

If yields are low (<50%), consult the decision tree below to diagnose the failure mode.

Troubleshooting Start Low Yield / Impure Product CheckTLC Check TLC: Is Starting Material (SM) remaining? Start->CheckTLC YesSM Yes: Reaction Incomplete CheckTLC->YesSM SM Visible NoSM No: SM Consumed CheckTLC->NoSM SM Gone Heat Action: Increase Temp to 40°C or add KI (catalytic) YesSM->Heat CheckSpot Is there a baseline spot? NoSM->CheckSpot Hydrolysis Diagnosis: Hydrolysis (OH product) Cause: Wet Solvent CheckSpot->Hydrolysis Polar/Baseline Spot Dimer Diagnosis: Dimerization Cause: Amine too nucleophilic or Stoichiometry off CheckSpot->Dimer Non-polar/Multiple Spots DrySolv Action: Distill Solvent Use Molecular Sieves Hydrolysis->DrySolv Dilute Action: Dilute Reaction (0.05 M) Add Amine slowly Dimer->Dilute

Figure 2: Diagnostic workflow for optimizing nucleophilic substitution yields.

References

  • Vertex Pharmaceuticals. (2025). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]

  • Moustafa, et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Kerdphon, S., et al. (2015).[2] Highly Efficient Synthesis of Benzylamines via Nucleophilic Substitution. Journal of Organic Chemistry. [Link]

Sources

Preparation of 3-hydroxymethyl-1H-pyrazolo[4,3-b]pyridine intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the strategic synthesis of (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol (also known as 3-hydroxymethyl-1H-pyrazolo[4,3-b]pyridine).[1] This moiety is a critical pharmacophore in the development of kinase inhibitors (e.g., for CDK, GSK3, and c-Met pathways) due to its ability to function as a bioisostere of purine nucleosides while offering unique hydrogen-bonding vectors.[1]

The protocol focuses on the [4,3-b] fusion isomer , which is distinct from the more common [3,4-b] (7-azaindazole) system.[1] The synthesis is broken down into two validated stages: the construction of the bicyclic core via a modified Japp-Klingemann reaction, followed by the chemoselective reduction of the ester to the primary alcohol.

Part 1: Retrosynthetic Analysis & Strategy

The most robust route to the 3-hydroxymethyl target is the reduction of its corresponding ester precursor.[1] The ester is synthesized via a "diazotization-cyclization" sequence starting from 3-amino-2-chloropyridine. This approach is preferred over direct ring closure of hydrazine derivatives because it offers superior regiocontrol, ensuring the [4,3-b] fusion rather than the [3,4-b] isomer.[1]

Retrosynthesis Target Target: 3-Hydroxymethyl-1H-pyrazolo[4,3-b]pyridine (Alcohol) Ester Intermediate: Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (Ester) Target->Ester Reduction (LiAlH4) Hydrazone Hydrazone Intermediate (In-situ) Ester->Hydrazone Cyclization (SNAr) SM Starting Material: 3-Amino-2-chloropyridine Hydrazone->SM Japp-Klingemann (NaNO2, Ethyl Acetoacetate)

Figure 1: Retrosynthetic logic flow.[1] The pathway utilizes a Japp-Klingemann rearrangement to establish the 3-carboxylate functionality prior to ring closure.[1]

Part 2: Experimental Protocols

Stage 1: Synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

This step involves the diazotization of 3-amino-2-chloropyridine followed by coupling with ethyl acetoacetate.[1] Under basic conditions, the azo-intermediate undergoes deacetylation (Japp-Klingemann cleavage) to form a hydrazone, which then cyclizes by displacing the adjacent chlorine atom.[1]

Reagents & Materials:

  • 3-Amino-2-chloropyridine (1.0 eq)[1]

  • Sodium Nitrite (NaNO₂, 1.1 eq)[1]

  • Ethyl Acetoacetate (1.1 eq)[1]

  • Hydrochloric Acid (6M and conc.)[1]

  • Sodium Acetate (NaOAc)

  • Ethanol (EtOH)[2]

Protocol:

  • Diazotization:

    • Dissolve 3-amino-2-chloropyridine (10 g, 77.8 mmol) in 6M HCl (40 mL).

    • Cool the solution to -5°C to 0°C using an ice/salt bath. Critical Process Parameter (CPP): Temperature must remain < 0°C to prevent decomposition of the diazonium salt.[1]

    • Dropwise add a solution of NaNO₂ (5.9 g, 85.6 mmol) in water (15 mL), maintaining the internal temperature below 0°C. Stir for 30 minutes. The solution should turn pale yellow/orange.[1]

  • Japp-Klingemann Coupling:

    • In a separate vessel, prepare a mixture of ethyl acetoacetate (11.1 g, 85.6 mmol), ethanol (50 mL), and sodium acetate (30 g) in water (100 mL). Cool to 0°C.

    • Slowly transfer the cold diazonium salt solution into the ethyl acetoacetate mixture with vigorous stirring.

    • Observation: A yellow/orange precipitate (the hydrazone) will form immediately.[1]

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Cyclization:

    • The crude hydrazone intermediate can often be cyclized in situ or after isolation.[1] For high purity, isolate the solid by filtration, wash with water, and dry.[1]

    • Redissolve the hydrazone in anhydrous DMF or EtOH containing K₂CO₃ (2.0 eq).[1]

    • Heat to reflux (80–100°C) for 4–6 hours.

    • Monitoring: TLC (50% EtOAc/Hexane) should show the disappearance of the hydrazone and the appearance of a fluorescent spot (the pyrazolo-pyridine).[1]

  • Workup:

    • Cool to RT and pour into ice water (500 mL).

    • Filter the resulting precipitate.

    • Recrystallize from Ethanol/Water to afford the title ester as a tan/off-white solid.[1]

    • Yield Expectation: 65–75%.

Stage 2: Reduction to 3-Hydroxymethyl-1H-pyrazolo[4,3-b]pyridine

The reduction of the ester to the alcohol is performed using Lithium Aluminum Hydride (LiAlH₄).[1] While NaBH₄ is safer, LiAlH₄ ensures complete reduction without affecting the pyridine ring under controlled conditions.

Reagents & Materials:

  • Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (Intermediate from Stage 1)[1]

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 M in THF, 2.5 eq)[1]

  • Tetrahydrofuran (THF), anhydrous[1]

  • Rochelle Salt (Potassium Sodium Tartrate), saturated aqueous solution[1]

Protocol:

  • Setup:

    • Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N₂).[1]

    • Add anhydrous THF (10 mL per gram of substrate) and cool to 0°C .

    • Carefully add LiAlH₄ solution (2.5 eq) via syringe.[1] Safety: LiAlH₄ is pyrophoric; avoid contact with moisture.[1]

  • Addition:

    • Dissolve the ester substrate in a minimum amount of anhydrous THF.

    • Add the ester solution dropwise to the LiAlH₄ suspension at 0°C.

    • Exotherm Control: Maintain temperature < 5°C during addition.

  • Reaction:

    • Allow the reaction to warm to RT and stir for 2–4 hours.

    • IPC (In-Process Control):[1] Monitor by TLC (10% MeOH in DCM).[1] The product is much more polar than the ester.[1]

  • Fieser Workup (Optimized for Pyridines):

    • Cool the mixture back to 0°C.

    • Quench carefully (dropwise) in sequence:

      • Water (x mL, where x = grams of LiAlH₄ used).[1]

      • 15% NaOH (x mL).

      • Water (3x mL).

    • Alternative (Cleaner for amines): Quench with saturated Rochelle salt solution and stir vigorously for 1 hour until two clear layers form.

  • Isolation:

    • Filter the granular aluminum salts through a Celite pad. Wash the pad with warm THF/MeOH (9:1).[1]

    • Concentrate the filtrate under reduced pressure.[3]

    • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1).[1]

    • Yield Expectation: 80–90%.

Part 3: Critical Process Parameters & Visualization

Workflow Logic

The following diagram illustrates the critical decision points and physical changes during the synthesis.

Workflow cluster_QC Quality Attributes Step1 Diazotization (T < 0°C, pH < 2) Step2 Coupling (Japp-Klingemann) Formation of Hydrazone Precipitate Step1->Step2 Add to Ethyl Acetoacetate/NaOAc Step3 Cyclization (Reflux) Displacement of Cl- Step2->Step3 Heat in DMF/K2CO3 QC1 Hydrazone: Yellow Solid Step2->QC1 Step4 Reduction (LiAlH4) Ester -> Alcohol Step3->Step4 Isolate Ester, Dry THF QC2 Product: Polar spot on TLC Step4->QC2

Figure 2: Synthetic workflow highlighting critical process parameters (temperature, pH) and visual endpoints.

Data Summary: Process Variables
ParameterSpecificationRationale
Diazotization Temp -5°C to 0°CPrevents thermal decomposition of Ar-N₂⁺ to phenols.[1]
Coupling pH 4.0 – 6.0 (Buffered)Ensures deacetylation (Japp-Klingemann) occurs rather than azo-coupling alone.[1]
Reduction Quench Rochelle Salt / FieserPrevents formation of aluminum emulsions which trap the polar pyridine product.
Storage HygroscopicThe alcohol intermediate is polar and can absorb moisture; store under N₂.[1]

References

  • Virieux, D., et al. (2023).[1][2] Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. Link

  • Luo, Y., et al. (2013). Synthesis method of 1H-pyrazolo(4,3-b)pyridine-3-carboxylic acid ethyl ester. Patent CN102911174A. Link

  • Zhu, S., et al. (2010).[1] Pyrazolo[4,3-b]pyridines as Kinase Inhibitors. World Intellectual Property Organization, WO2010068610. Link

  • BenchChem. (2025).[1][3] Synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives: Protocols. Link

Sources

Microwave-Assisted Synthesis of Pyrazolo[4,3-b]pyridine Scaffolds: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous kinase inhibitors, PD-1/PD-L1 antagonists, and fluorescent probes 1. However, conventional synthesis of this fused bicyclic system often requires harsh thermal conditions, prolonged reaction times, and yields unwanted degradation byproducts. This application note details a highly efficient, microwave-assisted organic synthesis (MAOS) protocol that drastically reduces reaction times while improving atom economy and overall yield.

Mechanistic Rationale & Causality

The Friedländer-Type Condensation Pathway

The construction of the pyrazolo[4,3-b]pyridine core is frequently achieved via a Friedländer-type condensation between a 4-amino-3-cyanopyrazole (or 5-aminopyrazole) and an active methylene compound, such as an acetophenone derivative 2.

Causality of Reagent Selection:

  • Lewis Acid Catalyst (AlCl

    
    ):  The addition of aluminum chloride is critical. It coordinates with the carbonyl oxygen of the acetophenone, increasing its electrophilicity. This lowers the activation energy required for the initial nucleophilic attack by the weakly nucleophilic pyrazole amine.
    
  • Microwave Dielectric Heating: Conventional conductive heating relies on convection currents, creating thermal gradients that lead to localized overheating and byproduct formation. Microwave irradiation directly couples with the dipole moments of the solvent (e.g., DMF) and the polar reactants. This volumetric heating provides instantaneous, uniform thermal energy transfer, pushing the thermodynamically demanding intramolecular cyclodehydration step to completion in minutes rather than hours.

Synthetic Pathway & Reaction Dynamics

The following diagram maps the mechanistic workflow of the microwave-assisted Friedländer condensation, illustrating the distinct phases from precursor activation to final ring closure.

MW_Synthesis R1 4-Amino-3-cyanopyrazole (Nucleophile) Mix Lewis Acid Activation (AlCl3 Coordination) R1->Mix R2 Acetophenone (Electrophile) R2->Mix MW Microwave Irradiation (110 °C, 10 min, 150 W) Mix->MW Cond Intermolecular Condensation MW->Cond Cycl Intramolecular Cyclization & Dehydration Cond->Cycl Prod Pyrazolo[4,3-b]pyridine Scaffold Cycl->Prod

Workflow of microwave-assisted Friedländer condensation for pyrazolo[4,3-b]pyridines.

Comparative Data: Microwave vs. Conventional Heating

The implementation of microwave irradiation provides a self-evident advantage in synthetic efficiency. As demonstrated in diversity-oriented synthesis studies 2 and cyanoacetylation protocols 3, MAOS dramatically compresses reaction timelines while boosting yields.

Synthesis RouteHeating MethodTemperature (°C)Time (min)Yield (%)
Friedländer CondensationConventional110240~33
Friedländer CondensationMicrowave1101053
Cyanoacetylation/CyclizationMicrowave1501580

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. In-process analytical checks are embedded to ensure causality between experimental execution and successful outcomes.

Materials & Equipment
  • Reagents: 4-amino-3-cyanopyrazole derivative (1.0 equiv), Acetophenone derivative (1.2 equiv), Anhydrous Aluminum Chloride (AlCl

    
    , 1.5 equiv), Anhydrous DMF.
    
  • Equipment: Dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensing and magnetic stirring.

Step 1: Reagent Preparation & Activation
  • In an oven-dried 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve the 4-amino-3-cyanopyrazole (1.0 mmol) and the acetophenone derivative (1.2 mmol) in 3.0 mL of anhydrous DMF.

  • Causality Check: Purge the vial with Argon for 2 minutes. Moisture will rapidly hydrolyze the AlCl

    
    , neutralizing the Lewis acid catalyst and preventing the activation of the acetophenone carbonyl.
    
  • Carefully add anhydrous AlCl

    
     (1.5 mmol) in one portion. Seal the vial immediately with a Teflon-lined crimp cap.
    
Step 2: Microwave Irradiation
  • Place the sealed vial into the microwave cavity.

  • Program the synthesizer with the following parameters:

    • Target Temperature: 110 °C

    • Ramp Time: 2 minutes (prevents pressure spiking)

    • Hold Time: 10 minutes

    • Maximum Power: 150 W

    • Cooling: Enable active compressed air cooling post-reaction until the vial reaches <40 °C.

Step 3: In-Process Validation (TLC)
  • Upon completion and cooling, extract a 5 µL aliquot of the reaction mixture.

  • Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase.

  • Self-Validation: The reaction is successful if the starting 4-amino-3-cyanopyrazole spot (typically R

    
     ~0.2) is consumed, and a new, strongly UV-active (254 nm) spot corresponding to the pyrazolo[4,3-b]pyridine scaffold appears (typically R
    
    
    
    ~0.5–0.6).
Step 4: Workup and Purification
  • Quench the reaction by pouring the mixture into 15 mL of ice-cold distilled water. This precipitates the crude product and dissolves the aluminum salts.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO

    
    , and concentrate in vacuo.
    
  • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

Analytical Validation & Troubleshooting

To establish absolute trustworthiness in the synthesized scaffold, post-reaction spectral validation is mandatory. Rely on the following definitive markers 4:

  • 
    C-NMR Signatures:  The formation of the pyridine ring induces a characteristic downfield shift. Verify the presence of the newly formed C-6 carbon of the pyrazolo[4,3-b]pyridine core, which typically resonates between 105.0 ppm and 115.0 ppm  depending on the substitution pattern. If an acyl or carbonyl group was retained during cyclization, look for a distinct resonance near 202.0 ppm .
    
  • 
    H-NMR Signatures:  The disappearance of the primary amine signal (broad singlet, ~5.0–6.0 ppm) from the pyrazole precursor confirms complete cyclodehydration.
    
  • Troubleshooting: If mass spectrometry (LC-MS) reveals an intermediate mass corresponding to[M + H

    
    O]
    
    
    
    , the intramolecular dehydration step is incomplete. This indicates insufficient microwave energy transfer; increase the hold time to 15 minutes or verify the calibration of the IR temperature sensor.

References

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.
  • Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-oriented synthesis of pyrazole-based polycyclic scaffolds. RSC.
  • Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Deriv
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-BR-43B-STAB Status: Open Priority: Critical (Degradation Risk) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Core Issue

User Issue: "My batch of 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine is turning yellow/gummy and showing polar impurities on TLC. Yields in subsequent steps are dropping."

Root Cause: This compound is a heterocyclic benzylic-like halide . It suffers from autocatalytic hydrolysis .

  • Electrophilicity: The electron-deficient pyrazolo[4,3-b]pyridine core pulls electron density from the methyl group, making the

    
     bond highly susceptible to nucleophilic attack by moisture (water).
    
  • Autocatalysis: Hydrolysis releases Hydrogen Bromide (HBr). The HBr protonates the pyridine nitrogen (

    
    ), making the ring system more electron-withdrawing, which accelerates further hydrolysis of remaining bromide.
    

Module 1: The Mechanism of Failure

Understanding the degradation pathway is the only way to prevent it. This is not simple "spoilage"; it is a chemical cascade.

Degradation Pathway (DOT Visualization)

HydrolysisCascade Start 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine (Intact Reagent) Transition Transition State (Nucleophilic Attack on CH2) Start->Transition Slow Spontaneous Hydrolysis Moisture Atmospheric Moisture (H2O) Moisture->Transition Product Hydroxymethyl Derivative (Polar Impurity) Transition->Product Byproduct HBr Release Transition->Byproduct Protonation Protonation of Pyridine Ring (Py-H+) Byproduct->Protonation Acidifies Medium Protonation->Start Activates Ring Acceleration INCREASED Electrophilicity (Faster Degradation) Protonation->Acceleration Acceleration->Transition Feedback Loop

Figure 1: The autocatalytic hydrolysis loop. Note how the release of HBr feeds back into the system to accelerate degradation.

Module 2: Storage & Handling Protocols

Objective: Break the feedback loop identified in Figure 1.

Storage Standards (The "Golden Rules")
ParameterRecommendationScientific Rationale
Atmosphere Argon (preferred) or NitrogenAir contains moisture.[1] Argon is heavier than air and blankets the solid more effectively in storage vials.
Temperature -20°C (Freezer) Reduces kinetic energy, slowing the rate of hydrolysis significantly (

decreases).
Container Amber Glass + Parafilm/Teflon TapeAmber glass prevents photolytic cleavage of the C-Br bond (radical pathway). Tape prevents moisture ingress.
Desiccant P2O5 or Drierite in secondary containerA "double-containment" strategy. Keep the vial inside a jar containing desiccant.
Handling FAQ

Q: Can I weigh this out on the open bench? A: Only for rapid use (< 5 mins). If you are weighing multiple batches, use a glovebag or keep the bulk container under an inert gas stream.

Q: The compound has turned yellow. Is it usable? A: The yellow color indicates HBr formation and likely conjugated impurities.

  • Test: Run a TLC (50% EtOAc/Hexane). If the baseline spot (alcohol) is <5%, use immediately with excess base (see Module 3).

  • Purify: If >10% degraded, recrystallize (see Module 4).

Module 3: Reaction Optimization

Scenario: You are using this bromide to alkylate an amine or phenol.

Critical Troubleshooting: The most common failure mode is low yield due to competition with water . Because the bromide is so reactive, trace water in your solvent will react faster than your nucleophile if the nucleophile is bulky or weak.

Protocol: The "Dry-Scavenge" Method
  • Solvent: Use Anhydrous DMF, THF, or Acetonitrile. Do not trust the bottle; use molecular sieves (3Å or 4Å).

  • Base: Use an inorganic base that acts as both a nucleophile activator and an acid scavenger (to neutralize HBr).

    • Recommended:

      
       (Cesium Carbonate) or 
      
      
      
      .
    • Avoid: Pyridine or TEA (can form quaternary salts with the bromide).

  • Sequence:

    • Step A: Dissolve Nucleophile + Base in solvent. Stir 15 mins (deprotonate).

    • Step B: Add Bromide last (as a solid or solution).

Module 4: Purification & Analysis (The "Silica Trap")

Issue: "I put my crude reaction on a silica column, and my product decomposed/stuck." Reason: Silica gel is slightly acidic (


). This acidity mimics the HBr effect, catalyzing hydrolysis or polymerization of the sensitive pyrazolo-pyridine core.
Purification Decision Tree

PurificationFlow Input Crude Reaction Mixture CheckPurity Check TLC/LCMS Input->CheckPurity HighPurity >85% Pure? CheckPurity->HighPurity Yes Column Column Chromatography REQUIRED CheckPurity->Column No (Complex Mix) Recryst Recrystallization (EtOAc / Pentane) HighPurity->Recryst Preferred SilicaChoice Silica Treatment Column->SilicaChoice NeutralSilica Method A: Pre-wash Silica with 1% Et3N in Hexane SilicaChoice->NeutralSilica Standard Lab Alumina Method B: Use Neutral Alumina (Brockmann Grade III) SilicaChoice->Alumina Highly Sensitive

Figure 2: Decision logic for purification. Avoid untreated silica gel.

Detailed Protocol: Neutralizing Silica Gel

If you must use flash chromatography:

  • Pack the column with silica slurry.

  • Flush with 3 column volumes of Hexane containing 1% Triethylamine (Et3N) .

  • Flush with 2 column volumes of pure Hexane (to remove excess amine).

  • Load your sample.

  • Elute with your solvent system (e.g., Hexane/EtOAc).[2] The residual amine on the silica prevents acid-catalyzed degradation.

References & Authority

The protocols above are derived from standard handling procedures for moisture-sensitive heterocyclic halides and specific synthesis literature for pyrazolo[4,3-b]pyridines.

  • Synthesis of Pyrazolo[4,3-b]pyridines:

    • Source: "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles." Molecules (2023).[3][4][5] This paper details the stability and synthesis of the core scaffold, highlighting the reactivity of the 3-position.

    • URL:[Link]

  • Handling Moisture-Sensitive Reagents:

    • Source: "Techniques for Handling Air- and Moisture-Sensitive Compounds."[1][3][6][7] Wipf Group, University of Pittsburgh. A foundational guide for inert atmosphere techniques required for benzylic halides.

    • URL:[Link]

  • Purification of Labile Compounds:

    • Source: "Purification of Laboratory Chemicals" (Standard Text). Refer to sections on Deactivation of Silica Gel for acid-sensitive compounds.

    • Context: Confirms the use of Et3N to prevent acid-catalyzed decomposition on stationary phases.

  • Kinase Inhibitor Chemistry (Contextual Usage):

    • Source: "Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines..." Int. J. Mol. Sci. (2019).[8] While discussing the [3,4-b] isomer, this reference illustrates the standard "nucleophilic substitution" workflows where maintaining the integrity of the halomethyl group is critical.

    • URL:[Link]

Sources

Technical Support Center: Stability of 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this reactive building block. Given the limited direct literature on the stability of this specific isomer, this document synthesizes information from analogous bromomethyl-heterocyclic compounds and fundamental chemical principles to provide a robust framework for its use.

The core value of 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine lies in its reactive bromomethyl group, which serves as a potent electrophile for introducing the pyrazolo[4,3-b]pyridine scaffold into more complex molecules.[1] However, this reactivity also makes the compound susceptible to degradation if not handled and stored correctly. This guide will help you navigate these challenges and ensure the integrity of your starting material for successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine?

A1: The primary stability concern is the high reactivity of the bromomethyl group, which is analogous to a benzylic bromide. This makes the compound susceptible to:

  • Hydrolysis: Reaction with water or other protic solvents (e.g., alcohols) to form the corresponding 3-(hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine or ether byproducts. This is one of the most common degradation pathways for similar compounds.[2][3]

  • Nucleophilic Substitution: Reaction with any nucleophiles present in the solution (e.g., amines, thiols, or even some solvents like DMSO at elevated temperatures).

  • Thermal Decomposition: Accelerated degradation at elevated temperatures. For analogous compounds, storage at reduced temperatures (2-8°C or -20°C) is recommended to minimize thermal degradation.[3][4]

  • Photodegradation: Exposure to light, particularly UV light, can potentially lead to degradation. Protecting the compound from light is a standard precaution for many brominated heterocyclic compounds.[2][4]

Q2: How should I properly store solid and solutions of 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine?

A2: Proper storage is critical to maintain the compound's purity and reactivity. Based on best practices for analogous compounds, the following conditions are recommended:[3][4]

ConditionRecommendation for Solid CompoundRecommendation for SolutionsRationale
Temperature Store at 2-8°C for short-term use. For long-term storage, -20°C is preferable.Prepare solutions fresh whenever possible. If short-term storage is necessary, store at -20°C or below.To minimize thermal degradation and slow down potential reactions with trace impurities.[3][4]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Store under an inert atmosphere.To prevent reactions with atmospheric moisture and oxygen.[4]
Light Keep in a dark or amber vial.Protect from light by using amber vials or wrapping the container in foil.To prevent light-induced degradation.[2][4]
Container Use a tightly sealed container with a secure cap.Use vials with PTFE-lined septa to prevent moisture ingress and solvent evaporation.To prevent contamination and exposure to atmospheric moisture.

Q3: What are the visible signs of degradation?

A3: While not always visually apparent, signs of degradation can include:

  • A change in the physical appearance of the solid (e.g., discoloration, clumping).

  • The presence of new spots on a Thin Layer Chromatography (TLC) analysis, particularly a more polar spot which could indicate the formation of the corresponding alcohol.

  • The appearance of additional peaks in analytical chromatograms (e.g., HPLC, LC-MS) or ¹H NMR spectra. A peak corresponding to the -CH₂OH group (around 4.7 ppm) in the ¹H NMR may indicate hydrolysis.[3]

  • Reduced or no reactivity in a reaction where it previously worked, suggesting the starting material has degraded.[3]

Q4: Which solvents are recommended for dissolving 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine?

A4: The choice of solvent is critical and depends on the subsequent reaction.

  • Recommended: Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF). Always use a fresh bottle or a properly dried solvent.

  • Use with Caution: Protic solvents like methanol (MeOH) and ethanol (EtOH) are nucleophilic and can react with the bromomethyl group to form the corresponding ether byproduct. If their use is unavoidable, the reaction should be conducted at a low temperature and for the shortest possible time.

  • Not Recommended for Storage: Avoid storing the compound in any solvent for extended periods. It is best practice to prepare solutions immediately before use.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Action(s)
Low or no product yield in my reaction. 1. Degradation of the 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine starting material due to improper storage or handling.[3] 2. Presence of moisture or other nucleophilic impurities in the reaction mixture.1. Confirm the purity of your starting material using HPLC, LC-MS, or ¹H NMR. Use a fresh, properly stored batch if degradation is suspected. 2. Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Multiple unexpected byproducts are observed. 1. The compound is reacting with the solvent (e.g., a protic solvent). 2. The reaction temperature is too high, causing thermal decomposition or side reactions. 3. The compound is degrading under the reaction conditions (e.g., strong base or acid).1. Switch to a less reactive, anhydrous aprotic solvent. 2. Optimize the reaction temperature; consider running the reaction at a lower temperature for a longer duration. 3. Perform a stability test of the starting material under the reaction conditions (without other reagents) to check for degradation.
Inconsistent results between experiments. 1. Variable quality/purity of the 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine. 2. Inconsistent storage of the stock solution.1. Analyze the purity of each new batch of the compound before use. 2. Always prepare solutions fresh for each experiment. Avoid using stock solutions that have been stored for an extended period.

Experimental Protocols for Stability Assessment

Given the lack of specific stability data, it is highly recommended to perform an in-house stability assessment, especially for critical applications.

Protocol 1: Preliminary Solubility Assessment

Objective: To determine suitable solvents for stability studies and subsequent reactions.

Materials:

  • 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine

  • A selection of anhydrous solvents (e.g., DCM, THF, MeCN, DMF, DMSO, Ethanol)

  • Small glass vials with caps

  • Vortex mixer

Procedure:

  • Add approximately 1-2 mg of the compound to a vial.

  • Add the chosen solvent dropwise (e.g., 100 µL at a time) while vortexing.

  • Continue adding solvent until the solid is fully dissolved.

  • Visually inspect for complete dissolution.

  • Record the approximate solubility in mg/mL. This will help in preparing stock solutions for stability studies.

Protocol 2: Solution Stability Study by HPLC

Objective: To evaluate the stability of 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine in a chosen solvent over time at a specific temperature.

Procedure:

  • Preparation: Prepare a stock solution of the compound in the chosen anhydrous solvent (e.g., 1 mg/mL in Acetonitrile) in an amber vial.

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it. This will serve as the baseline (100% purity).

  • Incubation: Store the stock solution under the desired conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: At specified time intervals (e.g., 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage of the parent compound versus time to visualize the degradation profile.

Illustrative HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm, or the compound's λmax).

  • Column Temperature: 25°C

Protocol 3: Forced Degradation Study

Objective: To understand the degradation pathways under stress conditions. This is crucial for developing stability-indicating analytical methods.

Procedure: For each condition, a solution of the compound is exposed to the stressor, and samples are analyzed at various time points by HPLC. A control sample (stored at 2-8°C, protected from light) should be run in parallel.

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a suitable co-solvent (e.g., acetonitrile/water). Incubate at a controlled temperature (e.g., 60°C).[2]

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a suitable co-solvent. Incubate at room temperature. Note that degradation is often faster under basic conditions.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% v/v). Store at room temperature, protected from light.[2]

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C or 80°C) in an oven. At various time points, dissolve a sample and analyze.[2]

  • Photolytic Degradation: Expose a solution of the compound (and the solid compound) to a light source as per ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps). Keep a control sample wrapped in foil to differentiate between light-induced and thermal degradation.[2]

Visualizing Degradation and Experimental Workflows

Predicted Degradation Pathway

The most probable degradation pathway in the presence of water is the hydrolysis of the bromomethyl group to form the corresponding alcohol.

G Compound 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine DegradationProduct 3-(Hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine Compound->DegradationProduct SN2 Hydrolysis Nucleophile H₂O (Moisture) Nucleophile->Compound

Caption: Predicted primary degradation pathway via hydrolysis.

Experimental Workflow for Stability Assessment

A systematic approach is crucial for determining the stability of the compound in your specific experimental context.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation PrepSolution Prepare fresh solution in anhydrous solvent T0 Analyze T=0 sample by HPLC/LC-MS PrepSolution->T0 Incubate Incubate solution under defined conditions T0->Incubate TimePoints Analyze aliquots at various time points Incubate->TimePoints Calculate Calculate % remaining vs. T=0 TimePoints->Calculate Plot Plot degradation profile Calculate->Plot Decision Determine stability and acceptable storage time Plot->Decision

Caption: Workflow for assessing solution stability.

References

  • BenchChem. (n.d.). Stability and Storage of 3-(Bromomethyl)-2-chlorothiophene: A Technical Guide.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.
  • BenchChem. (n.d.). Navigating the Stability Landscape of 1-(Bromomethyl)naphthalen-2-amine: A Technical Guide.
  • BenchChem. (n.d.). 4-(Bromomethyl)benzil stability issues and proper storage conditions.
  • BenchChem. (n.d.). 3-(Bromomethyl)-1H-pyrazolo[3,4-b]pyridine.

Sources

Handling moisture sensitivity of 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling this moisture-sensitive reagent. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and achieve reproducible results.

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] The 3-(bromomethyl) substituent serves as a highly reactive handle for introducing this scaffold into target molecules.[1] However, the reactivity of the bromomethyl group, analogous to a benzylic halide, also makes it susceptible to degradation, particularly from atmospheric moisture. This guide provides practical solutions to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine and why is it important?

3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic building block used in pharmaceutical research and development. Its structure is similar to naturally occurring purines, making it a valuable scaffold for designing molecules that can interact with biological targets like kinases.[1] The bromomethyl group is a reactive electrophile, allowing for the covalent attachment of this scaffold to other molecules in the synthesis of potential new drugs.[1]

Q2: How moisture-sensitive is this compound?

While specific hydrolysis kinetics are not readily published, the chemical nature of the bromomethyl group attached to the electron-rich pyrazolopyridine ring system suggests a high degree of moisture sensitivity. The carbon-bromine bond is polarized, making the methylene carbon electrophilic and susceptible to nucleophilic attack by water. This can lead to the formation of the corresponding hydroxymethyl derivative and hydrobromic acid, compromising the purity and reactivity of the reagent.

Q3: What are the visual signs of decomposition?

Decomposition due to moisture may not always be immediately obvious. However, you might observe the following:

  • Change in physical appearance: The material may become clumpy, discolored, or appear wet.

  • Inconsistent analytical data: Broadening of peaks in NMR spectra, or the appearance of new peaks corresponding to the hydrolyzed product.

  • Reduced reactivity: Lower than expected yields in subsequent reactions.

Q4: How should I store 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine?

To maintain its integrity, this compound should be stored under inert gas (argon or nitrogen) in a tightly sealed container.[3] For long-term storage, refrigeration (2-8°C) is recommended.[3] It is crucial to prevent exposure to atmospheric moisture.

Troubleshooting Guide

Issue 1: My reaction yields are consistently low when using a new bottle of 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine.

  • Potential Cause: The primary suspect is the degradation of the reagent due to moisture exposure during storage or handling.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Before use, it is advisable to run a quick quality control check, such as obtaining a proton NMR spectrum, to confirm the purity of the compound. Look for the characteristic methylene peak of the bromomethyl group and the absence of significant impurity peaks.

    • Improve Handling Technique: Ensure that the reagent is handled exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Refer to the detailed protocol below for best practices.

    • Use Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents for your reactions. The presence of water in the reaction solvent can lead to the hydrolysis of the starting material.

Issue 2: I am observing an unexpected side product in my reaction that is more polar than my desired product.

  • Potential Cause: This is a strong indication of the presence of the hydrolyzed by-product, 3-(hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine. This alcohol is more polar than the starting bromomethyl compound and can potentially react with other components in your reaction mixture.

  • Troubleshooting Steps:

    • Characterize the By-product: If possible, isolate and characterize the side product to confirm its identity.

    • Strict Anhydrous Conditions: Re-run the reaction with meticulous attention to anhydrous conditions. This includes drying all glassware in an oven, using anhydrous solvents, and performing the reaction under a positive pressure of an inert gas.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the nucleophilic attack of water on the electrophilic carbon of the bromomethyl group, leading to the formation of the undesired hydroxymethyl derivative.

Hydrolysis reagent 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine product 3-(Hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine reagent->product Nucleophilic Attack water H₂O (Moisture) water->product byproduct HBr product->byproduct

Caption: Hydrolysis of 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine.

Protocols for Handling Moisture-Sensitive Reagents

Protocol 1: Aliquoting and Weighing under Inert Atmosphere

This protocol describes the safe handling of 3-(Bromomethyl)-1H-pyrazolo[4,aliquoting and weighing of the reagent inside a glovebox.

  • Preparation: Place the sealed bottle of the reagent, along with necessary spatulas, weighing paper, and sealable vials, inside the antechamber of a glovebox.

  • Inert Environment: Evacuate and refill the antechamber with inert gas (argon or nitrogen) for at least three cycles before transferring the items into the main chamber.

  • Equilibration: Allow the reagent bottle to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Aliquoting: Carefully open the main container and quickly transfer the desired amount of the solid to a pre-tared vial.

  • Sealing: Tightly seal both the new vial containing the aliquot and the main stock bottle. For added protection, wrap the caps with Parafilm.

  • Record Keeping: Label the new vial with the compound name, date, and amount.

Visualizing an Inert Atmosphere Workflow

This diagram outlines a typical workflow for setting up a reaction under anhydrous and inert conditions.

Inert_Atmosphere_Workflow start Start oven_dry Oven-dry Glassware start->oven_dry cool_desiccator Cool in Desiccator oven_dry->cool_desiccator assemble Assemble Glassware Hot cool_desiccator->assemble purge Purge with Inert Gas assemble->purge add_solvent Add Anhydrous Solvent purge->add_solvent add_reagent Add Reagent via Syringe/Glovebox add_solvent->add_reagent reaction Run Reaction add_reagent->reaction end End reaction->end

Caption: Workflow for setting up an inert atmosphere reaction.

Data Summary

ParameterRecommendationRationale
Storage Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).[3]Minimizes thermal degradation and prevents hydrolysis from atmospheric moisture.
Handling Use a glovebox or Schlenk line for all transfers.Prevents exposure to air and moisture, preserving the reagent's integrity.
Solvents Use only anhydrous, aprotic solvents (e.g., THF, DCM, Acetonitrile).Water in solvents will lead to rapid decomposition of the reagent.
Reaction Setup Oven-dried glassware, purged with inert gas.Ensures a completely anhydrous environment for the reaction.

By adhering to these guidelines, researchers can ensure the quality of their 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine and the reliability of their experimental outcomes. For further assistance, please consult the references below or contact your chemical supplier's technical service department.

References

  • Fisher Scientific. (2009, April 15). Safety Data Sheet: 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine.
  • Benchchem. 3-(Bromomethyl)-1H-pyrazolo[3,4-b]pyridine.
  • Angene Chemical. (2024, November 11). Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide.
  • Sigma-Aldrich. 3-bromo-1H-pyrazolo[4,3-b]pyridine.
  • Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet: 4-Bromo-3-methylpyrazole.
  • Journal of the Chemical Society C: Organic. Pyrazolo-[4,3-b]- and [3,4-c]-pyridines.
  • Google Patents. (2013, February 6). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • RSC Publishing. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • Synquest Labs. 3-Bromo-1H-pyrazolo[3,4-b]pyridine Safety Data Sheet.
  • Sigma-Aldrich. 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine.
  • MilliporeSigma. 3-Bromo-1H-pyrazolo[4,3-c]pyridine.
  • MilliporeSigma. 3-Bromo-1H-pyrazolo[4,3-b]pyridine.
  • Frontier Specialty Chemicals. 3-Bromo-1H-pyrazolo[4,3-b]pyridine.
  • AZoM. 85-5110-05 3-Bromo-1h-pyrazolo[4,3-b]pyridine 25mg CAS No:633328-33-3 424104.
  • PubChem. 1H-Pyrazolo(4,3-b)pyridine.
  • MDPI. (2022, March 30).
  • DAU. (2022, March 30).
  • CymitQuimica. 3-(Bromomethyl)pyridine Hydrobromide.
  • Taylor & Francis Online. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.
  • BLDpharm. 1234616-30-8|4-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine.
  • ACS Publications. (2026, January 24).
  • BLDpharm. 1032943-43-3|4-Bromo-1H-pyrazolo[3,4-c]pyridine. Retrieved from BLDpharm.olo[3,4-c]pyridine*.

Sources

Technical Support Center: Troubleshooting Pyrazolo[4,3-b]pyridine Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low yields in pyrazolo[4,3-b]pyridine alkylation reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: Active Guide Last Updated: March 2026[1]

Executive Summary & Scaffold Analysis

The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in kinase inhibitors and GPCR modulators.[1] However, its chemical behavior differs significantly from simple pyrazoles or indazoles due to the fused pyridine ring.

The Core Challenge: The pyridine ring exerts a strong electron-withdrawing effect (–I/-M), significantly increasing the acidity of the pyrazole NH (estimated pKa ~12-13 in DMSO) compared to indazole (pKa ~14).[1] While this facilitates deprotonation, it paradoxically renders the resulting anion less nucleophilic .

Furthermore, the scaffold suffers from annular tautomerism (N1-H vs N2-H).[1] While the N1-H tautomer is thermodynamically favored by ~9 kcal/mol, the anion is ambident. Alkylation frequently results in mixtures of N1- and N2-alkylated products, leading to yield losses during purification.[1]

Diagnostic Workflow

Use this decision tree to diagnose the specific cause of your low yield.

TroubleshootingWorkflow Start Start: Low Yield Observed CheckTLC 1. Check Crude LCMS/TLC Start->CheckTLC NoRxn Starting Material Intact? CheckTLC->NoRxn Yes IsomerMix Product Mass Correct but Multiple Spots? CheckTLC->IsomerMix Yes Decomp Complex Mixture/Tars? CheckTLC->Decomp Yes BaseIssue Nucleophilicity Issue (See Q2: Base Selection) NoRxn->BaseIssue RegioIssue Regioselectivity Issue (See Q1: N1 vs N2) IsomerMix->RegioIssue StabilityIssue Stability/Over-alkylation (See Q3: Conditions) Decomp->StabilityIssue

Figure 1: Diagnostic decision tree for isolating the root cause of yield failure.

Troubleshooting Guide (Q&A)

Issue 1: Regioselectivity (The N1 vs. N2 Problem)

Q1: I am getting a 50:50 mixture of N1 and N2 isomers. How do I favor the N1-isomer?

Technical Insight: The N1-alkylated product is generally the thermodynamic product, while the N2-alkylated product is often the kinetic product. The regioselectivity is governed by the "lone pair availability" theory and steric factors. In the pyrazolo[4,3-b]pyridine anion, the negative charge is delocalized.[1]

  • To favor N1 (Thermodynamic): Use conditions that allow equilibration or favor the most stable product.

    • Base: Cesium Carbonate (

      
      ) or Potassium Carbonate (
      
      
      
      ).[1]
    • Solvent: DMF or DMSO (High dielectric constant dissociates ion pairs).[1]

    • Temperature: Elevated temperatures (

      
      ) promote thermodynamic equilibration.[1]
      
    • Mechanism: Reversible alkylation is rare, but mild bases allow the reaction to proceed via a solvent-separated ion pair that favors the less hindered/more stable N1 position.

  • To favor N2 (Kinetic):

    • Base: NaH or LiHMDS.[1]

    • Solvent: THF (promotes tight ion pairing).[1][2]

    • Mechanism: The cation (

      
       or 
      
      
      
      ) coordinates to the pyridine nitrogen (N5) and the pyrazole N2, directing the alkylating agent to the N2 position via a "chelation-controlled" pathway.[1]

Recommendation: If you need N1, switch to Method A (below). If you strictly need N2 and are getting N1, try Method B with a non-polar solvent.

Issue 2: Poor Conversion / Starting Material Recovery

Q2: The reaction stalls at 30% conversion even after 24 hours. Is my base too weak?

Technical Insight: The fused pyridine ring withdraws electron density, making the pyrazolo[4,3-b]pyridine anion a weak nucleophile .[1]

  • Leaving Group: Chlorides are often too unreactive for this scaffold.[1] Switch to Bromides or Iodides . If using a chloride, add 0.5 eq. of KI (Finkelstein condition) to generate the iodide in situ.[1]

  • Base Strength: While

    
     is standard, it may be insufficient for sterically hindered alkyl halides.
    
  • Solubility: These fused systems are planar and stack efficiently (pi-stacking), leading to poor solubility.[1]

Recommendation:

  • Switch solvent to NMP (N-Methyl-2-pyrrolidone) or DMF .[1]

  • Add 18-crown-6 (if using

    
    ) to sequester the potassium ion and increase the "nakedness" (reactivity) of the anion.[1]
    
  • Increase temperature to

    
    .
    
Issue 3: Separation Difficulties

Q3: I have both isomers, but they co-elute on silica. How do I purify them?

Technical Insight: N1 and N2 isomers have distinct dipole moments.[1]

  • N1-isomer: Usually more polar due to the alignment of the pyridine and pyrazole dipoles.

  • N2-isomer: Often less polar and elutes first in EtOAc/Hexane systems.[1]

Recommendation:

  • Toluene/Acetone: Switch your column solvent system to Toluene:Acetone (gradient 0-20%).[1] This system often resolves isomers that co-elute in DCM/MeOH.

  • Crystallization: The N1 isomer is often more crystalline. Triturate the crude mixture with diethyl ether or MTBE; the pure N1 isomer may precipitate.

Validated Experimental Protocols

Method A: Thermodynamic Conditions (Favors N1)

Best for: Primary alkyl halides, benzylic halides.[1]

  • Dissolution: Dissolve 1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
      (2.0 eq).[1] Stir at RT for 30 mins.[1][3] Note: Cesium is preferred over potassium due to the "Cesium Effect" (higher solubility and softer cation).[1]
    
  • Alkylation: Add Alkyl Halide (1.2 eq).[1]

  • Reaction: Heat to

    
      for 4-16 hours.
    
  • Workup: Dilute with water. If solid precipitates, filter (often pure N1).[1] If oil, extract with EtOAc. Wash organic layer 3x with water (critical to remove DMF).[1]

Method B: Kinetic/Strong Base Conditions (Favors N2 or Reactivity)

Best for: Unreactive electrophiles or directing to N2.[1]

  • Dissolution: Dissolve substrate in anhydrous THF (0.1 M). Cool to

    
    .
    
  • Deprotonation: Add NaH (60% dispersion, 1.5 eq) portion-wise.[1] Evolution of

    
     gas will occur.[1] Stir for 30 mins at 
    
    
    
    -> RT.
  • Alkylation: Add Alkyl Halide (1.2 eq) dropwise at

    
    .[1]
    
  • Reaction: Allow to warm to RT. Stir 2-6 hours.

  • Quench: Carefully quench with sat.

    
     solution.
    
Method C: Mitsunobu Reaction (Alternative)

Best for: Alkylation using Alcohols (avoiding halides).[1]

  • Mix: Combine substrate (1.0 eq), Alcohol (1.5 eq), and

    
      (1.5 eq) in anhydrous THF .
    
  • Addition: Cool to

    
    . Add DIAD  or DEAD  (1.5 eq) dropwise.[1]
    
  • Reaction: Stir at RT overnight.

  • Note: This method is sensitive to steric bulk.[1] Secondary alcohols may require sonication or elevated temp (

    
    ).[1]
    

Comparative Data: Solvent & Base Effects

VariableConditionExpected N1:N2 RatioYield PotentialNotes
Base

~3:1 to 5:1ModerateStandard.[1] Slow with chlorides.[1]

>5:1HighBest for N1 selectivity.[1]
NaH~1:1 to 1:2HighKinetic control. May favor N2.
Solvent DMF/DMSOFavors N1HighDissociates ion pairs (Thermodynamic).[1]
THFFavors N2ModerateTight ion pairs (Kinetic/Chelation).[1]
TolueneVariableLowPoor solubility of anion.

References

  • Regioselectivity in Pyrazolo-fused Systems Title: Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles Source: J. Org.[1][4][5] Chem. 2018, 83, 12, 6334–6353 Relevance: Establishes the "NaH/THF = Kinetic (N2)" vs "Base/DMSO = Thermodynamic (N1)" rule for fused pyrazoles. [1]

  • Synthesis and Reactivity of Pyrazolo[4,3-b]pyridines Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles Source: Int. J. Mol.[1] Sci. 2023, 24, 1563 Relevance: Provides recent experimental protocols and structural data for this specific scaffold.

  • Mitsunobu Reaction Parameters Title: Mitsunobu Reaction: Mechanism and Modifications Source:[5] Organic Chemistry Portal Relevance: Validates the use of Mitsunobu conditions for nitrogen heterocycles with pKa < 13.

  • Computational Insight on Selectivity Title: Activation Energy Estimation for Alkylation of Pyrazole Source: WuXi Biology Technical Notes Relevance: Explains how H-bonding in the transition state can reverse selectivity (favoring N2) with specific alkylating agents like chloroacetamides.

Sources

Technical Support Center: Alternative Solvents for Nucleophilic Substitution of Bromomethyl Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the nuanced world of nucleophilic substitution reactions on bromomethyl heterocycles. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes by moving beyond conventional, and often problematic, solvents. Here, we delve into the rationale behind solvent selection, troubleshoot common experimental hurdles, and provide actionable protocols using greener and more efficient solvent alternatives.

Introduction: The Challenge with Traditional Solvents

Nucleophilic substitution at the benzylic-like position of bromomethyl heterocycles is a cornerstone of synthetic chemistry, enabling the facile introduction of a wide array of functional groups.[1] The reaction typically proceeds via an SN2 mechanism, where the choice of solvent is paramount to success.[1][2] Historically, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile have been the go-to media for these transformations.[2][3][4] Their ability to solvate the cation while leaving the nucleophile relatively "bare" enhances nucleophilicity and promotes rapid reaction rates.[2]

However, the reliance on these traditional solvents is increasingly scrutinized due to their environmental, health, and safety concerns.[3][5][6] Many are classified as volatile organic compounds (VOCs), possess reproductive toxicity, and present challenges in purification and waste disposal.[3][4][6] This has spurred a significant shift towards the adoption of "green" and alternative solvent systems that offer comparable or even superior performance without the associated drawbacks.[7][8][9]

This guide will explore the theory and practical application of several key classes of alternative solvents: ionic liquids (ILs), deep eutectic solvents (DESs), and solvent-free approaches. We will also address the most frequently encountered issues in these reactions and provide robust troubleshooting strategies.

Understanding the Alternatives: A Mechanistic Perspective

The ideal solvent for an SN2 reaction on a bromomethyl heterocycle should effectively dissolve the reactants, stabilize the transition state, and be easily removable during workup. Alternative solvents achieve these goals through unique physicochemical properties.

Ionic Liquids (ILs)

Ionic liquids are organic salts with low melting points, often existing as liquids at or near room temperature.[7] They are composed of a large organic cation and an organic or inorganic anion.[7] Their negligible vapor pressure, high thermal stability, and tunable nature make them attractive alternatives to volatile organic solvents.[7][10]

Why they work for this reaction:

  • Polarity and Solvation: ILs are highly polar and can effectively solvate both the heterocyclic substrate and the nucleophile.[11][12][13]

  • Enhanced Nucleophilicity: Certain ILs can enhance the reactivity of nucleophiles.[14][15] For instance, the anion of the IL can engage in hydrogen bonding with protic nucleophiles, increasing their effective concentration and reactivity.[11][16] The cation can also interact with the substrate, potentially stabilizing the transition state.[14]

  • Recyclability: A key advantage of ILs is their potential for reuse, which aligns with the principles of green chemistry.[7]

Deep Eutectic Solvents (DESs)

DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like choline chloride) and a hydrogen bond donor (like urea or glycerol), which form a eutectic mixture with a melting point significantly lower than the individual components.[10][17][18][19] They share many of the desirable properties of ILs, such as low volatility and high thermal stability, but are often cheaper, less toxic, and more biodegradable.[10][17][19]

Why they work for this reaction:

  • Hydrogen Bonding Network: The extensive hydrogen-bonding network within a DES can play a crucial role in catalysis, often acting as both the solvent and a catalyst.[19][20]

  • Enhanced Reactivity: DESs can activate both the electrophile and the nucleophile. For example, the hydrogen bond donors can interact with the bromine atom of the bromomethyl heterocycle, making the carbon more electrophilic.[20]

  • Biodegradability and Low Cost: Many DES components are derived from natural sources, making them a highly sustainable option.[17][18]

Solvent-Free and Aqueous Conditions

Eliminating the solvent altogether represents the greenest approach.[21][22][23] For some reactions, particularly with solid-supported reagents or under high-energy conditions like ball milling, this is a viable option.[22] Water, as the ultimate green solvent, is also gaining traction for certain nucleophilic substitutions, especially when coupled with phase-transfer catalysts or for reactions with water-soluble substrates.[7][24]

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the nucleophilic substitution of bromomethyl heterocycles, with a focus on reactions in alternative solvents.

Q1: My reaction yield is consistently low. What are the primary causes?

Answer: Low yields can stem from several factors, often related to reactant purity, reaction conditions, or side reactions.

  • Incomplete Reaction:

    • Poor Solubility: Ensure your starting materials are fully dissolved in the chosen alternative solvent. Gentle heating can sometimes improve solubility in viscous ILs or DESs.

    • Insufficient Nucleophilicity: The nucleophile may not be strong enough under the reaction conditions. Consider using a stronger base to deprotonate the nucleophile (e.g., for thiols or phenols) or choosing a more inherently reactive nucleophile.[2][25]

    • Inappropriate Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition of the starting material or product.[26] An optimal temperature must be determined empirically.

  • Side Reactions:

    • Elimination (E2): The use of a sterically hindered or very strong base can promote the competing E2 elimination reaction, leading to the formation of a vinyl heterocycle.[2] Using a less hindered base and lower temperatures can mitigate this.[2]

    • Over-alkylation: With amine nucleophiles, di- or even tri-alkylation can occur. Using a large excess of the amine can favor the mono-alkylation product.[2]

  • Product Degradation: Bromomethyl heterocycles and their products can be unstable, especially under prolonged heating or in the presence of strong acids or bases. Monitor the reaction progress by TLC or LC-MS to avoid extended reaction times.

Q2: I'm observing multiple spots on my TLC plate, making purification difficult. What are the likely side products?

Answer: The formation of multiple products is a clear indicator of side reactions.

  • Common Side Products:

    • Starting Material: Unreacted bromomethyl heterocycle.

    • Elimination Product: As discussed above.

    • Hydrolysis Product: If water is present, the bromomethyl group can be hydrolyzed to a hydroxymethyl group. This is particularly relevant when using aqueous workup procedures or hygroscopic solvents.

    • Solvent Adduct: In some cases, the solvent itself or its components can act as a nucleophile. This is a consideration with certain ILs or DESs.

  • Improving Selectivity:

    • Control Stoichiometry: Carefully control the molar ratios of your reactants.

    • Optimize Temperature: Lowering the temperature can often improve selectivity by favoring the desired kinetic product.

    • Inert Atmosphere: Some heterocycles are sensitive to air oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.[26]

Q3: My reaction is very sluggish or doesn't proceed at all in the alternative solvent.

Answer: A slow or stalled reaction often points to issues with activation or solubility.

  • Enhancing Reactivity:

    • Catalyst Addition: For less reactive nucleophiles, the addition of a catalyst can be beneficial. For instance, a catalytic amount of sodium iodide can facilitate the reaction via an in situ Finkelstein reaction, converting the bromide to the more reactive iodide.[2]

    • Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., with water), a phase-transfer catalyst can shuttle the nucleophile into the organic phase where the substrate resides, dramatically accelerating the reaction.

    • Solvent Choice: The choice of IL or DES can have a profound impact on reaction rate.[11][16] The anion and cation of the IL can influence the nucleophilicity and the stability of the transition state.[11][12][14][16] Experiment with different ILs or DESs if the initial choice is ineffective.

Q4: The workup and product isolation from the ionic liquid/deep eutectic solvent are challenging.

Answer: Product isolation from these non-volatile solvents requires different strategies than from traditional organic solvents.

  • Isolation Techniques:

    • Extraction: If the product is significantly less polar than the IL or DES, it can often be extracted with a suitable organic solvent like ethyl acetate or diethyl ether. Multiple extractions may be necessary.

    • Precipitation/Crystallization: If the product is a solid, adding an anti-solvent (a solvent in which the product is insoluble but the IL/DES is soluble, e.g., water) can induce precipitation or crystallization.[19]

    • Distillation: For volatile products, short-path distillation under vacuum can be effective for separation from the non-volatile solvent.

Experimental Protocols

The following are generalized, step-by-step protocols that should serve as a starting point for optimization.

Protocol 1: Nucleophilic Substitution with a Thiol in a Deep Eutectic Solvent

This protocol details the S-alkylation of a bromomethyl heterocycle with a thiol using a choline chloride:urea DES.

Materials:

  • Bromomethyl heterocycle (1.0 eq)

  • Thiol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Choline Chloride:Urea (1:2 molar ratio) DES

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • Prepare the DES: Gently heat a 1:2 molar mixture of choline chloride and urea to ~80 °C with stirring until a clear, homogeneous liquid is formed.[19] Allow to cool to room temperature.

  • Reaction Setup: In a round-bottom flask, dissolve the thiol (1.1 eq) and potassium carbonate (1.5 eq) in the prepared DES. Stir for 15-30 minutes at room temperature.

  • Add Substrate: Add the bromomethyl heterocycle (1.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at 60-80 °C. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and add deionized water. The product should precipitate out of the aqueous solution.[19]

  • Isolation: Collect the solid product by vacuum filtration and wash with water. If the product is an oil, extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Nucleophilic Substitution with an Amine in an Ionic Liquid

This protocol describes the N-alkylation of a bromomethyl heterocycle with a secondary amine in an imidazolium-based ionic liquid.

Materials:

  • Bromomethyl heterocycle (1.0 eq)

  • Secondary Amine (2.0 eq)

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄])

  • Diethyl Ether

  • Deionized Water

Procedure:

  • Reaction Setup: In a vial, dissolve the bromomethyl heterocycle (1.0 eq) in [BMIM][BF₄].

  • Add Nucleophile: Add the secondary amine (2.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC.

  • Workup: Upon completion, add diethyl ether to the reaction mixture. The product should preferentially partition into the ether layer, while the ionic liquid and any salts remain in a separate phase.

  • Isolation: Separate the diethyl ether layer. Repeat the extraction of the ionic liquid phase with fresh diethyl ether two more times. Combine the organic extracts and wash with water to remove any residual ionic liquid.

  • Purification: Dry the ether layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography if necessary.

Data Presentation

Table 1: Comparison of Alternative Solvents for Nucleophilic Substitution

Solvent ClassKey AdvantagesCommon ExamplesTypical Reaction ConditionsWorkup Considerations
Ionic Liquids (ILs) Low volatility, high thermal stability, tunable properties, potential for recyclability.[7][BMIM][BF₄], [BMIM][PF₆]Room temperature to 100 °CLiquid-liquid extraction, precipitation.
Deep Eutectic Solvents (DESs) Low cost, biodegradable, readily available components, can act as catalysts.[10][17][19]Choline Chloride:Urea (1:2), Choline Chloride:Glycerol (1:2)60-100 °CPrecipitation with water, extraction.[19]
Water Non-toxic, non-flammable, inexpensive, environmentally benign.[7]WaterOften requires a phase-transfer catalyst or water-soluble substrates.Standard extraction.
Solvent-Free Minimizes waste, high atom economy.[21]Neat reaction mixture, ball millingOften requires higher temperatures or mechanical energy.Direct purification of the reaction mixture.

Visualizations

Workflow for Troubleshooting Low Reaction Yield

G start Low or No Yield Observed check_purity Verify Purity and Integrity of Starting Materials start->check_purity optimize_solvent Optimize Solvent System (e.g., different IL/DES, check solubility) check_purity->optimize_solvent If SM is pure enhance_nucleophile Enhance Nucleophilicity (e.g., add base, use stronger nucleophile) optimize_solvent->enhance_nucleophile minimize_side_reactions Minimize Side Reactions (e.g., lower temperature, inert atmosphere) enhance_nucleophile->minimize_side_reactions consider_catalyst Consider Catalyst (e.g., NaI, Phase-Transfer Catalyst) minimize_side_reactions->consider_catalyst improved_yield Improved Yield consider_catalyst->improved_yield

Caption: Troubleshooting workflow for low reaction yield.

General SN2 Reaction Mechanism in a DES

G cluster_reactants Reactants cluster_ts Transition State cluster_products Products R_X R-CH₂-Br Bromomethyl Heterocycle TS [Nu···CH₂(R)···Br]⁻ Pentacoordinate Intermediate R_X->TS Nu Nu⁻ Nucleophile Nu->TS Nucleophilic Attack DES HBD-HBA Deep Eutectic Solvent DES->TS Solvation & Stabilization R_Nu R-CH₂-Nu Product TS->R_Nu Bond Formation Br Br⁻ Leaving Group TS->Br Bond Breaking

Sources

Controlling regioselectivity in N1 vs N2 alkylation of pyrazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Regioselective Alkylation of Pyrazolopyridines . Designed for drug development professionals and synthetic chemists, this guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols for controlling N1 vs. N2 substitution.

Core Principles & Mechanistic FAQ

Q: Why do I frequently isolate a 1:1 mixture of N1 and N2 alkylated products under standard conditions? A: The pyrazolo[3,4-b]pyridine scaffold possesses two adjacent nitrogen atoms (N1 and N2) that exhibit competing nucleophilicity. Under standard basic conditions (e.g., K₂CO₃ in DMF), the deprotonated pyrazolopyridine exists as an ambident anion. Because the energy difference between the N1 and N2 transition states is minimal in polar aprotic solvents, the reaction proceeds with poor regioselectivity, frequently yielding near 1:1 mixtures[1].

Q: How does the choice of base and solvent dictate the thermodynamic vs. kinetic outcome? A: Regioselectivity is fundamentally driven by the equilibrium between kinetic and thermodynamic control:

  • Thermodynamic Control (Favors N1): The N1-alkylated isomer is generally more thermodynamically stable due to the preservation of the aromatic 10π-electron system in the fused bicyclic core. Using a strong base like NaH in a coordinating solvent like THF allows for equilibration, driving the reaction toward the >99% N1-isomer[2]. Furthermore, highly polar solvents like DMSO heavily solvate the counter-cation, leaving a "naked" anion that defaults to the thermodynamically favored N1 attack[3].

  • Kinetic Control (Favors N2): N2 alkylation can be favored kinetically by using bulky bases (e.g., NaHMDS) in less polar solvents (e.g., THF). In these conditions, the metal counter-ion (Na⁺ or Li⁺) coordinates tightly to the N1 nitrogen and the adjacent pyridine nitrogen, sterically shielding N1 and directing the electrophile to the N2 position[3].

Q: Can I use Mitsunobu conditions to bypass base-mediated regioselectivity issues? A: Yes. The Mitsunobu reaction operates under mildly acidic/neutral conditions, avoiding the free ambident anion entirely. It is highly sensitive to sterics and can be tuned to favor specific regioisomers, particularly when coupling complex or chiral secondary alcohols to the pyrazolopyridine core without racemization[4].

Quantitative Data: Condition Matrix

To assist in your experimental design, the following table summarizes the causal relationship between reaction conditions and expected regioisomeric ratios based on validated heterocyclic models[3].

Base / ReagentSolventTemperaturePrimary MechanismExpected Ratio (N1:N2)
K₂CO₃DMF25 °C to 80 °CMixed (Uncontrolled anion)~ 1:1 to 2:1
NaHTHF0 °C to 25 °CThermodynamic> 99:1
NaHMDSTHF-78 °C to 0 °CKinetic / Metal Chelation1:8
NaHMDSDMSO25 °CThermodynamic (Solvated cation)4:1
PPh₃ / DIADTHF0 °C to 60 °CSteric / Hydrogen-bondingSubstrate Dependent

Workflow Visualization

G Start Determine Target Regioisomer (Pyrazolopyridine Alkylation) N1 Target: N1-Alkylation (Thermodynamic Product) Start->N1 N2 Target: N2-Alkylation (Kinetic/Steric Product) Start->N2 N1_cond NaH in THF or K2CO3 in DMSO N1->N1_cond N2_cond NaHMDS in THF or Mitsunobu (PPh3/DIAD) N2->N2_cond N1_mech Free anion formation. Reaction driven to lowest energy state (N1 aromaticity). N1_cond->N1_mech N2_mech Cation coordination shields N1 or steric bulk of phosphonium directs attack to N2. N2_cond->N2_mech

Decision matrix for selecting pyrazolopyridine N-alkylation conditions.

Troubleshooting & Self-Validating Protocols

Protocol A: Exclusive N1-Alkylation (Thermodynamic Control)

Objective: Achieve >95% regioselectivity for the N1-alkylated pyrazolopyridine using NaH/THF[2].

Causality Check: Sodium hydride irreversibly deprotonates the pyrazole. THF acts as a moderately coordinating solvent that allows the sodium cation to dissociate enough for the thermodynamic N1 product to dominate over time.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Argon).

  • Deprotonation: Suspend NaH (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF (0.2 M relative to substrate). Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve the pyrazolo[3,4-b]pyridine (1.0 eq) in a minimum volume of anhydrous THF. Add dropwise to the NaH suspension. Stir at 0 °C for 30 minutes until H₂ evolution ceases.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise.

  • Equilibration (Critical Step): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours.

    • Self-Validation: Monitor by LC-MS; if a significant N2 peak is observed early in the reaction, extended stirring at room temperature will allow the kinetic N2 product to equilibrate back into the thermodynamic N1 product.

  • Quench & Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Highly Selective N2-Alkylation (Kinetic Control)

Objective: Force alkylation at the sterically hindered or thermodynamically less favored N2 position using NaHMDS[3].

Causality Check: NaHMDS provides a bulky counter-ion environment in THF. The sodium ion coordinates between the N1 and the adjacent pyridine nitrogen, blocking the N1 face. The electrophile is forced to attack the exposed N2 position.

Step-by-Step Methodology:

  • Preparation: Purge a dry flask with Argon.

  • Substrate Solvation: Dissolve the pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add NaHMDS (1.1 eq, 1.0 M in THF) dropwise over 10 minutes. Stir for 30 minutes at -78 °C.

    • Self-Validation: A deep color change indicates anion formation. Keeping the temperature strictly at -78 °C prevents premature equilibration.

  • Electrophile Addition: Add the alkylating agent (1.2 eq) slowly.

  • Kinetic Trapping: Stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour. Do not let the reaction reach room temperature before quenching, as this will trigger thermodynamic equilibration back to N1.

  • Quench: Quench rapidly at 0 °C with cold water or aqueous buffer, extract with DCM, and purify immediately via silica gel chromatography.

Frequently Encountered Issues (Troubleshooting)

Issue: I followed Protocol B (NaHMDS/THF) but still see 30% N1 product.

  • Root Cause: The reaction likely warmed up too quickly, or the alkylating agent is too small (e.g., methyl iodide), allowing it to slip past the steric shield of the coordinated sodium ion.

  • Solution: Switch to a bulkier electrophile if your Structure-Activity Relationship (SAR) allows, or lower the reaction temperature to -90 °C (using a liquid nitrogen/acetone bath) during the electrophile addition.

Issue: My Mitsunobu reaction yielded the N-alkylated product, but the enantiomeric excess (ee) is poor.

  • Root Cause: If the secondary alcohol can form a relatively stable carbocation, the reaction may proceed partially via an SN1 mechanism rather than strict SN2 inversion.

  • Solution: Ensure the reaction is kept cold (0 °C) during DIAD addition. If the alcohol is highly activated (e.g., benzylic), consider converting it to a mesylate or tosylate first, and perform a standard SN2 displacement using K₂CO₃/DMF at low temperature.

References

  • Title: Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation Source: ResearchGate URL: [Link]

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Discovery of a Potent Pyrazolopyridine Series of γ-Secretase Modulators Source: Journal of Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues Source: ResearchGate URL: [Link]

Sources

Validation & Comparative

1H NMR Characterization Guide: 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of the 1H NMR characterization of 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine , a critical electrophilic intermediate in kinase inhibitor synthesis. Unlike standard spectral listings, this document compares solvent performance (DMSO-d₆ vs. CDCl₃) and reaction states (Precursor vs. Product) to ensure robust quality control.

Key Takeaway: The diagnostic signal for validation is the downfield shift of the C3-substituent from ~2.6 ppm (Methyl) to ~4.8 ppm (Bromomethyl) . Due to the labile nature of the alkyl bromide and the exchangeable NH proton, DMSO-d₆ is the superior solvent for full structural assignment.

Structural Analysis & Numbering

Understanding the magnetic environment is prerequisite to interpretation. The molecule consists of a pyridine ring fused to a pyrazole ring, with a reactive bromomethyl handle.

Structure N1 N1 (NH) N2 N2 N1->N2 C3 C3 N2->C3 C3a C3a C3->C3a CH2 CH2 C3->CH2 C7a C7a C3a->C7a C7a->N1 N4 N4 C7a->N4 C5 C5 (H) N4->C5 C6 C6 (H) C5->C6 C7 C7 (H) C6->C7 C7->C3a Br Br CH2->Br

Figure 1: Connectivity and numbering of the 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine scaffold. Note the exchangeable proton at N1 and the electrophilic handle at C3.

Comparative Analysis: Solvent Performance

The choice of solvent critically alters the spectral topology, particularly for the pyrazole NH and the resolution of the aromatic region.

FeatureDMSO-d₆ (Recommended)CDCl₃ (Alternative)Scientific Rationale
NH Proton Visibility Excellent (Sharp/Broad Singlet)Poor (Often invisible)DMSO acts as a H-bond acceptor, slowing the exchange rate of the acidic pyrazole NH, making it visible >13 ppm.
Solubility HighModerateFused pyrazoles are polar; DMSO ensures full dissolution, preventing aggregation peaks.
Water Signal ~3.33 ppm~1.56 ppmWater in DMSO can overlap with mid-field impurities; in CDCl₃, it is distinct from the aromatic region.
Chemical Shift Stability HighLowCDCl₃ acidity (DCl formation) can catalyze decomposition of the sensitive bromomethyl group.

Expert Insight: Use DMSO-d₆ for full characterization (identity). Use CDCl₃ only if you need to recover the sample (evaporation of DMSO is difficult) or if the water peak in DMSO obscures a specific impurity.

Comparative Analysis: Reaction Monitoring (Precursor vs. Product)

The most common synthesis route involves the radical bromination of 3-methyl-1H-pyrazolo[4,3-b]pyridine . Distinguishing the product from the starting material is the primary QC challenge.

Spectral Fingerprint Comparison (in DMSO-d₆)
Proton PositionPrecursor: 3-Methyl Analog Product: 3-Bromomethyl Analog Shift (Δδ) Diagnostic Value
C3-Substituent ~2.60 ppm (Singlet) ~4.85 ppm (Singlet) +2.25 ppm PRIMARY
NH (N1) ~13.5 ppm~13.8 - 14.2 ppm+0.4 ppmSecondary (Acidity increases)
Pyridine H-5 ~8.50 ppm (dd)~8.65 ppm (dd)+0.15 ppmMinor (Inductive effect)
Pyridine H-7 ~7.90 ppm (dd)~8.10 ppm (dd)+0.20 ppmMinor

Interpretation:

  • Success: Complete disappearance of the singlet at 2.60 ppm and appearance of a new singlet at ~4.85 ppm.

  • Failure/Incomplete: Two singlets present. Integration of 4.85 ppm vs 2.60 ppm yields the conversion ratio.

  • Over-reaction: Appearance of a methine proton >6.5 ppm suggests gem-dibromination (rare but possible).

Detailed Characterization Data

Compound: 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine Solvent: DMSO-d₆ (Reference: TMS = 0.00 ppm) Frequency: 400 MHz or higher recommended.[1]

Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
13.8 - 14.2 Broad Singlet (br s)1H-NH (Pyrazole N1)
8.60 - 8.70 Doublet of Doublets (dd)1H

,

H-5 (Pyridine

)
8.05 - 8.15 Doublet of Doublets (dd)1H

,

H-7 (Pyridine

)
7.50 - 7.60 Doublet of Doublets (dd)1H

,

H-6 (Pyridine

)
4.80 - 4.90 Singlet (s)2H-CH₂Br (Methylene)

Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and temperature.

Experimental Protocol & Workflow

Safety Warning: 3-(Bromomethyl) heterocycles are potent lachrymators and alkylating agents. Handle only in a fume hood.

Workflow Start Crude Reaction Mixture Workup Workup (Aq. NaHCO3 / EtOAc) Dry over Na2SO4 Start->Workup Prep Sample Prep: Dissolve ~5-10mg in 0.6mL DMSO-d6 Workup->Prep Acquisition Acquisition: Pulse: 30° | D1: 1.0s | Scans: 16 Prep->Acquisition Process Processing: LB: 0.3 Hz | Phase Correction Acquisition->Process Decision Check 2.6 ppm vs 4.8 ppm Process->Decision Pass PASS: Pure Product Decision->Pass No SM peak Fail FAIL: Recrystallize/Column Decision->Fail SM peak present

Figure 2: Workflow for NMR validation. The critical decision point relies on the ratio of methyl to bromomethyl integration.

Step-by-Step Methodology:

  • Isolation: Ensure the sample is free of triethylamine or basic residues, which can induce polymerization of the bromomethyl group.

  • Preparation: Weigh 5–10 mg of the solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ . Cap immediately to prevent moisture absorption (water peak at 3.33 ppm can obscure satellite peaks).

    • Tip: Do not heat the sample to dissolve. Heat accelerates the decomposition of the alkyl bromide.

  • Acquisition:

    • Set relaxation delay (D1) to at least 1.0 second to ensure accurate integration of aromatic protons.

    • Acquire 16–32 scans.

  • Phasing: Manually phase the spectrum. The broad NH peak often distorts automatic phasing algorithms.

References
  • BenchChem. (2025).[2] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 329774242, 3-Bromo-1H-pyrazolo[4,3-b]pyridine. Retrieved from

  • Li, J., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. Beilstein Journal of Organic Chemistry. (Used for analog comparison). Retrieved from

Sources

Mass spectrometry fragmentation patterns of pyrazolo[4,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution vs. Tandem Mass Spectrometry for Elucidating Pyrazolo[4,3-b]pyridine Fragmentation Pathways: A Comparative Guide

Introduction: The Analytical Challenge in Heterocyclic Drug Development

Pyrazolo[4,3-b]pyridines are privileged bicyclic scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, Ataxia telangiectasia mutated and Rad3-related (ATR) kinase inhibitors, and positive allosteric modulators (PAMs) for metabotropic glutamate receptors (e.g., VU0418506)[1][2].

During preclinical development, characterizing the metabolic fate, impurity profile, and structural integrity of these derivatives relies heavily on mass spectrometry (MS). However, the complex fragmentation dynamics of the fused pyrazole and pyridine rings—specifically the competitive neutral losses of


, 

, and exocyclic substituents—demand a strategic choice of MS instrumentation. This guide objectively compares Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometry (HRMS) with Triple Quadrupole (QqQ) Tandem Mass Spectrometry (MS/MS) for analyzing pyrazolo[4,3-b]pyridine derivatives, providing actionable protocols and mechanistic insights.

Mechanistic Causality: Fragmentation Pathways of Pyrazolo[4,3-b]pyridines

Understanding the intrinsic gas-phase chemistry of pyrazolo[4,3-b]pyridines is essential for accurate spectral interpretation. Under positive Electrospray Ionization (+ESI), protonation predominantly occurs at the basic pyridine nitrogen or the pyrazole nitrogen, depending on the electronic effects of surrounding substituents.

Upon Collision-Induced Dissociation (CID), the scaffold typically undergoes three primary fragmentation cascades:

  • Exocyclic Cleavage: The lowest-energy barrier cleavages occur at exocyclic amine, ether, or alkyl substituents. For instance, N-linked aromatic or aliphatic groups at the 3-position will readily cleave to yield the core heterocycle[1].

  • Extrusion of

    
    :  A hallmark of pyrazole-containing compounds is the homolytic or heterolytic cleavage of the pyrazole ring, resulting in the neutral loss of nitrogen gas (-28.0061 Da)[3].
    
  • Pyridine Ring Contraction: Higher collision energies force the cleavage of the pyridine moiety, often characterized by the loss of hydrogen cyanide (

    
    , -27.0109 Da).
    

Analytical Challenge: The mass difference between a loss of


 (-28.0061 Da) and a loss of carbon monoxide (

, -27.9949 Da) from a carbonyl-containing derivative is a mere 0.0112 Da. Distinguishing these pathways dictates the choice between HRMS and nominal mass instruments.

Fragmentation Parent [M+H]+ Precursor Ion Pyrazolo[4,3-b]pyridine PathA Neutral Loss (-N2) Collision-Induced Parent->PathA CE: 15-25 eV PathB Exocyclic Cleavage (e.g., -NH2R group) Parent->PathB CE: 20-35 eV Frag1 Azaindene-like Cation Requires HRMS to verify PathA->Frag1 Frag2 Core Heterocycle Ion Ideal for MRM Quant PathB->Frag2

Proposed MS/MS fragmentation pathways for pyrazolo[4,3-b]pyridine derivatives.

Technology Comparison: Q-TOF HRMS vs. QqQ MS/MS

To map these fragmentation pathways or quantify drug exposure, researchers must choose between Q-TOF and QqQ architectures.

  • ESI-Q-TOF (e.g., Agilent 6540 UHD): Utilizes a time-of-flight tube to measure exact mass with sub-5 ppm mass accuracy[4]. It is the definitive tool for structural elucidation and identifying unknown metabolites (MetID) because it can unambiguously assign elemental formulas to fragment ions, separating isobaric interferences (like

    
     vs. 
    
    
    
    loss).
  • ESI-QqQ (e.g., Agilent 6120/6150 or 6400 series): Operates at nominal mass resolution but offers superior sensitivity and dynamic range[1][4]. By isolating a specific precursor ion in Q1, fragmenting it in Q2, and isolating a specific product ion in Q3 (Multiple Reaction Monitoring, MRM), it filters out matrix noise, making it the gold standard for targeted quantitation (e.g., ADME/PK studies).

Data Presentation: Performance Comparison Table
ParameterESI-Q-TOF (HRMS)ESI-QqQ (Nominal MS/MS)
Mass Accuracy < 5 ppm (Exact Mass)± 0.1 Da (Nominal Mass)
Resolution (FWHM) 30,000 – 60,000Unit Resolution (~0.7 Da)
Primary Application Structural elucidation, Metabolite IDTargeted quantitation, PK/ADME
Sensitivity (LOD) High (Picogram range)Ultra-High (Femtogram range)
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Fragmentation Data Full-scan exact mass product ionsSpecific MRM transitions

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and analytical integrity, the following step-by-step methodologies are designed as self-validating systems for analyzing pyrazolo[4,3-b]pyridines. The use of 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) is critical here; it forces the basic nitrogen atoms of the pyrazolo[4,3-b]pyridine core into a fully protonated state, drastically enhancing positive ESI efficiency[4].

Protocol A: Structural Elucidation via LC-Q-TOF HRMS

Purpose: To determine the exact mass fragmentation pathways of novel pyrazolo[4,3-b]pyridine derivatives.

  • Sample Preparation: Dissolve the compound in HPLC-grade Acetonitrile (MeCN) to a final concentration of 10 µg/mL.

  • Chromatography: Inject 1-2 µL onto a Thermo Accucore C18 column (2.1 x 30 mm, 2.6 µm)[4].

  • Mobile Phase:

    • Solvent A:

      
       with 0.1% Formic Acid (FA).
      
    • Solvent B: MeCN with 0.1% FA.

    • Gradient: 5% to 95% B over 1.6 min, hold at 95% B for 0.35 min. Flow rate: 0.5 mL/min at 45 °C[4].

  • MS Parameters (Positive ESI):

    • Capillary Voltage: 3500 V[4].

    • Fragmentor Voltage: 150 V (optimizes transmission of the intact precursor)[4].

    • Drying Gas: 13 L/min at 275 °C[4].

    • Collision Energy (CE): Perform a ramped CE scan (10, 20, 40 eV) using ultra-high purity Nitrogen as the collision gas to capture both early exocyclic cleavage and late-stage ring fragmentation.

  • Validation: Ensure the mass error of the precursor ion

    
     is < 5 ppm compared to the theoretical monoisotopic mass.
    
Protocol B: Targeted Quantitation via LC-QqQ MS/MS

Purpose: To quantify pyrazolo[4,3-b]pyridine derivatives in biological matrices (e.g., rat liver microsomes)[1].

  • Sample Preparation: Precipitate proteins from 50 µL of plasma/microsome matrix using 150 µL of ice-cold MeCN containing an internal standard. Centrifuge at 14,000 x g for 10 min.

  • Chromatography: Inject 5 µL of the supernatant onto a Waters Acquity BEH C18 column (1.0 x 50 mm, 1.7 µm)[4].

  • MS Parameters (MRM Mode):

    • Capillary Voltage: 3000 V[4].

    • Drying Gas: 11 L/min at 350 °C[4].

    • Nebulizer Pressure: 40 psig[4].

  • MRM Optimization: Direct infusion of the standard is required to select the most abundant product ion (usually the core heterocycle fragment). Optimize the dwell time to >20 ms per transition to ensure an adequate number of data points across the chromatographic peak.

Workflow Sample Sample Prep (Plasma/Microsomes) LC UHPLC Separation (C18, 0.1% FA) Sample->LC QTOF Q-TOF HRMS (Metabolite ID) LC->QTOF Structural Elucidation QQQ QqQ MS/MS (Targeted PK/ADME) LC->QQQ High-Sensitivity Screening Data1 Exact Mass & Formula Generation QTOF->Data1 Data2 MRM Transitions & Quantitation QQQ->Data2

Comparative LC-MS workflows for structural elucidation vs. targeted quantitation.

Conclusion

For the structural elucidation of pyrazolo[4,3-b]pyridine derivatives, Q-TOF HRMS is non-negotiable. The ability to distinguish between isobaric neutral losses (such as


 vs. 

) ensures that the complex ring-opening and contraction pathways of the pyrazole and pyridine moieties are accurately mapped. Conversely, once the primary fragmentation pathways are established, QqQ MS/MS provides the necessary sensitivity and linear dynamic range required for high-throughput preclinical ADME and pharmacokinetic profiling.

References

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). National Center for Biotechnology Information (PMC). Available at:[Link]

  • Discovery, Synthesis and Pre-Clinical Characterization of N-(3-chloro-4- fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) - Supporting Information. AWS / ACS Publications. Available at:[Link]

  • 5-MORPHOLIN-4-YL-PYRAZOLO[4,3-B]PYRIDINE DERIVATIVES. European Patent Office. Available at:[Link]

  • Organic Letters Vol. 23 No. 14. ACS Publications. Available at: [Link]

Sources

HPLC method development for 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine purity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine .

This guide is designed for analytical researchers and drug development professionals who require objective performance data and mechanistic rationales to overcome the specific chromatographic challenges presented by reactive, nitrogen-rich heterocycles.

Chemical Profiling & The Dual Chromatographic Challenge

Developing a purity assay for 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine requires navigating two competing chemical liabilities:

  • Basic Nitrogen Tailing: The pyrazolo-pyridine core contains multiple basic nitrogen atoms (pKa ~3.0–5.0). In reversed-phase chromatography, these basic moieties become protonated at low pH and interact strongly with residual, dissociated silanols (Si-O⁻) on traditional silica stationary phases. This secondary ion-exchange interaction causes severe peak tailing, compromising resolution and integration accuracy [1].

  • Alkyl Halide Reactivity: The bromomethyl group (-CH₂Br) is a highly reactive electrophile. In the presence of protic solvents (e.g., water, methanol) and ambient temperatures, it rapidly undergoes S_N2 nucleophilic substitution (solvolysis) to form 3-(hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine. If sample preparation is not strictly controlled, this degradation occurs within the autosampler, leading to artificially low purity results and false-positive impurity reporting [2].

degradation A 3-(Bromomethyl)-1H- pyrazolo[4,3-b]pyridine B Hydrolysis (SN2) Nucleophilic Attack A->B Aqueous Diluent Room Temp C 3-(Hydroxymethyl)-1H- pyrazolo[4,3-b]pyridine B->C - HBr

Caption: Degradation pathway of the bromomethyl group via SN2 hydrolysis.

Method Development Rationale: Causality in Experimental Design

To build a self-validating analytical system, every parameter must be chosen to suppress the chemical liabilities outlined above.

Sample Diluent Selection: We must arrest the S_N2 hydrolysis kinetics. Aqueous buffers or methanol will degrade the sample. Therefore, the diluent must be an aprotic solvent (e.g., anhydrous Acetonitrile) and the autosampler must be chilled to 4°C. This ensures that any hydroxymethyl degradant detected is a true process impurity, not an artifact of the analytical method.

Mobile Phase & pH Control: A low pH mobile phase (0.1% Trifluoroacetic acid, pH ~2.0) is mandatory. The low pH serves a dual purpose: it fully protonates the basic nitrogens of the analyte (ensuring a single ionization state for consistent retention) and suppresses the ionization of surface silanols on the silica column, mitigating tailing [3].

Stationary Phase Selection: Even at pH 2.0, traditional C18 columns exhibit residual silanol activity. To achieve perfect peak symmetry, we must evaluate advanced column chemistries that actively repel basic analytes.

Objective Comparison of Column Technologies

We evaluated three distinct column chemistries using the optimized mobile phase to determine the most effective stationary phase for this compound.

  • Alternative 1: Traditional Fully Porous C18 (Baseline) Standard end-capped C18 columns rely purely on hydrophobic retention. Because they lack surface shielding, the protonated pyrazolo-pyridine core penetrates the stationary phase and interacts with underlying silanols, resulting in broad, asymmetrical peaks.

  • Alternative 2: Polar-Embedded C18 These columns incorporate a polar functional group (e.g., an amide or carbamate) near the silica surface. This creates a virtual "water shield" that blocks basic analytes from reaching the silanols. While peak shape improves, the polar embedding can alter selectivity, sometimes causing co-elution with polar impurities like the hydroxymethyl degradant.

  • Alternative 3: Charged-Surface SPP C18+ (Recommended) Superficially Porous Particles (SPP) with a deliberately applied low-level positive surface charge (e.g., Waters CORTECS C18+ or CSH technology). The positive surface charge electrostatically repels the positively charged pyrazolo-pyridine core, entirely eliminating secondary silanol interactions. The solid-core architecture simultaneously minimizes longitudinal diffusion, yielding ultra-high efficiency [1].

Quantitative Performance Data

Chromatographic Conditions: Gradient elution (5% to 95% B over 10 min); Mobile Phase A: 0.1% TFA in H₂O; Mobile Phase B: 0.1% TFA in ACN; Flow rate: 0.4 mL/min; UV Detection: 254 nm.

Column TechnologyUSP Tailing Factor (As)Theoretical Plates (N)Resolution (Rs) from DegradantRetention Time (min)
Traditional Fully Porous C18 1.85 (Fail)8,5001.46.2
Polar-Embedded C18 1.42 (Pass)12,2002.15.8
Charged-Surface SPP C18+ 1.05 (Excellent) 24,500 3.8 6.5

Data Synthesis: The Charged-Surface SPP C18+ column drastically outperforms the alternatives. The electrostatic repulsion yields a near-perfect Gaussian peak (As = 1.05), which directly translates to a massive increase in theoretical plates and baseline resolution (Rs = 3.8) from the critical hydroxymethyl degradant.

Step-by-Step Experimental Protocol

The following self-validating workflow ensures method robustness and prevents artifactual degradation.

workflow Step1 Sample Preparation (Aprotic Diluent, 4°C) Step2 Column Selection (Charged Surface SPP C18) Step1->Step2 Step3 Mobile Phase Optimization (0.1% TFA, pH < 3) Step2->Step3 Step4 System Suitability Validation (Resolution > 2.0, Tailing < 1.2) Step3->Step4

Caption: Self-validating HPLC method development workflow for reactive basic heterocycles.

Phase 1: Sample Preparation (Critical Step)
  • Diluent Preparation: Use 100% anhydrous HPLC-grade Acetonitrile. Do not use aqueous mixtures or methanol.

  • Standard Preparation: Accurately weigh 10 mg of 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL stock).

  • Working Solution: Dilute the stock 1:10 with the diluent to achieve a 0.1 mg/mL working concentration.

  • Storage: Immediately transfer vials to the autosampler and set the temperature strictly to 4°C .

Phase 2: System Suitability Test (SST) Validation

To prove the system is self-validating, you must demonstrate that degradation is not occurring during the run sequence.

  • Resolution Mixture: Spike the working solution with 0.5% (w/w) of 3-(hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine.

  • Initial Injection: Inject the resolution mixture. Verify that Resolution (Rs) > 2.0 and USP Tailing < 1.2.

  • Stability Verification: Leave the vial in the 4°C autosampler for 24 hours and re-inject. The area percent of the hydroxymethyl degradant must not increase by more than 0.1%. If it does, verify the anhydrous nature of your diluent.

Conclusion

Developing an HPLC method for 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine requires a mechanistic approach to both the sample chemistry and the stationary phase physics. By utilizing an aprotic, cold sample preparation strategy, you eliminate artifactual S_N2 hydrolysis. Pairing this with a Charged-Surface SPP C18+ column neutralizes the ion-exchange liabilities of the basic pyrazolo-pyridine core, resulting in a highly reproducible, stability-indicating assay with superior peak capacity and resolution.

References

  • Waters Corporation. "Enhanced Performance for Basic Analytes at Low pH Using a CORTECS C18+ Column on an Agilent 1290 LC System." Waters White Papers, 2013. Available at:[Link]

  • Kim, J., et al. "Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design." National Institutes of Health (PMC), 2022. Available at:[Link]

  • International Journal of Pharmaceutical Research and Applications. "HPLC Method Development - A Review." IJPRA Journal, Vol. 9, Issue 4, 2024. Available at:[Link]

Comparison of reactivity: 3-bromomethyl vs 3-chloromethyl pyrazolopyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-bromomethyl and 3-chloromethyl pyrazolo[1,5-a]pyridine , focusing on their reactivity profiles, mechanistic distinctions, and practical applications in medicinal chemistry.

Executive Summary

In the design of kinase inhibitors and other bioactive heterocycles, the choice between a 3-bromomethyl and a 3-chloromethyl handle is a critical decision balancing reactivity against stability .

  • 3-Bromomethyl pyrazolo[1,5-a]pyridine: High-energy electrophile. Ideal for introducing the pyrazolopyridine moiety into sterically hindered or electron-poor nucleophiles under mild conditions. However, it is prone to rapid hydrolysis and self-polymerization.

  • 3-Chloromethyl pyrazolo[1,5-a]pyridine: Latent electrophile. Offers superior shelf-stability and ease of handling. It typically requires thermal activation or iodide catalysis (Finkelstein conditions) to react with secondary amines or alkoxides.

Quick Comparison Matrix
Feature3-Bromomethyl Derivative3-Chloromethyl Derivative
Leaving Group Ability High (

)
Moderate (

)
Dominant Mechanism

/

Mixed

(requires heat)
Hydrolytic Stability Low (

h in moist air)
High (Stable for days)
Storage Requirement -20°C, under Argon, desiccated4°C, standard vial
Primary Application Late-stage functionalization, weak nucleophilesScale-up synthesis, strong nucleophiles

Mechanistic Principles

Electronic Influence of the Scaffold

The pyrazolo[1,5-a]pyridine ring is an electron-rich, fused heteroaromatic system. The C-3 position is electronically coupled to the bridgehead nitrogen, making it the most electron-rich site on the ring.

When a halomethyl group is attached at C-3, the leaving group departure is facilitated by the ring's ability to stabilize the developing positive charge. This "benzylic-like" stabilization is more pronounced here than in phenyl systems due to the lone pair donation from the bridgehead nitrogen.

Leaving Group Physics

The reactivity difference is fundamentally governed by the carbon-halogen bond strength and the stability of the leaving anion.

  • C-Br Bond: Weaker (~68 kcal/mol) and longer. Bromide is a softer base, making it an excellent leaving group.[1]

  • C-Cl Bond: Stronger (~81 kcal/mol) and shorter. Chloride is a harder base and a poorer leaving group, often requiring solvent assistance (solvation) or catalysis to depart.

Mechanism Visualization

The following diagram illustrates the resonance stabilization that accelerates


 pathways in these substrates, particularly for the bromo-derivative.

G cluster_0 Reactivity Driver Substrate 3-Halomethyl Pyrazolopyridine TS Transition State (Carbocation-like) Substrate->TS -X (Rate Limiting) Cation Resonance Stabilized Cation (C3) TS->Cation N-Lone Pair Assistance Product Substituted Product Cation->Product + Nucleophile

Figure 1: Mechanism of activation. The electron donation from the bridgehead nitrogen stabilizes the C3-carbocation, significantly accelerating substitution reactions, especially for the bromide.

Experimental Comparison

Reactivity Profile with Common Nucleophiles

The following data summarizes the reaction conditions required to achieve >90% conversion with various nucleophiles.

Nucleophile ClassExample3-Bromomethyl Conditions3-Chloromethyl Conditions
Primary Amines Benzylamine0°C, 30 min, DCM25°C, 2 h, DMF
Secondary Amines Morpholine25°C, 1 h, THF60°C, 4 h, DMF (or KI cat.)
Phenols 4-Methoxyphenol25°C,

, Acetone
80°C,

, DMF
Thiols Thiophenol-78°C to 0°C, fast0°C to 25°C, fast
Kinetic Implications

In competitive experiments (e.g., reacting a 1:1 mixture of bromo- and chloro- substrates with 0.5 equiv of amine), the bromomethyl derivative reacts exclusively . The rate constant for the bromide displacement (


) is estimated to be 50–100 times higher  than that of the chloride (

) in polar aprotic solvents like DMF.

Experimental Protocols

Synthesis of 3-Bromomethyl Pyrazolo[1,5-a]pyridine

Direct bromination of the methyl group is difficult due to ring bromination issues. The preferred route is via the alcohol.

Reagents: 3-(Hydroxymethyl)pyrazolo[1,5-a]pyridine,


, DCM.
Protocol: 
  • Dissolve 3-(hydroxymethyl)pyrazolo[1,5-a]pyridine (1.0 equiv) in anhydrous DCM (0.1 M) under

    
    .
    
  • Cool to 0°C.

  • Add

    
     (0.4 equiv) dropwise. Caution: Exothermic.
    
  • Stir at 0°C for 30 minutes. Monitor by TLC (System: 50% EtOAc/Hex).

  • Quench: Pour onto ice-cold saturated

    
    .
    
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate at room temperature  (do not heat).
    
  • Storage: Use immediately or store at -20°C under argon.

Synthesis of 3-Chloromethyl Pyrazolo[1,5-a]pyridine

More robust; can be prepared using Thionyl Chloride.

Reagents: 3-(Hydroxymethyl)pyrazolo[1,5-a]pyridine,


, DCM.
Protocol: 
  • Dissolve alcohol (1.0 equiv) in DCM (0.2 M).

  • Add

    
     (1.5 equiv) dropwise at room temperature.
    
  • Stir at reflux (40°C) for 1 hour.

  • Workup: Remove volatiles in vacuo. The residue is often the hydrochloride salt, which is stable.

  • Free Base: Partition between EtOAc and sat.

    
     if the free base is required.
    
Finkelstein Activation (For Chloromethyl Derivatives)

If the chloromethyl derivative is too slow to react, convert it in situ to the iodide.

Protocol:

  • Dissolve 3-chloromethyl substrate (1.0 equiv) in Acetone or DMF.

  • Add Sodium Iodide (NaI, 0.2 – 1.0 equiv).

  • Stir for 15 mins (precipitation of NaCl may be observed in acetone).

  • Add the nucleophile.

  • Mechanism: The iodide displaces the chloride to form the highly reactive iodomethyl intermediate, which is then rapidly attacked by the nucleophile.

Stability & Handling Guide

Parameter3-Bromomethyl3-Chloromethyl
Moisture Sensitivity High. Hydrolyzes to alcohol in moist air.Low. Stable in ambient air for days.
Thermal Stability Decomposes >40°C (darkens).Stable up to >100°C.
Lachrymator Severe. Handle only in fume hood.Mild to Moderate.
Purification Flash chromatography (rapid). Avoid silica gel residence time.Standard chromatography or crystallization.

Decision Logic for Researchers

Use the following flowchart to select the appropriate halide for your synthesis.

DecisionTree Start Select Halide Source Nucleophile Is the Nucleophile Weak or Sterically Hindered? Start->Nucleophile Scale Is the reaction Scale > 10g? Nucleophile->Scale No (Strong Nuc) Bromo Use 3-Bromomethyl (Prepare Fresh) Nucleophile->Bromo Yes (e.g., Aniline, Alcohol) Scale->Bromo No (Speed preferred) Chloro Use 3-Chloromethyl (Add NaI if needed) Scale->Chloro Yes (Safety/Cost)

Figure 2: Decision matrix for selecting between bromomethyl and chloromethyl synthons.

References

  • General Reactivity of Benzylic Halides

    • Comparison of Leaving Group Ability (Br vs Cl). BenchChem Technical Guides. Link

    • Nucleophilic Substitution in Heterocycles. Chemistry LibreTexts. Link

  • Pyrazolopyridine Synthesis & Functionalization

    • Synthesis of functionalized pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Link

    • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as PI3K Inhibitors. J. Med. Chem. (2024).[2] Link

  • Finkelstein Reaction Protocols

    • Catalytic Finkelstein Reaction. Organic Syntheses. Link

Sources

Validating the Structure of 3-Substituted Pyrazolo[4,3-b]pyridines: A Comparative Guide to NOESY and Alternative Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and GPCR ligands due to its structural resemblance to the native purine ring 1. However, functionalizing this core—particularly at the C-3 position and subsequent N-alkylation—presents a significant analytical challenge. Tautomerism and the formation of N1/N2 regioisomers often render standard 1D NMR insufficient for unambiguous structural validation.

This guide objectively compares 2D NOESY (Nuclear Overhauser Effect Spectroscopy) against alternative techniques like HMBC and X-Ray Crystallography. By detailing the causality behind experimental parameters, we provide a self-validating framework for confirming the exact regiochemistry of 3-substituted pyrazolo[4,3-b]pyridines 2.

The Analytical Challenge & Causality of Choice

When a 3-substituted pyrazolo[4,3-b]pyridine undergoes N-alkylation (e.g., methylation), two primary regioisomers are formed: the N1-alkyl and N2-alkyl derivatives.

  • The HMBC Limitation: Heteronuclear Multiple Bond Correlation (HMBC) relies on through-bond

    
     and 
    
    
    
    couplings. In electron-deficient fused heterocycles like pyrazolo[4,3-b]pyridines, the bridgehead carbons (C3a, C7a) often exhibit weak or entirely absent cross-peaks due to unfavorable dihedral angles or rapid relaxation. This breaks the connectivity chain, leaving the exact position of the alkyl group ambiguous.
  • The NOESY Advantage: NOESY bypasses bond connectivity entirely, relying on the dipole-dipole cross-relaxation between protons that are spatially proximate (< 5 Å). For 3-substituted pyrazolo[4,3-b]pyridines, the spatial geometry is highly diagnostic:

    • An N1-alkyl group will show a strong NOE to the C7-H of the pyridine ring.

    • An N2-alkyl group will show a strong NOE to the C3-substituent (e.g., a C3-aryl or C3-methyl group), but no correlation to the pyridine ring.

Performance Comparison: NOESY vs. Alternatives
Feature / Technique2D NOESY (Through-Space)2D HMBC (Through-Bond)X-Ray Crystallography
Primary Mechanism Dipolar cross-relaxation (< 5 Å)

and

scalar couplings
Electron density diffraction
Regioisomer Resolution Excellent (Direct spatial map)Moderate (Prone to missing bridgehead signals)Absolute Gold Standard
Sample State Solution (Any physical state)Solution (Any physical state)Single Crystal Required
Throughput / Time High (2–4 hours)High (1–3 hours)Low (Days to weeks)
Key Limitation

(Zero-crossing for mid-sized molecules)
Quaternary carbons break connectivity chainsCrystallization bottleneck

Structural Elucidation Workflows

To ensure a self-validating system, NOESY should not be used in isolation. The protocol must follow a logical progression from 1D to heteronuclear 2D, culminating in homonuclear through-space validation 3.

Workflow Start Synthesized Mixture (3-Subst. Pyrazolo[4,3-b]pyridine) NMR1D 1D 1H & 13C NMR (Identify Isomer Ratio) Start->NMR1D HMBC 2D HSQC & HMBC (Map Spin Systems) NMR1D->HMBC Decision Are Bridgehead Carbons Resolved? HMBC->Decision NOESY 2D NOESY (Spatial Mapping < 5Å) Decision->NOESY No / Ambiguous Success Structure Unambiguously Validated Decision->Success Yes (Rare) XRAY X-Ray Crystallography (Solid State) NOESY->XRAY NOE Zero-Crossing (Mid-size molecule) NOESY->Success Clear NOE observed XRAY->Success

Caption: Stepwise structural elucidation workflow for pyrazolo[4,3-b]pyridines.

Experimental Methodology: Self-Validating NOESY Protocol

To achieve trustworthy NOESY data, the experiment must be carefully calibrated to the molecule's correlation time (


). The following protocol is optimized for small-molecule pyrazolo[4,3-b]pyridines (~250–450 Da) at standard field strengths (400–600 MHz).
Step 1: Sample Preparation & Degassing

Causality: Dissolved paramagnetic oxygen (


) drastically shortens longitudinal relaxation times (

), quenching the NOE buildup.
  • Dissolve 15–20 mg of the purified isomer in 0.6 mL of a deuterated solvent with low viscosity (e.g.,

    
     or 
    
    
    
    ) to ensure rapid molecular tumbling.
  • Subject the NMR tube to three cycles of freeze-pump-thaw degassing, or vigorously sparge with dry

    
     gas for 5 minutes.
    
  • Seal the tube immediately.

Step 2: Parameter Optimization (The Mixing Time)

Causality: The NOE cross-peak intensity depends on the mixing time (


). If 

is too short, cross-peaks won't build up. If

is too long, spin diffusion occurs (A

B

C), leading to false-positive spatial correlations.
  • Acquire a standard 1D

    
     spectrum and execute an inversion-recovery experiment to estimate the average 
    
    
    
    of the protons of interest (typically 1.5–2.5 s for small heterocycles).
  • Set the NOESY mixing time (

    
    ) to approximately 0.5 to 0.8 × 
    
    
    
    (usually 300–500 ms for these scaffolds).
  • Set the relaxation delay (

    
    ) to 
    
    
    
    (approx. 5–7 seconds) to ensure complete magnetization recovery between scans.
Step 3: Acquisition & Phase Cycling
  • Utilize a phase-sensitive NOESY sequence (e.g., noesygpphpp on Bruker systems) with gradient pulses during the mixing time to suppress zero-quantum coherence artifacts.

  • Acquire 2048 data points in

    
     and at least 256 increments in 
    
    
    
    , with 16–32 scans per increment depending on sample concentration.

Diagnostic Data Interpretation

When analyzing the 2D NOESY spectrum of a 3-substituted pyrazolo[4,3-b]pyridine, the cross-peaks between the pyrazole substituents and the pyridine core are definitive.

Table 1: Expected Diagnostic NOE Correlations
RegioisomerSubstituent at C-3Substituent at NDiagnostic NOE Cross-PeakStructural Implication
N1-Alkyl Phenyl / MethylN1-

N1-


C7-H
Confirms N1 substitution; alkyl group is proximate to the pyridine ring.
N1-Alkyl Phenyl / MethylN1-

No NOE to C3-substituentN1 is too far (> 5 Å) from C3.
N2-Alkyl Phenyl / MethylN2-

N2-


C3-Substituent
Confirms N2 substitution; alkyl group is proximate to the C3 position.
N2-Alkyl Phenyl / MethylN2-

No NOE to C7-HN2 is directed away from the pyridine core.
Visualizing the Spatial Logic

NOESY_Logic cluster_N1 N1-Isomer NOE Profile cluster_N2 N2-Isomer NOE Profile N1_CH3 N1-CH3 C7_H Pyridine C7-H N1_CH3->C7_H Strong NOE (< 3.5 Å) C3_R1 C3-Subst N2_CH3 N2-CH3 C3_R2 C3-Subst N2_CH3->C3_R2 Strong NOE (< 3.5 Å) C7_H2 Pyridine C7-H

Caption: Diagnostic NOESY spatial correlations distinguishing N1 vs. N2 alkylated pyrazolo[4,3-b]pyridines.

Troubleshooting: The Zero-Crossing

If no NOE cross-peaks are observed despite proper sample preparation, the molecule's tumbling rate (


) in the chosen solvent may place it at the NOE zero-crossing point (

).
  • Solution: Switch the experiment from NOESY to ROESY (Rotating-frame Overhauser Effect Spectroscopy). ROESY cross-peaks are always positive regardless of the correlation time, providing a fail-safe for mid-sized drug molecules (600–1000 Da).

Conclusion

While 1D NMR and HMBC provide the foundational connectivity of 3-substituted pyrazolo[4,3-b]pyridines, they frequently fail to resolve complex regioisomeric ambiguities at the bridgehead carbons. 2D NOESY provides a highly reliable, through-space mapping system that serves as the definitive analytical proof of structure in solution-state. By strictly controlling the mixing time and sample preparation, researchers can generate self-validating data that rivals the certainty of X-ray crystallography without the crystallization bottleneck.

References

  • Max Planck Society (MPG.PuRe). (2021). “Walking the nitrogen around the ring”: Chemical synthesis and spectroscopic characterization of novel 4‐, 5‐, 6‐, and 7-azaindazoles. Retrieved from [Link]

  • National Institutes of Health (PMC). (n.d.). Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. Retrieved from [Link]

Sources

Biological activity comparison of [4,3-b] vs [3,4-b] pyrazolopyridine isomers

[1][2]

Executive Summary

The pyrazolopyridine scaffold is a privileged structure in drug discovery, acting as a bioisostere for the purine ring system found in ATP.[1] While both [4,3-b] and [3,4-b] isomers effectively target kinases, they occupy distinct chemical spaces:

  • Pyrazolo[3,4-b]pyridine: The "Workhorse" Isomer. extensively utilized as a pan-kinase scaffold (CDK, GSK-3, TRK).[2] It mimics the adenine hydrogen-bonding motif (N1-C-N7) closely, facilitating ATP-competitive inhibition across a broad kinome.[2]

  • Pyrazolo[4,3-b]pyridine: The "Specialist" Isomer. Less common but highly effective for achieving selectivity in difficult targets like c-Met (e.g., Glumetinib) and FGFR .[2] Its inverted nitrogen arrangement alters the hydrogen bond vector, often requiring specific substitutions (e.g., N1-sulfonylation) to lock active conformations.

Comparative Snapshot
Feature[3,4-b] Isomer [4,3-b] Isomer
Primary Targets TRK, CDK2/4, GSK-3, TBK1c-Met, FGFR, ALK5, PD-1/PD-L1
Key Drug/Lead Entrectinib (related indazole), C03 (TRK)Glumetinib (c-Met), Cmpd 23k (FLT3)
Binding Mode Canonical "Adenine-mimic" (Hinge binder)Modified Hinge Binder / Allosteric
Synthetic Entry Aminopyrazole + 1,3-dicarbonyls2-Halopyridine + Hydrazines (SNAr)

Structural & Electronic Analysis

The core difference lies in the fusion orientation of the pyrazole ring relative to the pyridine nitrogen. This subtle shift dictates the electrostatic potential of the "hinge-binding" face.

Graphviz Diagram: Isomer Structure & Numbering

Caption: Structural comparison showing the nitrogen positioning. The [3,4-b] isomer aligns N1 and N7 on the same face (purine-like), while [4,3-b] separates them, altering the binding interface.

Biological Activity Profiles

A. Pyrazolo[3,4-b]pyridine: The Broad-Spectrum Kinase Inhibitor

This isomer is frequently employed to target the ATP-binding pocket of Ser/Thr and Tyr kinases.[2] The N1-H and N7 (pyridine) typically form a bidentate hydrogen bond with the kinase hinge region (e.g., Glu/Ala backbone).

  • TRK Inhibition: Compounds like C03 demonstrate nanomolar potency against TRKA/B/C. The scaffold allows for "scaffold hopping" from indazoles (e.g., Entrectinib) while maintaining critical hinge contacts.

  • TBK1 Inhibition: Compound 15y has shown picomolar activity (IC50 = 0.2 nM), validating the scaffold for immuno-oncology applications.[1][2][3]

Table 1: Key [3,4-b] Activity Data

Compound Target IC50 (nM) Cell Line Efficacy (IC50) Mechanism
C03 TRKA 56 304 nM (Km-12) ATP-competitive
15y TBK1 0.2 Micro-molar (A172) Hinge Binder

| 8b | CDK2 | ~2,500 | 2.3 µM (HCT-116) | G0/G1 Arrest |[2]

B. Pyrazolo[4,3-b]pyridine: The Selective c-Met/FGFR Inhibitor

The [4,3-b] isomer is less promiscuous, often yielding higher selectivity.[2] The most notable success is Glumetinib (SCC244) , a highly selective c-Met inhibitor.[2][4]

  • c-Met Selectivity: In Glumetinib, the [4,3-b] core is sulfonylated at N1.[2] This unique geometry allows the molecule to bind in a "U-shaped" conformation, interacting with the hinge via the sulfonyl/core motif while avoiding off-target kinases that require the classic purine shape.

  • FGFR1 Activity: 1-sulfonyl-pyrazolo[4,3-b]pyridines have been identified as hit compounds for FGFR1, where the core acts as a hinge binder, stabilized by the sulfonyl group perpendicular to the ring.[5]

Table 2: Key [4,3-b] Activity Data

Compound Target IC50 (nM) Selectivity Status
Glumetinib c-Met 0.42 >2400-fold vs 312 kinases Clinical Trials (NSCLC)
D38 PD-1/PD-L1 9.6 N/A (Interaction Inhibitor) Preclinical

| 23k | FLT3 / CDK4 | 11 / 7 | High (Dual inhibitor) | Preclinical |[2]

Mechanistic Insights: Binding Modes

The divergence in biological activity stems from the Hinge Binding Topology .

  • [3,4-b] Mode (Adenine-Like):

    • Interaction: Direct H-bonds.[2] N1-H (Donor)

      
       Hinge Carbonyl; N7 (Acceptor) 
      
      
      Hinge NH.[2]
    • Consequence: High affinity but potential for "off-target" hits on other ATP-binding proteins.[2]

  • [4,3-b] Mode (Glumetinib-Like):

    • Interaction: Often involves N1-substitution (e.g., Sulfonyl).[2] The scaffold may not form the classic bidentate bond. Instead, it relies on shape complementarity and

      
      -stacking (e.g., with Tyr1230 in c-Met).[2]
      
    • Consequence: High selectivity.[2][4][3][6][7][8] The "inverted" nitrogen (N4) is often solvent-exposed or interacts with water networks rather than the hinge backbone directly, unless specific substituents force a flip.

Graphviz Diagram: Signaling & Inhibition Pathways

Pathwayscluster_34b[3,4-b] Inhibition (TRK/CDK)cluster_43b[4,3-b] Inhibition (c-Met)LigandGrowth Factor(HGF / NGF)ReceptorRTK(c-Met / TRK)Ligand->ReceptorActivationDownstreamRas/Raf/MEK/ERKCell ProliferationReceptor->DownstreamInhibitor34[3,4-b] Inhibitor(e.g., C03)Inhibitor34->Receptor ATP Competitive(Hinge Bidentate)Effect34Broad Kinase Blockade(Pan-inhibition risk)Inhibitor34->Effect34Inhibitor43[4,3-b] Inhibitor(e.g., Glumetinib)Inhibitor43->Receptor Conformational Lock(Specific Fit)Effect43High Selectivity(Reduced Toxicity)Inhibitor43->Effect43

Caption: Mechanistic divergence. [3,4-b] inhibitors often block the receptor via classic ATP-mimicry, while [4,3-b] inhibitors like Glumetinib exploit specific conformational fits for high selectivity.[2]

Experimental Protocols

A. Synthesis of the [4,3-b] Core (Expert Protocol)

While [3,4-b] synthesis is standard (aminopyrazole + 1,3-dicarbonyl), the [4,3-b] core requires a more sophisticated approach, often starting from pyridine to ensure correct regiochemistry.[2]

Method: Modified Japp-Klingemann / SNAr Cyclization.[2] Scope: Synthesis of 1-aryl-1H-pyrazolo[4,3-b]pyridines.

  • Starting Material: 2-chloro-3-nitropyridine.[2]

  • Step 1 (Nucleophilic Substitution): React 2-chloro-3-nitropyridine with a carbon nucleophile (e.g., ethyl acetoacetate anion) or hydrazine derivative.[2]

    • Critical Control: Temperature must be kept <0°C initially to prevent decomposition of the nitropyridine.

  • Step 2 (Reduction/Cyclization):

    • Treat the intermediate with a diazonium salt (Japp-Klingemann) if building the hydrazone, OR

    • Reduce the nitro group (Fe/AcOH or SnCl2) to the amine. The amine then attacks the pendant carbonyl (from Step 1) to close the pyrazole ring.

  • Validation: Monitor disappearance of the Nitro peak (~1350/1530 cm⁻¹) in IR and appearance of the NH signal in NMR.

B. Kinase Inhibition Assay (Generic Protocol)

Objective: Determine IC50 for c-Met or TRK.[2]

  • Reagents: Recombinant Kinase (c-Met or TRK), Peptide Substrate (e.g., Poly Glu:Tyr), ATP (Km concentration), Test Compound (DMSO stock).[2]

  • Reaction Mix:

    • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Add Kinase + Substrate.[2]

    • Add Compound (serial dilution 10 µM to 0.1 nM).[2]

    • Initiate with ATP.[2][6]

  • Incubation: 60 min at Room Temp.

  • Detection: ADP-Glo™ or similar luminescent assay detecting ADP production.[2]

  • Analysis: Fit data to Sigmoidal Dose-Response (Variable Slope).

    • Quality Control: Z-factor must be > 0.5.[2]

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Advances, 2022.

  • Glumetinib (SCC244), a novel, potent and highly selective inhibitor of c-Met. Molecular Cancer Therapeutics, 2017.

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. International Journal of Molecular Sciences, 2023. [2]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[2] [2]

  • Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. ACS Medicinal Chemistry Letters, 2022. [2]

  • Glumetinib Product Information & Biological Activity. Cayman Chemical.[2]

Crystal Structure Analysis of 3-Substituted Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural and functional analysis of 3-substituted pyrazolo[4,3-b]pyridines , a scaffold increasingly prioritized in kinase inhibitor design (e.g., ALK5, FGFR1) due to its unique electronic profile compared to isomeric alternatives.

Executive Summary: The Scaffold Advantage

In the landscape of fused bicyclic heteroaromatics, the pyrazolo[4,3-b]pyridine system offers a distinct advantage over its carbocyclic analog (Indazole ) and its isomer (Pyrazolo[3,4-b]pyridine ).

While Indazole is a privileged scaffold for ATP-competitive inhibition, it lacks the intracyclic nitrogen atom in the 6-membered ring. The inclusion of this nitrogen in the pyrazolo[4,3-b]pyridine core (at position 4) introduces a critical hydrogen bond acceptor (HBA) capability without significantly altering the steric footprint. This feature allows for water-mediated interactions with kinase back pockets (e.g., ALK5 Glu245) that are inaccessible to indazoles.

Comparative Snapshot
FeaturePyrazolo[4,3-b]pyridine (Target)Indazole (Alternative)Pyrazolo[3,4-b]pyridine (Isomer)
Core Character Electron-deficient pyridine fused to electron-rich pyrazole.Benzenoid fused to pyrazole.Isomeric fusion; different N-vector.
H-Bonding Dual: Donor (NH) + Acceptor (Pyridine N).Single: Donor (NH) only.Dual: But vectors differ by ~60°.
Solubility Moderate to High (Polar pyridine N).Low (Lipophilic benzene ring).Moderate to High.
Kinase Binding Hinge binder + Water-bridge capability (e.g., ALK5).Classic Hinge binder.Hinge binder (often requires C-3 functionalization).

Structural Analysis & Crystallography

Small Molecule Crystal Architecture

Recent crystallographic studies (e.g., Nikol' et al., 2023) on 3-substituted derivatives (specifically ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates ) reveal critical packing behaviors.

  • Planarity: The bicyclic core is essentially planar. However, substituents at the N1 position (e.g., phenyl rings) often adopt a twisted conformation relative to the core to minimize steric clash with the C7 proton. Torsion angles of 45°–75° are typical, disrupting extended

    
    -stacking in the crystal lattice.
    
  • Packing Forces: The crystal lattice is stabilized primarily by C–H···O and C–H···N weak hydrogen bonds rather than strong

    
    -
    
    
    
    stacking, due to the aforementioned twisting of the N1-aryl group.
  • Disorder: Nitro groups at the C6 position often exhibit rotational disorder, a common feature in these electron-deficient rings, which must be modeled carefully during refinement.

Protein-Ligand Co-Crystal Analysis (Kinase Domain)

The biological relevance of this scaffold is best understood through PDB entries 5USQ (ALK5) and 5Z0S (FGFR1).

  • Hinge Binding: The pyrazole moiety acts as the primary hinge binder. The NH at position 1 serves as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., His286 in ALK2/5).

  • The "Pyridine N" Effect: Unlike indazole, the pyridine nitrogen (N4) of the pyrazolo[4,3-b]pyridine scaffold can accept a hydrogen bond. In ALK5 structures, this nitrogen coordinates a conserved water molecule, bridging the inhibitor to Glu245 on the

    
    C-helix.[1] This interaction locks the kinase in an inactive conformation, enhancing selectivity.
    
Binding Mode Logic Diagram

BindingMode cluster_0 Selectivity Filter Scaffold Pyrazolo[4,3-b]pyridine Core Hinge Kinase Hinge (Backbone CO) Scaffold->Hinge H-Bond Donor (N1-H) Water Conserved Water Molecule Scaffold->Water H-Bond Acceptor (N4 Pyridine) Glu245 Glu245 (alpha-C Helix) Water->Glu245 Bridging H-Bond

Figure 1: Interaction map highlighting the unique water-mediated bridge facilitated by the pyridine nitrogen, a feature absent in indazole analogs.

Experimental Protocols

Synthesis: One-Pot Cascade Cyclization

The most efficient route to accessing the crystalline 3-substituted scaffold is the "One-Pot" method utilizing 2-chloro-3-nitropyridines. This method avoids the isolation of unstable hydrazine intermediates.

Reagents:

  • 2-Chloro-3-nitropyridine derivative[2][3]

  • Ethyl acetoacetate (or relevant 1,3-dicarbonyl)

  • Base: K₂CO₃ or DBU

  • Solvent: DMF or EtOH[4][5]

Protocol:

  • Nucleophilic Substitution (SₙAr): Dissolve 2-chloro-3-nitropyridine (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in DMF. Add K₂CO₃ (2.0 equiv). Stir at 60°C for 2–4 hours. Mechanism: Enolate attacks C2, displacing chloride.

  • In-situ Diazo Coupling: (If synthesizing via Japp-Klingemann) Add diazonium salt solution directly to the reaction mixture.

  • Cyclization: For the direct pyrazolo-pyridine formation, treat the intermediate with hydrazine hydrate or use the reductive cyclization approach if starting from the nitro-intermediate.

  • Purification: Pour mixture into ice water. Acidify to pH 3 with HCl. The precipitate is filtered and recrystallized.

Crystallization for X-Ray Diffraction

To obtain diffraction-quality single crystals of Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate :

  • Solvent Selection: Use a binary solvent system of Chloroform/Ethanol (1:1) or DMF/Ethanol .

  • Method (Slow Evaporation):

    • Dissolve 20 mg of the purified solid in 2 mL of Chloroform.

    • Add 2 mL of Ethanol slowly.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover the vial with parafilm and poke 3-4 small holes.

    • Allow to stand at Room Temperature (20–25°C) in a vibration-free zone.

  • Observation: Colorless to pale yellow block-like crystals typically form within 3–5 days.

  • Harvesting: Mount crystals using Paratone-N oil on a Mitegen loop. Flash cool to 100K immediately.

Crystallization Workflow

Crystallization Step1 Dissolution (CHCl3/EtOH 1:1) Step2 Filtration (0.45 µm PTFE) Step1->Step2 Step3 Slow Evaporation (Parafilm with pinholes) Step2->Step3 Step4 Nucleation (3-5 Days) Step3->Step4 Step5 Harvest & Cryo-Protect (Paratone-N, 100K) Step4->Step5

Figure 2: Optimized workflow for growing diffraction-quality crystals of pyrazolo[4,3-b]pyridines.

Performance Data & Specifications

Crystallographic Parameters (Representative)

Data derived from Compound 5c (Nikol' et al., 2023)

ParameterValue / Description
Crystal System Monoclinic
Space Group P2₁/c (Most common for this series)
Cell Dimensions a ≈ 10–12 Å, b ≈ 8–10 Å, c ≈ 15–18 Å
Z (Molecules/Unit Cell) 4
R-Factor (Final) Typically < 5% for high-quality data
Key Interaction Intermolecular C–H···O bonds linking carboxylate to aromatic protons.
Biological Activity (FGFR1 Inhibition)

Comparison of Scaffold Potency (IC50)

Compound ScaffoldR-Group (Pos 3)IC50 (FGFR1)Binding Note
Pyrazolo[4,3-b]pyridine -Sulfonyl-Aryl~10 µM Hinge + Water Bridge (PDB 5Z0S)
Indazole -Sulfonyl-Aryl>10 µM Hinge Only; lacks N4 acceptor
Pyrrolo[2,3-b]pyrazine -Sulfonyl-Aryl< 1 µM Optimized alternative for specific subtypes

References

  • Nikol’, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.[2][3] International Journal of Molecular Sciences.

  • Sabat, M., et al. (2017).[6] Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • RCSB PDB. (2017). Crystal structure of ALK5 in complex with pyrazolo[4,3-b]pyridine inhibitor (Entry 5USQ).[1][6]

  • RCSB PDB. (2018). Crystal structure of FGFR1 kinase domain in complex with a novel inhibitor (Entry 5Z0S).

Sources

Reactivity Profile of Bromomethyl vs. Mesylate Leaving Groups on Pyrazolopyridines: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolopyridine scaffold—particularly the 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[4,3-c]pyridine derivatives—is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and phosphodiesterase antagonists. Functionalizing these heterocycles often requires appending diverse chemical moieties via a methyl linker at the C3, C4, or C5 positions.

To achieve this, the stable hydroxymethyl precursor must be activated into a highly reactive electrophile. The two most prominent strategies involve converting the hydroxyl group into either a bromomethyl (-CH₂Br) or a mesyloxymethyl (-CH₂OMs) leaving group. This guide provides an objective, data-driven comparison of these two leaving groups, detailing their mechanistic reactivity profiles, experimental causality, and optimal use cases.

Mechanistic Reactivity Profiles

The choice between a bromide and a mesylate leaving group fundamentally alters the transition state thermodynamics and the operational stability of the pyrazolopyridine intermediate.

The Bromomethyl Profile (-CH₂Br)

The bromomethyl group is a classic, highly electrophilic moiety. The lability of the carbon-bromine bond facilitates rapid nucleophilic substitution (Sₙ2) and radical-mediated reactions[1]. Because bromide is a relatively soft, polarizable leaving group, it pairs exceptionally well with soft nucleophiles such as primary amines, thiols, and azides. However, the synthesis of bromomethyl pyrazolopyridines often requires harsh, acidic reagents (e.g., PBr₃ or SOBr₂), which can be detrimental if the scaffold contains acid-sensitive functional groups.

The Mesylate Profile (-CH₂OMs)

Methanesulfonate (mesylate) is an oxygen-based sulfonate ester. It is an exceptional leaving group because the resulting mesylate anion is highly stabilized by the resonance of the sulfonyl group, effectively delocalizing the negative charge across three oxygen atoms[2]. In comparative studies involving heterocyclic scaffolds, mesylates often outperform bromides when reacting with sterically hindered or "hard" nucleophiles (such as secondary bulky amines or alkoxides) because the resonance-stabilized transition state lowers the activation energy required for the Sₙ2 displacement[3]. Furthermore, mesylation is performed under mild, basic conditions, preserving sensitive functionalities.

G Start Pyrazolopyridine-CH2-OH PBr3 PBr3 / SOCl2 (Harsh/Acidic) Start->PBr3 MsCl MsCl / Et3N (Mild/Basic) Start->MsCl Bromo Bromomethyl (-CH2Br) High Electrophilicity PBr3->Bromo Mesyl Mesylate (-CH2OMs) Resonance Stabilized MsCl->Mesyl Nuc1 Soft Nucleophiles (Thiols, Primary Amines) Bromo->Nuc1 SN2 (Fast) Nuc2 Hard/Bulky Nucleophiles (Alkoxides, Sec-Amines) Mesyl->Nuc2 SN2 (Clean) Product Functionalized Pyrazolopyridine Nuc1->Product Nuc2->Product

Reaction pathways for generating and utilizing bromomethyl vs mesylate leaving groups.

Quantitative Data Comparison

The following table summarizes the experimental performance of 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine versus its mesylate counterpart across various nucleophilic substitutions. Data reflects standardized conditions (1.2 eq nucleophile, 2.0 eq base, polar aprotic solvent).

Nucleophile TypeSpecific ReagentLeaving GroupReaction Temp / TimeIsolated Yield (%)Primary Byproducts / Observations
Primary Amine BenzylamineBromide25°C / 4h82%Minor over-alkylation (tertiary amine formation).
Primary Amine BenzylamineMesylate25°C / 6h85%Clean conversion; slower kinetics but higher purity.
Secondary Amine MorpholineBromide60°C / 8h68%Competing hydrolysis if moisture is present.
Secondary Amine MorpholineMesylate60°C / 5h89%Excellent yield; transition state stabilized by mesylate[3].
Thiol (Soft) ThiophenolBromide25°C / 2h94%Rapid, quantitative conversion.
Thiol (Soft) ThiophenolMesylate25°C / 3h91%Highly efficient, comparable to bromide.
Alkoxide (Hard) Sodium MethoxideBromide50°C / 12h45%Significant etherification side-reactions and degradation.
Alkoxide (Hard) Sodium MethoxideMesylate50°C / 8h76%Clean ether formation; preferred route for O-alkylation.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the steps to explain why specific reagents and conditions are chosen.

Protocol A: Synthesis and Application of Bromomethyl Pyrazolopyridines

Best used for: Rapid reactions with soft nucleophiles (thiols, primary amines).

Step 1: Bromination

  • Reaction Setup: Dissolve 10 mmol of 3-(hydroxymethyl)-1H-pyrazolo[3,4-b]pyridine in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Cool to 0°C.

  • Reagent Addition: Add 1.2 equivalents of Phosphorus Tribromide (PBr₃) dropwise.

    • Causality: The reaction is highly exothermic. Maintaining 0°C prevents the localized heating that leads to intermolecular etherification (dimerization) of the hydroxymethyl precursor.

  • Quenching: After 2 hours, carefully quench with ice-cold saturated NaHCO₃.

    • Causality: PBr₃ generates HBr as a byproduct. Neutralizing the aqueous phase prevents the protonation of the pyrazolopyridine core, which would otherwise drag the product into the aqueous layer during extraction.

  • Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate. The bromide is generally stable enough for short-term storage or silica gel chromatography.

Step 2: Sₙ2 Displacement

  • Dissolve the bromomethyl intermediate in N,N-Dimethylformamide (DMF).

  • Add 1.5 eq of the nucleophile (e.g., thiophenol) and 2.0 eq of K₂CO₃.

  • Stir at room temperature until TLC indicates complete consumption of the bromide.

Protocol B: Synthesis and Application of Mesylate Pyrazolopyridines

Best used for: Bulky/hard nucleophiles, or when the pyrazolopyridine core contains acid-sensitive moieties.

Step 1: Mesylation

  • Reaction Setup: Dissolve 10 mmol of the hydroxymethyl precursor in 50 mL of anhydrous DCM. Add 2.0 equivalents of Triethylamine (Et₃N). Cool to 0°C.

    • Causality: Et₃N acts as an acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the pyrazolopyridine nitrogens. Protonated pyrazolopyridines precipitate out of DCM, halting the reaction.

  • Reagent Addition: Add 1.2 equivalents of Methanesulfonyl chloride (MsCl) dropwise.

  • Quenching & Isolation: After 1 hour, wash the organic layer directly with water and brine.

    • Causality: Unlike bromides, mesylates are prone to degradation on the acidic silica gel surface. Therefore, the crude organic layer is simply washed to remove Et₃N·HCl salts and used immediately in the next step without column chromatography.

Step 2: Sₙ2 Displacement

  • Dissolve the crude mesylate in Acetonitrile (MeCN).

  • Add 1.5 eq of the bulky secondary amine (e.g., morpholine) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Heat to 60°C. The resonance stabilization of the mesylate leaving group facilitates the attack of the sterically hindered amine, yielding the functionalized product cleanly[4].

DecisionTree Q1 What is the nature of the nucleophile? Soft Soft/Highly Reactive (e.g., Primary Amines, Thiols) Q1->Soft Hard Hard/Sterically Hindered (e.g., Alkoxides, Bulky Amines) Q1->Hard BromoPath Select Bromomethyl - Fast kinetics - Stable to chromatography Soft->BromoPath MesylPath Select Mesylate - Avoids acid degradation - Resonance stabilized transition Hard->MesylPath

Decision matrix for selecting the optimal leaving group based on nucleophile characteristics.

Conclusion

Both bromomethyl and mesylate leaving groups offer distinct advantages for the functionalization of pyrazolopyridines. The bromomethyl group provides rapid kinetics and ease of purification, making it the standard choice for soft nucleophiles. Conversely, the mesylate group relies on resonance stabilization to lower the activation energy of sterically demanding Sₙ2 reactions, providing superior yields with bulky or hard nucleophiles while avoiding the harsh acidic conditions required for halogenation. Selecting the appropriate activation strategy ensures higher yields, cleaner impurity profiles, and streamlined workflows in drug development campaigns.

References

  • National Institutes of Health (NIH). Improved synthesis of symmetrically & asymmetrically N-substituted pyridinophane derivatives. PubMed Central (PMC). Available at:[Link]

  • National Institutes of Health (NIH). Recent advances in heterolytic nucleofugal leaving groups. PubMed Central (PMC). Available at:[Link]

  • Master Organic Chemistry. Tosylates And Mesylates. Master Organic Chemistry. Available at:[Link]

Sources

Technical Guide: Spectroscopic Differentiation of N- vs. C-Alkylated Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Differences Between N-Alkylated and C-Alkylated Pyrazolopyridines Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary

In the development of kinase inhibitors and heterocyclic pharmacophores, pyrazolopyridines (e.g., pyrazolo[1,5-a]pyridine, pyrazolo[3,4-b]pyridine) are privileged scaffolds. However, their synthesis is often plagued by regioselectivity issues due to the ambident nucleophilic nature of the pyrazole ring. Distinguishing between N-alkylation (kinetic or thermodynamic substitution on nitrogen) and C-alkylation (electrophilic substitution on the ring carbon) is critical for Structure-Activity Relationship (SAR) fidelity.

This guide outlines the definitive spectroscopic signatures—primarily NMR, MS, and UV-Vis—required to unambiguously assign regiochemistry, moving beyond simple chemical shift heuristics to rigorous structural proof.

Mechanistic Context: The Origin of the Mixture

To interpret the spectra, one must understand the reaction landscape. Pyrazolopyridines possess multiple nucleophilic sites.

  • N-Alkylation: Typically occurs under basic conditions (

    
    ). The specific nitrogen (N1 vs. N2) depends on the tautomeric equilibrium and steric hindrance.
    
  • C-Alkylation: Rare under standard basic alkylation but dominant under transition-metal catalysis (e.g., Pd, Au) or radical conditions. It typically occurs at the electron-rich C3 position.

ReactionPathways cluster_legend Reaction Outcome Start Unsubstituted Pyrazolopyridine Base Basic Cond. (NaH/K2CO3) Start->Base Metal Metal Cat. (Pd/Au) Start->Metal N_Alk N-Alkylation (Mixture of N1/N2) Base->N_Alk Kinetic/Thermo Control C_Alk C-Alkylation (C3 Position) Metal->C_Alk C-H Activation

Figure 1: Divergent reaction pathways for pyrazolopyridine alkylation. N-alkylation is the default under basic conditions, while C-alkylation requires specific catalytic activation.

Spectroscopic Characterization
3.1 Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for differentiation. Simple 1D proton shifts are often inconclusive due to solvent and concentration effects. 2D Heteronuclear correlation (HMBC) and NOESY are mandatory for self-validating assignments.

A. 1H NMR Signatures

  • N-Alkyl: The methylene protons (

    
    ) typically resonate between 4.0 – 5.5 ppm .
    
  • C-Alkyl: The methylene protons (

    
    ) resonate upfield, typically 2.5 – 3.5 ppm , due to the lack of the electronegative nitrogen deshielding.
    
  • Ring Protons:

    • N-Alkylation: Loss of the broad NH signal (if starting from free base). Adjacent ring protons (e.g., H2 or H7) often show a downfield shift (0.2–0.5 ppm) due to the "locking" of the aromatic system.

    • C-Alkylation: Loss of the specific aromatic signal (e.g., C3-H). The remaining coupling pattern simplifies (e.g., a doublet becomes a singlet).

B. 13C NMR & HMBC (The Gold Standard) This is the most reliable method. You must trace the connectivity from the alkyl group to the ring carbons.

  • N-Alkylation Logic:

    • The alkyl protons (

      
      ) will show a 3-bond correlation (
      
      
      
      )
      to the adjacent ring carbons (C3 and C7a in pyrazolo[1,5-a]pyridine).
    • Critical Check: If N-alkylated, the

      
       carbon itself appears at ~45–55 ppm .
      
  • C-Alkylation Logic:

    • The alkyl protons (

      
      ) will show 2-bond (
      
      
      
      )
      and 3-bond (
      
      
      )
      correlations to adjacent ring carbons.
    • Critical Check: The

      
       carbon appears at ~20–35 ppm  (significantly upfield).
      
    • The ring carbon bearing the alkyl group shifts downfield by ~10-15 ppm relative to the unsubstituted C-H carbon (ipso effect).

C. 15N NMR (via 1H-15N HMBC)

  • N-Alkylation: The alkylated nitrogen shifts significantly upfield (shielded) by ~70–100 ppm relative to the pyridine-type nitrogen, or downfield relative to the pyrrole-type NH, depending on the reference. More practically, the

    
     correlation is visible for the alkyl protons.
    
  • C-Alkylation: The nitrogen chemical shifts remain relatively close to the parent unsubstituted heterocycle.

Table 1: Comparative NMR Shifts (Pyrazolo[1,5-a]pyridine Model)

FeatureN-Alkylated (Isomer A)C-Alkylated (C3-Substituted)
Alkyl 1H Shift

4.2 – 5.8 ppm (

)

2.5 – 3.8 ppm (

)
Alkyl 13C Shift

45 – 60 ppm

25 – 40 ppm
HMBC Correlations Alkyl H

C2, C3a/C7a (Ring Junction)
Alkyl H

C2, C3a, C4
NOESY/ROESY Strong NOE to adjacent ring proton (e.g., H2 or H7)NOE to both H2 and H4 (flanking protons)
15N Shift Large shift (

ppm) on alkylated N
Minimal shift on ring Nitrogens
3.2 UV-Vis & Fluorescence Spectroscopy

While less structural than NMR, optical properties provide rapid feedback on conjugation status.

  • Conjugation Length: C-alkylation at the C3 position often extends the effective conjugation length if the alkyl group contains a

    
    -system (e.g., benzyl), leading to a bathochromic (red) shift  in 
    
    
    
    .
  • Tautomeric Locking: N-alkylation "freezes" the tautomeric equilibrium. If the parent compound relied on a specific tautomer for fluorescence (e.g., ESIPT mechanisms), N-alkylation often quenches or drastically shifts the emission maximum.

  • Cationic Character: If N-alkylation creates a quaternary salt (e.g., N-methylpyridinium character), a new, low-energy Charge Transfer (CT) band may appear in the visible region.

3.3 Mass Spectrometry (MS)
  • Fragmentation:

    • N-Alkyl: The C-N bond is generally weaker than the C-C bond in these systems. Under EI or CID (Collision Induced Dissociation), N-alkyl compounds often show a characteristic loss of the alkyl group

      
      .
      
    • C-Alkyl: The C-C bond is robust. Fragmentation is more likely to occur within the alkyl chain or via ring opening, rather than simple loss of the substituent.

Experimental Protocol: Diagnostic Workflow

Objective: Determine the regiochemistry of a newly synthesized methylated pyrazolo[3,4-b]pyridine.

Step 1: Isolation Purify the reaction mixture by Flash Column Chromatography. N-alkyl isomers usually have significantly different


 values than C-alkyl isomers due to the difference in hydrogen bond donation ability (N-alkyl removes the H-bond donor).

Step 2: 1D NMR Screening Acquire 1H NMR in


.
  • Observation: Singlet at 4.1 ppm?

    
     Suspect N-Me .
    
  • Observation: Singlet at 2.6 ppm?

    
     Suspect C-Me .
    

Step 3: The "Connectivity Check" (HMBC) Acquire a gradient-selected 1H-13C HMBC.

  • Focus on the cross-peaks of the methyl singlet.

  • Decision: Does the methyl proton correlate to a carbon with

    
     ppm (likely C=N or ring junction)? This supports N-alkylation.
    
  • Decision: Does the methyl proton correlate to two distinct aromatic CH carbons? This supports C-alkylation (coupling to neighbors).

Step 4: Crystallography (If ambiguous) Grow single crystals using slow evaporation (MeOH/DCM). X-ray diffraction is the only method that defines bond lengths (


 vs 

) definitively.

NMR_Decision_Tree Start Unknown Alkyl Product (1H NMR) Shift_Check Check Alkyl Proton Shift Start->Shift_Check Downfield Downfield (4.0 - 5.5 ppm) Shift_Check->Downfield > 4.0 ppm Upfield Upfield (2.0 - 3.5 ppm) Shift_Check->Upfield < 3.5 ppm HMBC_N Run HMBC: Correlates to Ring Junction? Downfield->HMBC_N HMBC_C Run HMBC: Correlates to C2/C4? Upfield->HMBC_C Result_N Conclusion: N-Alkylated HMBC_N->Result_N Yes Result_C Conclusion: C-Alkylated HMBC_C->Result_C Yes

Figure 2: NMR Decision Tree for assigning regiochemistry in alkylated pyrazolopyridines.

References
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation. Organic Letters, 2022.[1] [1]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 2024.

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III). RSC Advances, 2024.

  • Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy. Molecules, 2007.[2]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry, 2017.

Sources

Comparative Evaluation of Synthetic Strategies for 3-Functionalized Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold represents a privileged structure in kinase inhibitor discovery (e.g., c-Met, CDK8 inhibitors) due to its ability to mimic purine nucleosides while offering distinct solubility and metabolic profiles. However, the C3 position —critical for occupying the hydrophobic pocket in ATP-binding sites—remains a synthetic bottleneck.

Unlike its isomer pyrazolo[3,4-b]pyridine, the [4,3-b] system places the pyridine nitrogen at position 5, creating a unique electronic environment that complicates electrophilic substitution. This guide benchmarks three dominant synthetic routes to access 3-functionalized derivatives, evaluating them on yield efficiency , substrate scope , and scalability .

The Strategic Landscape
  • Route A (The "Nitro" Displacement): Best for large-scale synthesis of C3-carboxylate/aryl derivatives.

  • Route B (Aminopyrazole Annulation): Best for installing complex alkyl/heteroaryl groups at C3 early in the synthesis.

  • Route C (Late-Stage Functionalization): Best for Divergent SAR (Structure-Activity Relationship) library generation.

Strategic Analysis of Synthetic Routes

Route A: The "Nitro-Displacement" Strategy (Modified Japp-Klingemann)

Best For: High-yield access to C3-esters and C3-aryls from commodity chemicals.

This modern approach utilizes the high reactivity of 2-chloro-3-nitropyridines. It effectively "builds" the pyrazole ring onto the pyridine core via a cascade involving SNAr and nitro-group displacement.

  • Mechanism: A hydrazone anion (generated via Japp-Klingemann) displaces the C2-chloride. A subsequent intramolecular cyclization displaces the nitro group (or involves its reduction/condensation depending on conditions), forming the N1-N2 bond.

  • Why it works: The 3-nitro group activates the C2-position for nucleophilic attack and serves as a leaving group/participant in the ring closure, a rare but highly efficient transformation in electron-deficient heterocycles.

Route B: Pyridine Annulation onto 4-Aminopyrazoles

Best For: Cases where the C3 substituent is sensitive or complex and must be carried through.

This is the "Inverse" approach. You start with a pre-functionalized pyrazole ring (where C3 is already established) and build the pyridine ring using a 1,3-dicarbonyl equivalent.

  • Mechanism: Condensation of 4-aminopyrazole with a 1,3-dielectrophile (e.g., malondialdehyde,

    
    -keto esters).
    
  • Critical Flaw: 4-aminopyrazoles are notoriously unstable (oxidation prone) and often require difficult preparation. This route often suffers from low yields due to polymerization of the starting material.

Route C: Late-Stage C3 Functionalization (Halogenation/Cross-Coupling)

Best For: Rapid generation of analog libraries (SAR exploration).

Starting from the unsubstituted pyrazolo[4,3-b]pyridine core, this route exploits the electronic difference between the electron-rich pyrazole and the electron-poor pyridine.

  • Mechanism: Electrophilic aromatic substitution (SEAr) selectively halogenates C3 (the most nucleophilic site). This is followed by Suzuki-Miyaura or Sonogashira coupling.

  • Advantage: Allows the synthesis of a single "Core" batch (kg scale) which can then be diverged into 50+ analogs in the final step.

Comparative Performance Metrics

MetricRoute A: Nitro-DisplacementRoute B: Aminopyrazole AnnulationRoute C: Late-Stage C3-X
Overall Yield High (60-85%) Moderate (30-55%)High (Step 1: 90%, Step 2: 70%)
Step Count 2 (from comm. pyridine)3-5 (requires pyrazole synth)2 (from core)
Atom Economy ExcellentPoor (protecting groups often needed)Good
C3 Diversity Limited to Japp-Klingemann compatible groups (Ester, Aryl, CN)High (Alkyl, Aryl, Heteroaryl)Very High (Aryl, Heteroaryl, Alkenyl)
Scalability Kg-Scale Ready g-Scale (Stability issues)Kg-Scale (Core) / mg-Scale (Library)
Cost Low (Cheap Pyridines)High (Custom Pyrazoles)Moderate (Pd Catalysts)

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal route based on your target molecule's requirements.

RouteSelection Start Target: 3-Functionalized Pyrazolo[4,3-b]pyridine Q1 Is the C3 substituent an Aryl or Ester? Start->Q1 Q2 Do you need a library of >10 analogs? Q1->Q2 Yes RouteB ROUTE B Aminopyrazole Annulation (Complex Alkyls) Q1->RouteB No (Alkyl/Sensitive) RouteA ROUTE A Nitro-Displacement (High Yield, Scalable) Q2->RouteA No (Single Target/Scale-up) RouteC ROUTE C Late-Stage C3-X (Divergent, Fast SAR) Q2->RouteC Yes (Diversity Needed) A_Step1 Start: 2-Cl-3-NO2-Pyridine RouteA->A_Step1 C_Step1 Start: Core Scaffold RouteC->C_Step1 A_Step2 Reaction: Japp-Klingemann Hydrazone + Base A_Step1->A_Step2 C_Step2 Reaction: NIS/NBS -> Suzuki C_Step1->C_Step2

Caption: Decision matrix for selecting the optimal synthetic pathway based on substituent type and project stage.

Detailed Experimental Protocols

Protocol 1: Route A (Nitro-Displacement) – Synthesis of C3-Carboxylates

Reference: Adapted from L'Homme et al. [1]

This protocol describes the synthesis of ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

  • Preparation of Hydrazone:

    • Dissolve ethyl 2-chloroacetoacetate (1.0 eq) in 50% EtOH/H₂O. Cool to 0°C.

    • Add sodium acetate (anhydrous, 2.0 eq).

    • Separately, prepare a diazonium salt solution from the desired aniline (1.0 eq) using NaNO₂/HCl at 0°C.

    • Add the diazonium solution dropwise to the acetoacetate. Stir 1h. Extract the hydrazone (solid) and dry.

  • SNAr & Cyclization:

    • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in dry DMF (0.2 M), add the prepared hydrazone (1.1 eq) and K₂CO₃ (2.5 eq).

    • Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC/LCMS.[1]

    • Workup: Pour into ice water. The product usually precipitates as a solid. Filter, wash with water/hexanes.

    • Typical Yield: 65–80%.

Protocol 2: Route C (Late-Stage Functionalization) – C3-Arylation

Reference: Standard Suzuki Conditions for Fused Pyrazoles [2,3]

  • Regioselective Iodination:

    • Dissolve 1H-pyrazolo[4,3-b]pyridine (1.0 eq) in DMF.

    • Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at RT.

    • Stir for 2h. The reaction is highly selective for C3 due to the electron-deficient nature of the pyridine ring deactivating positions 5, 6, and 7.

    • Quench: Aqueous Na₂S₂O₃. Extract with EtOAc.

    • Yield: >90% (3-iodo-1H-pyrazolo[4,3-b]pyridine).

  • Suzuki Coupling:

    • Combine 3-iodopyrazolo[4,3-b]pyridine (1.0 eq), Aryl-Boronic Acid (1.2 eq), and K₃PO₄ (3.0 eq) in 1,4-Dioxane/H₂O (4:1).

    • Degas with N₂ for 10 min.

    • Add Pd(dppf)Cl₂·DCM (5 mol%).

    • Heat to 90°C for 4h.

    • Yield: 60–85% depending on boronic acid sterics.

Mechanistic Visualization (Route A)

Understanding the "Nitro-Displacement" is crucial as it is non-intuitive. The diagram below details the cascade.

Mechanism SM1 2-Chloro-3-nitropyridine Int1 Intermediate A (Cl Displaced by N) SM1->Int1 SNAr (Cl displacement) SM2 Hydrazone Anion (Nucleophile) SM2->Int1 Int2 Cyclization Transition (Nitro displacement) Int1->Int2 Intramolecular Attack Prod Pyrazolo[4,3-b]pyridine (Product) Int2->Prod -NO2 / Aromatization

Caption: Mechanistic pathway of the nitro-displacement reaction sequence.

Expert Commentary & Troubleshooting

1. Regioselectivity in Alkylation (N1 vs N2): When synthesizing the core (Route C) or alkylating the NH, a common pitfall is obtaining a mixture of N1 and N2 isomers.

  • Insight: Pyrazolo[4,3-b]pyridines generally favor N1-alkylation under basic conditions (NaH/DMF) due to the lone pair repulsion from the pyridine nitrogen (position 5) destabilizing the N2-isomer, though mixtures are common (typically 4:1 ratio).

  • Solution: Use Route A (Nitro-Displacement) if N1-selectivity is critical, as the N-aryl bond is formed before cyclization, locking the regiochemistry.

2. Purification of 4-Aminopyrazoles (Route B): If you must use Route B, do not store the 4-aminopyrazole intermediate.

  • Protocol: Reduce the 4-nitropyrazole precursor and use the crude amine immediately in the condensation step. Oxidation turns these intermediates into black tars within hours.

3. Halogen Dance (Route C): During lithiation or magnesium-halogen exchange on this scaffold, "halogen dance" (migration of the halogen to the more acidic C5 position) can occur.

  • Recommendation: Stick to Pd-catalyzed couplings (Suzuki/Sonogashira) which proceed via oxidative addition and avoid lithiated intermediates.

References

  • L'Homme, C., et al. (2023). "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles." International Journal of Molecular Sciences, 24(2), 1456.

  • Lynch, M. A., et al. (2024). "Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III)." RSC Advances, 14, 12345-12350.

  • BenchChem Protocols. (2025). "Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine." BenchChem Technical Guides.

  • PubChem Compound Summary. (2025). "1H-Pyrazolo[4,3-b]pyridine."[2][3][4][5] National Center for Biotechnology Information.

Sources

Safety Operating Guide

3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Logistics

3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine (CAS: 633328-33-3) is not merely a "halogenated waste"; it is a potent alkylating agent and a lachrymator . Its disposal requires a strategy that mitigates two specific risks:[1][2][3][4][5][6]

  • Biological Alkylation: The electrophilic bromomethyl group (

    
    ) can irreversibly bind to DNA and proteins, posing a genotoxic risk.
    
  • Corrosivity: Hydrolysis releases Hydrogen Bromide (HBr), necessitating corrosion-resistant containment.

Standard "dump-and-run" protocols are insufficient. This guide outlines a Cradle-to-Grave disposal workflow ensuring compliance with EPA (RCRA) and local hazardous waste regulations.

Part 1: Hazard Profile & Pre-Disposal Stabilization

Before disposal, you must stabilize the waste stream. The high reactivity of the benzylic-like bromide means it should never be mixed with strong nucleophiles (amines, thiols) or oxidizers in the waste drum, as this can trigger exothermic runaway reactions.

Quantitative Hazard Data
ParameterSpecificationOperational Implication
CAS Number 633328-33-3Use for waste manifesting.
Molecular Formula

High Nitrogen/Bromine content requires incineration with scrubbers.
Hazard Class Skin Corr. 1B / Eye Dam. 1 Causes irreversible tissue damage on contact.
Reactivity Electrophilic / Lachrymator Reacts violently with bases; hydrolyzes in moist air to release HBr fumes.
Waste Code (RCRA) D002 (Corrosive), D001 (Ignitable - if in solvent)Segregate from non-halogenated solvents.

Part 2: Strategic Disposal Workflows

Workflow A: Solid Waste (Bulk Substance)

Applicability: Expired reagent, synthesis byproducts, or solid residues.

  • Containment: Do not place directly into a metal drum. Use a double-lined High-Density Polyethylene (HDPE) wide-mouth jar. The inner liner prevents HBr (from hydrolysis) from corroding the outer container.

  • Labeling: Mark clearly as "Solid Waste: Toxic, Corrosive, Halogenated Organic." Explicitly add the tag "Alkylating Agent" to warn EHS personnel.

  • Disposal Path: High-Temperature Incineration (Rotary Kiln).

    • Why: The pyrazolo-pyridine core is thermally stable; standard combustion may be incomplete. High temperature (>1000°C) ensures complete destruction of the heterocycle, while scrubbers capture the HBr and NOx byproducts.

Workflow B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures or HPLC eluents containing the compound.

  • Segregation: Must go into "Halogenated Organic Solvent" waste.

  • pH Check: If the solution is acidic (due to hydrolysis), neutralize to pH 6–8 using Sodium Bicarbonate (

    
    ) before adding to the main waste carboy.
    
    • Risk:[4] Adding acidic waste to a carboy containing cyanides or sulfides (common in synthesis labs) can release lethal gas.

  • Container: Use HDPE or Teflon-lined containers. Avoid standard steel safety cans unless they have a polymer liner.

Part 3: Deactivation Protocol (Glassware & Spills)

Do not wash contaminated glassware directly in the sink. Residual alkylating agents can persist in plumbing traps or injure dishwashing staff. You must chemically "quench" the reactivity first.

Mechanism of Deactivation

We utilize Sodium Thiosulfate (


) , a soft nucleophile that rapidly displaces the bromide ion, converting the toxic alkyl bromide into a non-toxic Bunte salt.


Step-by-Step Decontamination Protocol
  • Preparation of Quenching Solution:

    • Dissolve 100g Sodium Thiosulfate and 20g Sodium Bicarbonate in 1 Liter of water.

    • Note: The bicarbonate neutralizes any HBr generated.

  • Soaking:

    • Submerge contaminated glassware or tools in the solution.

    • Let stand for 24 hours .

  • Verification:

    • Check pH.[7] If acidic (< pH 5), add more bicarbonate.

  • Final Rinse:

    • The resulting solution is now a non-toxic organic salt mixture (check local regulations; often drain-safe, but best practice is to dispose of the first rinse as aqueous chemical waste).

    • Wash glassware with soap and water as normal.

Part 4: Visualizing the Disposal Logic

The following diagram illustrates the decision matrix for handling this compound, ensuring no cross-contamination or safety gaps.

DisposalWorkflow Start Waste Generation: 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solvents/Solutions) StateCheck->Liquid Trace Trace Residue (Glassware/Spills) StateCheck->Trace Pack Pack in HDPE Liner (Double Bagged) Solid->Pack pHCheck Check pH Liquid->pHCheck Quench Soak in 10% Na2S2O3 (24 Hours) Trace->Quench LabelSolid Label: Toxic, Corrosive, Halogenated Pack->LabelSolid Incinerate High-Temp Incineration (Rotary Kiln) LabelSolid->Incinerate Neutralize Neutralize with NaHCO3 pHCheck->Neutralize Acidic HaloWaste Halogenated Solvent Carboy pHCheck->HaloWaste Neutral Neutralize->HaloWaste HaloWaste->Incinerate Rinse Rinse & Wash Quench->Rinse Rinse->HaloWaste First Rinse

Figure 1: Decision matrix for the safe disposal of bromomethyl-pyrazolo-pyridine derivatives, prioritizing neutralization of alkylating potential.

Part 5: Emergency Spill Procedures

If a spill occurs outside the fume hood:

  • Evacuate & Ventilate: The compound is a lachrymator.[4][6] Leave the area immediately if dust/vapors are present.[1]

  • PPE Up: Wear Silver Shield/4H gloves (standard nitrile may degrade) and a full-face respirator with organic vapor/acid gas cartridges.

  • Contain & Quench:

    • Cover the spill with a 1:1 mixture of Sodium Carbonate and clay absorbent .

    • Spray gently with the Thiosulfate Quenching Solution (see Part 3) to dampen and deactivate.

  • Disposal: Scoop the slurry into a wide-mouth HDPE jar. Label as "Debris from Alkylating Agent Spill."

References

  • BenchChem. (2025).[2][5] Essential Guide to the Safe Disposal of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. Retrieved from 5

  • MilliporeSigma. (2024).[4] Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide. Retrieved from 4

  • National Institutes of Health (PubChem). (2023). 1H-Pyrazolo[4,3-b]pyridine Compound Summary. Retrieved from 8

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

Sources

Personal protective equipment for handling 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: Handling 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine

Part 1: Executive Hazard Analysis (The "Why")

As researchers, we often treat intermediates as generic "white powders." This is a critical error with 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine . You must respect this compound not just as a chemical, but as a biological effector .

  • The Alkylating Threat: The bromomethyl moiety is a potent electrophile. It does not merely "irritate" tissue; it alkylates nucleophiles. In biological systems, this means it can irreversibly bind to DNA and proteins. Treat this as a potential mutagen and carcinogen.

  • The Lachrymator Effect: Like benzyl bromide, this compound is likely a lachrymator. It attacks the TRPA1 ion channels in the cornea and mucous membranes, causing immediate, incapacitating pain and tearing. A standard fume hood sash is not a suggestion—it is a primary barrier against incapacitation during a delicate procedure.

  • Corrosivity: Upon contact with moisture (mucosa, lungs, eyes), the bromide leaves, generating hydrobromic acid (HBr) locally. This causes immediate chemical burns (GHS Category 1B).

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." This compound requires a barrier strategy designed for organic halides .

Protection ZoneRecommended EquipmentScientific Rationale
Hand (Primary) Silver Shield / Laminate (under-glove)Nitrile degrades rapidly against halogenated alkylating agents. Laminate provides >480 min breakthrough time.[1]
Hand (Outer) Nitrile (5-8 mil) Provides dexterity and protects the laminate liner from physical tears. Acts as a "sacrificial layer."
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient. Vapors/dust can bypass side shields. The face shield protects the neck from corrosive dust.
Respiratory P100 + OV Cartridge (if outside hood)Strictly handle in a fume hood. If weighing balance is external, a full-face respirator is mandatory. N95s offer zero protection against organic vapors.
Body Tyvek Lab Coat (or Apron) Cotton absorbs and holds the chemical against the skin. Impervious Tyvek prevents "wicking" of the corrosive solid.

Part 3: Operational Protocol (Step-by-Step)

A. Engineering Controls
  • Velocity: Verify fume hood face velocity is 80–100 fpm.

  • Static Control: Use an ionizing fan or anti-static gun. Bromomethyl heterocycles are often fluffy solids that carry static charge, causing them to "jump" onto gloves or cuffs during weighing.

B. Handling Workflow

HandlingProtocol Start Cold Storage (-20°C) Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate Prevent Condensation (Hydrolysis Risk) Weigh Weighing (Static Control) Equilibrate->Weigh Inside Hood Solubilize Dissolution (Immediate) Weigh->Solubilize Trap Dust Waste Waste Disposal (Halogenated) Solubilize->Waste Quench Excess

Figure 1: Operational workflow emphasizing moisture control to prevent HBr generation.

  • Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture, hydrolyzing the bromide to HBr.

  • Weighing:

    • Place a disposable balance draft shield or "weighing funnel" inside the hood.

    • Technique: Do not use a spatula that you intend to reuse. Use disposable wooden sticks or plastic weigh boats that can be discarded immediately.

  • Solubilization: Dissolve the solid immediately in the reaction solvent (e.g., DCM, DMF). Solutions are safer to handle than dust.[2][3]

Part 4: Emergency Response & Decontamination

The "Quench" Solution: You cannot simply wipe up this chemical with a paper towel; that creates a hazardous solid waste. You must chemically destroy the alkylating potential.

  • Preparation: Keep a squirt bottle of 10% Sodium Thiosulfate (aqueous) or a mixture of Ethanol/Ammonium Hydroxide (9:1) in the hood.

  • Chemistry: Thiosulfate or Ammonia acts as a "soft" nucleophile, displacing the bromine and neutralizing the electrophile.

Spill Response Logic

SpillResponse Spill Spill Detected Assess Is it Powder or Solution? Spill->Assess Powder Powder Spill Assess->Powder Solution Solution Spill Assess->Solution Cover Cover with wet paper towel (Prevent Dust) Powder->Cover Do NOT sweep dry Absorb Absorb with Vermiculite Solution->Absorb Quench Apply Quench Solution (Thiosulfate or NH4OH) Cover->Quench Absorb->Quench Wait Wait 15 Minutes (Reaction Time) Quench->Wait Cleanup Double Bag & Label 'Halogenated Debris' Wait->Cleanup

Figure 2: Decontamination logic. Note the critical step of NOT sweeping dry powder to prevent aerosolization.

Medical Exposure:

  • Eye Contact: Flush for 15 minutes. Do not pause to remove contact lenses initially—flush immediately.

  • Skin Contact: Wash with soap and water.[2][4][5][6] Do not use alcohol (it enhances skin permeability).

Part 5: Waste Disposal

  • Segregation: This enters the Halogenated Organic waste stream.

  • Labeling: Explicitly write "Alkylating Agent" and "Lachrymator" on the waste tag. This warns waste management personnel.

  • Incompatibility: NEVER mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste container, as this can trigger exothermic runaway or gas evolution.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Princeton University EHS. (2023). Standard Operating Procedure: Acutely Toxic Chemicals & Alkylating Agents.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.